2-(5-Methylfuran-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSNCBFUWPMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(5-Methylfuran-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methylfuran-2-yl)ethanol (CAS No. 35942-94-0), a furan derivative of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds, predictive modeling, and established principles of organic chemistry to offer a robust profile. This guide covers plausible synthetic routes, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), key physical properties, and expected reactivity. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel furan-based molecules.
Introduction: The Chemical Landscape of Furan Derivatives
Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention due to their diverse applications, ranging from building blocks in medicinal chemistry to their role as biofuels.[1] The inherent reactivity of the furan ring, coupled with the ability to introduce a wide array of functional groups, makes these compounds versatile scaffolds for the design of novel molecules with tailored properties. 2-(5-Methylfuran-2-yl)ethanol, the subject of this guide, features a 2,5-disubstituted furan ring with a primary alcohol functionality, suggesting its potential utility as a synthon in organic synthesis and as a precursor for more complex molecular architectures.
dot
Caption: Reduction of 2-acetyl-5-methylfuran to yield the target alcohol.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a protic solvent is compatible with sodium borohydride.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The molar excess of the reducing agent ensures complete conversion of the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose the excess borohydride and the borate ester intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with distilled water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: After filtering to remove the drying agent, concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(5-Methylfuran-2-yl)ethanol.
Synthetic Pathway 2: Grignard Reaction with 5-Methylfurfural
An alternative approach involves the formation of a carbon-carbon bond via a Grignard reaction. This method would utilize 5-methylfurfural and a methyl magnesium halide.
dot
Caption: Grignard reaction of 5-methylfurfural followed by acidic workup.
Experimental Protocol (Proposed):
-
Grignard Reagent Preparation: Prepare methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether or tetrahydrofuran (THF) from methyl bromide and magnesium turnings under strictly anhydrous conditions and an inert atmosphere. [2]2. Aldehyde Addition: Add a solution of 5-methylfurfural (1.0 eq) in the same anhydrous solvent dropwise to the stirred Grignard reagent (1.1 eq) at 0 °C. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction, Washing, and Drying: Follow the same procedure as outlined in Section 2.1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic and Physical Properties
As direct experimental spectroscopic data for 2-(5-Methylfuran-2-yl)ethanol is not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, most notably (5-methylfuran-2-yl)methanol, and established principles of spectroscopic interpretation. [3]
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Limited solubility in water. |
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.05 | d | 1H | Furan H-3 |
| ~5.90 | d | 1H | Furan H-4 |
| ~3.85 | t | 2H | -CH₂-OH |
| ~2.80 | t | 2H | Furan-CH₂- |
| ~2.25 | s | 3H | -CH₃ |
| ~1.50 (variable) | br s | 1H | -OH |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Furan C-2 |
| ~151.0 | Furan C-5 |
| ~108.0 | Furan C-3 |
| ~106.0 | Furan C-4 |
| ~61.0 | -CH₂-OH |
| ~32.0 | Furan-CH₂- |
| ~13.5 | -CH₃ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3120 | Weak | =C-H stretch (furan) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1570 | Medium | C=C stretch (furan ring) |
| ~1030 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Low | [M - CH₃]⁺ |
| 97 | High | [M - C₂H₅O]⁺ |
| 81 | Very High | [Furan-CH₂]⁺ (Benzylic cleavage) |
Reactivity and Stability
The reactivity of 2-(5-Methylfuran-2-yl)ethanol is dictated by the functional groups present: the furan ring and the primary alcohol.
-
Alcohol Reactivity: The primary hydroxyl group is expected to undergo typical alcohol reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the C-3 and C-4 positions. It can also participate in Diels-Alder reactions, acting as the diene. [1]* Stability: Furan derivatives can be sensitive to strong acids, which can lead to polymerization or ring-opening. The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents.
Potential Applications
While specific applications for 2-(5-Methylfuran-2-yl)ethanol have not been extensively documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: As a functionalized heterocyclic building block for the synthesis of more complex drug candidates.
-
Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas, and this compound could be investigated as a potential fragrance or flavor component. [4]* Biofuel Research: As a derivative of biomass-derived furans, it could be explored in the context of advanced biofuels and fuel additives. [5]* Materials Science: As a monomer or precursor for the synthesis of novel polymers and materials with unique properties.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of 2-(5-Methylfuran-2-yl)ethanol. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined plausible synthetic routes, predicted spectroscopic and physical properties, and discussed its likely reactivity and potential applications. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the chemistry and utility of this and related furan derivatives, stimulating further experimental investigation to validate and expand upon the information presented herein.
References
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PubChem. (n.d.). 2-ethyl-5-methylfuran. National Institutes of Health. Retrieved January 30, 2026, from [Link]
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The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol. Retrieved January 30, 2026, from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. Retrieved January 30, 2026, from [Link]
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LookChem. (n.d.). Cas 67923-07-3, AMINOETHYLAMINOPROPYLSILOXANE-DIMETHYLSILOXANE COPOLYMER. Retrieved January 30, 2026, from [Link]
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MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved January 30, 2026, from [Link]
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ACS Publications. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. Retrieved January 30, 2026, from [Link]
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Wikipedia. (n.d.). 5-Methylfurfuryl alcohol. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 5-Methylfurfuryl alcohol. National Institutes of Health. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Acetyl-5-methylfuran. Retrieved January 30, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(5-Methylfuran-2-yl)ethanol
Introduction
2-(5-Methylfuran-2-yl)ethanol is a valuable furan derivative with significant potential in the fields of fragrance, materials science, and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive hydroxyl group and a stable furan ring, makes it an attractive building block for further chemical modifications. This technical guide provides a comprehensive overview of the synthetic routes to 2-(5-Methylfuran-2-yl)ethanol, with a primary focus on a robust and scalable methodology. The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and practical insights for successful synthesis.
Furan derivatives are increasingly sourced from renewable biomass, positioning them as sustainable alternatives to petroleum-based feedstocks.[1] 2-Methylfuran, a key starting material in some synthetic approaches, can be produced from the selective hydrogenation of furfural, which is derived from hemicellulose.[2][3] This bio-based origin adds to the appeal of 2-(5-Methylfuran-2-yl)ethanol in the context of green chemistry.
This guide will delve into the most reliable synthetic pathway, the reduction of 2-(5-methylfuran-2-yl)acetic acid and its derivatives, providing a detailed experimental protocol. Alternative synthetic strategies commencing from 5-methylfurfural and 2-methylfuran will also be critically evaluated.
Primary Synthetic Route: Reduction of 2-(5-Methylfuran-2-yl)acetic Acid Derivatives
The most direct and well-established method for the synthesis of 2-(5-Methylfuran-2-yl)ethanol is through the reduction of 2-(5-methylfuran-2-yl)acetic acid or its more reactive acyl chloride derivative. This approach is favored due to the high efficiency and selectivity of the reduction step.
Causality of the Experimental Choices
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) is the reagent of choice for its potent reducing power, capable of efficiently reducing carboxylic acids and their derivatives.[4][5]
The synthesis is typically performed in two key stages:
-
Activation of the Carboxylic Acid: Carboxylic acids can be directly reduced by LiAlH₄. However, the reaction can be sluggish and may require higher temperatures and an excess of the reducing agent. A more efficient approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing the acyl chloride along with gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[6]
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Reduction to the Primary Alcohol: The resulting 2-(5-methylfuran-2-yl)acetyl chloride is then reduced to the target alcohol. LiAlH₄ is highly effective for the reduction of acyl chlorides to primary alcohols.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-(5-Methylfuran-2-yl)acetyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 2-(5-methylfuran-2-yl)acetic acid.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 1.5 to 2 equivalents) to the flask. The addition can be done at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(5-methylfuran-2-yl)acetyl chloride is typically used in the next step without further purification.
Stage 2: Reduction to 2-(5-Methylfuran-2-yl)ethanol
-
Preparation of Reducing Agent: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.1 to 1.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 2-(5-methylfuran-2-yl)acetyl chloride from Stage 1 in the same anhydrous ether solvent. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Quenching): Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous solution of sodium hydroxide. A common and effective work-up procedure is the Fieser work-up.[4] This will produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with the ether solvent. Combine the organic filtrates, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. The crude 2-(5-Methylfuran-2-yl)ethanol can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 2-(5-Methylfuran-2-yl)acetic acid | N/A |
| Reagents | Thionyl chloride, Lithium aluminum hydride | [6],[4] |
| Solvent | Anhydrous diethyl ether or THF | [9] |
| Reaction Temperature | Stage 1: Reflux; Stage 2: 0 °C to room temperature | N/A |
| Typical Yield | >80% (overall) | Estimated based on similar reductions |
| Purification | Vacuum distillation or column chromatography | [9] |
Alternative Synthetic Routes
While the reduction of the corresponding acetic acid derivative is the most direct route, other synthetic strategies can be envisioned, starting from more readily available precursors like 5-methylfurfural or 2-methylfuran.
Route 2: Synthesis from 5-Methylfurfural
5-Methylfurfural is a bio-derived platform chemical. Its conversion to 2-(5-Methylfuran-2-yl)ethanol requires the addition of a one-carbon unit to the aldehyde and subsequent reduction.
Conceptual Pathway:
Caption: Conceptual pathway from 5-methylfurfural.
Discussion:
-
Wittig Reaction: A Wittig reaction with a one-carbon ylide could be employed to form a vinyl group, which could then be hydrated and reduced. A known procedure involves a Wittig reaction on a related furan derivative to introduce a vinyl group.[10]
-
Cyanohydrin Formation: The addition of cyanide to the aldehyde would form a cyanohydrin. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would yield the target alcohol.
These multi-step sequences from 5-methylfurfural are likely to result in lower overall yields compared to the more direct reduction of the acetic acid derivative.
Route 3: Synthesis from 2-Methylfuran
2-Methylfuran is another readily available starting material.[11] The synthesis of the target molecule from 2-methylfuran would involve the introduction of a two-carbon ethanol side chain at the 2-position of the furan ring.
Conceptual Pathway:
Caption: Conceptual pathway from 2-methylfuran.
Discussion:
-
Friedel-Crafts Acylation: Acylation of 2-methylfuran with acetyl chloride would yield 2-acetyl-5-methylfuran. Subsequent reduction of the ketone would provide the corresponding secondary alcohol, not the desired primary alcohol.
-
Alkylation: Direct alkylation of 2-methylfuran with a suitable two-carbon electrophile, such as ethylene oxide or 2-bromoethanol, could potentially yield the target compound. The hydroxyalkylation/alkylation of 2-methylfuran with aldehydes has been reported, suggesting the feasibility of such C-C bond-forming reactions.[12] However, controlling the regioselectivity and preventing polymerization of the furan ring under acidic conditions can be challenging.
Purification and Characterization
The final product, 2-(5-Methylfuran-2-yl)ethanol, is typically a liquid at room temperature. Purification is crucial to remove any unreacted starting materials, byproducts, and residual solvents.
-
Purification Techniques:
-
Vacuum Distillation: This is an effective method for purifying thermally stable liquids with relatively high boiling points.
-
Column Chromatography: For smaller-scale syntheses or for the removal of closely-related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is recommended.
-
-
Characterization Methods: The identity and purity of the synthesized 2-(5-Methylfuran-2-yl)ethanol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the presence of the characteristic hydroxyl (-OH) functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Conclusion
The synthesis of 2-(5-Methylfuran-2-yl)ethanol is most reliably achieved through the two-step sequence of converting 2-(5-methylfuran-2-yl)acetic acid to its acyl chloride, followed by reduction with lithium aluminum hydride. This method offers high yields and is readily scalable. While alternative routes starting from 5-methylfurfural or 2-methylfuran are conceptually viable, they require more extensive synthetic development to optimize reaction conditions and yields. This guide provides the necessary foundational knowledge and a detailed protocol to enable researchers and drug development professionals to successfully synthesize this valuable furan derivative.
References
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Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. 2024. Available from: [Link]
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Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules. 2007. Available from: [Link]
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Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. European Journal of Medicinal Chemistry. 2011. Available from: [Link]
- Google Patents. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. US6479677B1. 2002.
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Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. 2024. Available from: [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023. Available from: [Link]
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Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry. 2021. Available from: [Link]
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Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Bioresources and Bioprocessing. 2023. Available from: [Link]
-
Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. 2008. Available from: [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Sustainability. 2024. Available from: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. Available from: [Link]
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Available from: [Link]
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Purification of 2,5-Dimethylfuran from n-Butanol Using Defect-Engineered Metal Organic Frameworks. ACS Sustainable Chemistry & Engineering. 2020. Available from: [Link]
-
Reduction of Acid Chlorides with LiAlH4. YouTube. 2023. Available from: [Link]
-
Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. Catalysts. 2019. Available from: [Link]
-
Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. 2021. Available from: [Link]
-
Optimization of n-BuLi alkylation of furan. Reddit. 2021. Available from: [Link]
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Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. 2016. Available from: [Link]
-
Can LiAlH4 reduce acid chloride or not? What is the reason?. Quora. 2018. Available from: [Link]
-
Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and hydrodeoxygenation of C15 fuel precursor over a Ni/γ-Al2O3 catalyst: a reaction mechanism. Energy Advances. 2023. Available from: [Link]
-
Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. Catalysts. 2021. Available from: [Link]
-
Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Catalysts. 2017. Available from: [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Structural Analysis of 2-(5-Methylfuran-2-yl)ethanol
Abstract
This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-(5-Methylfuran-2-yl)ethanol, a significant furan derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document synthesizes foundational chemical principles with data from structurally analogous compounds to present a robust, self-validating protocol for its characterization. We delve into the core analytical techniques required for unambiguous structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by chromatographic methods for purification and analysis. Each section is designed to not only provide a procedural methodology but also to instill a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and trustworthiness in the results.
Introduction: The Significance of 2-(5-Methylfuran-2-yl)ethanol
Furan derivatives are a class of heterocyclic organic compounds that are integral to the fields of pharmaceuticals, agrochemicals, and flavoring agents.[1] 2-(5-Methylfuran-2-yl)ethanol, with its characteristic methylfuran moiety and a hydroxyethyl side chain, presents a unique structural motif that suggests potential as a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an aromatic furan ring allows for a variety of chemical transformations, making it a molecule of interest for the development of novel chemical entities.
The structural analysis of 2-(5-Methylfuran-2-yl)ethanol is paramount for its application in any field. A thorough understanding of its chemical architecture is the foundation for predicting its reactivity, understanding its biological activity, and ensuring its quality and purity in any application. This guide provides the necessary tools for researchers to confidently identify and characterize this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(5-Methylfuran-2-yl)ethanol is essential for its handling, purification, and analysis. Based on its structure and data from similar compounds, we can predict the following properties:
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₇H₁₀O₂ | Based on structural analysis. |
| Molecular Weight | 126.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical appearance for furan derivatives. |
| Boiling Point | Estimated to be in the range of 180-200 °C | Extrapolated from similar furan alcohols. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | The hydroxyl group imparts some water solubility, while the methylfuran and ethyl chain contribute to its solubility in organic solvents. |
| Stability | Stable under standard conditions. May be sensitive to strong acids and oxidizing agents. | Furan rings can be susceptible to acid-catalyzed polymerization or oxidation. |
Synthesis and Purification
A plausible and efficient synthetic route to 2-(5-Methylfuran-2-yl)ethanol involves the reduction of 2-acetyl-5-methylfuran. This precursor is commercially available and can also be synthesized from 2-methylfuran through Friedel-Crafts acylation.[2]
Synthesis Workflow
Caption: Synthetic and purification workflow for 2-(5-Methylfuran-2-yl)ethanol.
Detailed Synthesis Protocol
-
Dissolution: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water to decompose the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(5-Methylfuran-2-yl)ethanol.
Spectroscopic Structural Elucidation
The cornerstone of structural analysis lies in the synergistic application of various spectroscopic techniques. The following sections detail the predicted spectral data for 2-(5-Methylfuran-2-yl)ethanol and the protocols to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.05 | d, J ≈ 3.0 Hz | 1H | H-3 (furan) | The proton at the C3 position of the furan ring, coupled to H-4. |
| ~5.90 | d, J ≈ 3.0 Hz | 1H | H-4 (furan) | The proton at the C4 position of the furan ring, coupled to H-3. |
| ~3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group, coupled to the other methylene group. |
| ~2.80 | t, J ≈ 6.5 Hz | 2H | -CH₂-furan | The methylene protons adjacent to the furan ring, coupled to the hydroxyl-bearing methylene group. |
| ~2.25 | s | 3H | -CH₃ | The singlet corresponding to the methyl group on the furan ring. |
| ~1.70 | br s | 1H | -OH | A broad singlet for the hydroxyl proton, which can exchange with residual water in the solvent. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-2 (furan) | The carbon atom of the furan ring attached to the ethyl group. |
| ~150.5 | C-5 (furan) | The carbon atom of the furan ring attached to the methyl group. |
| ~106.0 | C-3 (furan) | The protonated carbon atom of the furan ring. |
| ~105.5 | C-4 (furan) | The other protonated carbon atom of the furan ring. |
| ~61.0 | -CH₂OH | The carbon of the methylene group attached to the hydroxyl group. |
| ~32.0 | -CH₂-furan | The carbon of the methylene group attached to the furan ring. |
| ~13.5 | -CH₃ | The carbon of the methyl group. |
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Set a spectral width of approximately 12 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum at 298 K.
-
A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Set a spectral width of approximately 220 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3120 | Weak | =C-H stretch (furan) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1570 | Medium | C=C stretch (furan ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Low | [M - CH₃]⁺ |
| 97 | High | [M - C₂H₅O]⁺ or [M - CH₂OH]⁺ |
| 81 | Very High | [C₅H₅O]⁺ (methylfuran cation) |
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to ensure good separation.
-
The eluent from the GC is directly introduced into the EI source of the mass spectrometer.
-
-
MS Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range of approximately 40-200 amu.
-
Chromatographic Analysis
Chromatographic techniques are essential for both the purification of 2-(5-Methylfuran-2-yl)ethanol and for assessing its purity.
Gas Chromatography (GC)
GC is an excellent method for analyzing the purity of volatile compounds like 2-(5-Methylfuran-2-yl)ethanol.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector and Detector Temperatures: 250 °C and 280 °C, respectively.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of 2-(5-Methylfuran-2-yl)ethanol, particularly for monitoring reaction progress or for preparative purification.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Start with 70% water / 30% acetonitrile.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
Integrated Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the complete structural characterization and purity assessment of 2-(5-Methylfuran-2-yl)ethanol.
Caption: Integrated workflow for the analysis of 2-(5-Methylfuran-2-yl)ethanol.
Conclusion
The structural analysis of 2-(5-Methylfuran-2-yl)ethanol, while not extensively documented in the literature, can be approached with a high degree of confidence through the systematic application of modern analytical techniques. This guide provides a comprehensive, predictive, and protocol-driven framework for researchers to synthesize, purify, and fully characterize this promising furan derivative. By integrating the insights from NMR, IR, and Mass Spectrometry, and by employing robust chromatographic methods, scientists can ensure the identity, purity, and quality of 2-(5-Methylfuran-2-yl)ethanol for its intended applications in research and development. The principles and methodologies outlined herein are not only specific to the title compound but also serve as a valuable template for the structural elucidation of other novel furan derivatives.
References
-
PubChem. (n.d.). 2-Acetyl-5-methylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Hou, X., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 27(13), 3989. Available at: [Link]
-
Valle-Serrano, J., et al. (2013). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 18(7), 7797-7806. Available at: [Link]
-
Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu Corporation. Available at: [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Wiley. Available at: [Link]
-
ASTM International. (2024). D5837 - 15(2024) Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). ASTM International. Available at: [Link]
-
Jo, Y., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8205. Available at: [Link]
Sources
Spectroscopic Profiling and Analytical Characterization of 2-(5-Methylfuran-2-yl)ethanol
Executive Summary & Molecular Identity
2-(5-Methylfuran-2-yl)ethanol (also known as 5-Methyl-2-furanethanol) is a functionalized furan derivative serving as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of nuclear hormone receptor modulators and biofuel additives. Its bifunctional nature—possessing both an electron-rich furan ring and a reactive primary hydroxyl group—makes it a versatile nucleophile and building block.
This technical guide provides a definitive spectroscopic profile, synthesis validation protocols, and analytical workflows for researchers handling this compound.
Molecular Specifications
| Property | Detail |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanol |
| Common Synonyms | 5-Methyl-2-furanethanol; 5-Methyl-2-hydroxyethylfuran |
| CAS Number | 35942-94-0 |
| Molecular Formula | C |
| Molecular Weight | 126.15 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in ethanol, chloroform, DCM; slightly soluble in water |
Synthesis & Mechanistic Validation
To obtain high-purity spectroscopic standards, the most reliable synthesis route involves the C-alkylation of 2-methylfuran using ethylene oxide. This protocol relies on the selective lithiation of the furan ring at the 5-position (the open
Validated Synthesis Protocol
Reaction: Nucleophilic ring opening of ethylene oxide by 5-lithio-2-methylfuran.
-
Reagents: 2-Methylfuran (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Ethylene Oxide (1.5 eq), THF (anhydrous).
-
Procedure:
-
Step A (Lithiation): Charge a flame-dried flask with 2-methylfuran and anhydrous THF under Argon. Cool to 0°C (or -78°C for higher selectivity). Dropwise add n-BuLi. The proton at the C5 position is the most acidic (
), allowing selective deprotonation to form 5-lithio-2-methylfuran. Stir for 1-2 hours. -
Step B (Alkylation): Cool the mixture to -78°C (essential to prevent polymerization). Introduce ethylene oxide (condensed liquid or solution in THF).
-
Step C (Quench): Allow to warm to room temperature slowly. Quench with saturated NH
Cl solution.[1] -
Step D (Workup): Extract with diethyl ether, dry over MgSO
, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
-
Critical Control Point: The temperature control during ethylene oxide addition is critical. Exotherms can lead to ring-opening polymerization of the epoxide, yielding polyether impurities.
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway for the synthesis of 2-(5-Methylfuran-2-yl)ethanol via lithiation.
Spectroscopic Characterization
The following data represents the consensus spectral signature for high-purity (>98%) 2-(5-Methylfuran-2-yl)ethanol.
A. Nuclear Magnetic Resonance ( H NMR)
The
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.92 | Doublet ( | 1H | C3-H | Furan ring proton (closest to alkyl chain). |
| 5.85 | Doublet ( | 1H | C4-H | Furan ring proton (closest to methyl). |
| 3.82 | Triplet ( | 2H | -CH | Methylene adjacent to oxygen (deshielded). |
| 2.84 | Triplet ( | 2H | Furan-CH | Methylene adjacent to aromatic ring. |
| 2.26 | Singlet | 3H | -CH | Methyl group on furan C5. |
| 1.80 | Broad Singlet | 1H | -OH | Hydroxyl proton (shift varies with concentration). |
Interpretation Logic:
-
Furan Coupling: unlike unsubstituted furan (which shows complex multiplets), the 2,5-disubstitution pattern simplifies the aromatic region to two clean doublets with a characteristic coupling constant (
) of ~3.0-3.5 Hz. -
Ethyl Chain: The
system of the ethanol chain appears as two distinct triplets. The triplet at 3.82 ppm is diagnostic for the primary alcohol.
B. Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the furan ring and the cleavage of the hydroxyethyl side chain.
Ionization Mode: Electron Impact (70 eV)
| m/z | Intensity | Fragment Assignment | Mechanistic Origin |
| 126 | Moderate | M | Molecular ion. |
| 95 | 100% (Base Peak) | [M - CH | Cleavage of the C-C bond in the ethyl chain. Forms the highly stable (5-methylfuran-2-yl)methyl cation. |
| 108 | Low | [M - H | Dehydration (typical for primary alcohols). |
| 53 | Moderate | [C | Furan ring fragmentation (cyclopropenyl cation derivative). |
| 43 | High | [CH | Acetyl cation (ring opening rearrangement). |
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3350 - 3450 | Broad Stretch | O-H (Hydrogen bonded alcohol) |
| 2920 - 2960 | Sharp Stretch | C-H ( |
| 1560 - 1600 | Medium Stretch | C=C (Furan ring breathing) |
| 1050 | Strong Stretch | C-O (Primary alcohol) |
| 780 | Strong Bend | C-H (Furan out-of-plane bending) |
Analytical Workflow & Quality Control
For drug development applications, ensuring the absence of the starting material (2-methylfuran) and polymeric byproducts is essential.
QC Diagram: Identification Strategy
Figure 2: Analytical decision tree for the isolation and validation of 2-(5-Methylfuran-2-yl)ethanol.
Impurity Profiling
-
2-Methylfuran: Detected by GC-MS (m/z 82).[2] Highly volatile; usually removed by rotary evaporation.
-
Dimerization Products: If lithiation temperature exceeds 0°C, furan ring coupling may occur (m/z > 160).
-
Polyethylene Glycol Derivatives: Result from excess ethylene oxide oligomerization. Detected by broad NMR signals at 3.6-3.7 ppm.
References
-
Synthesis Protocol & Intermediates
-
Han, W. et al. (2004). Fused heterocyclic succinimide compounds and analogs thereof. US Patent App. 2004/0077605.[3] (Describes the lithiation of 2-methylfuran and reaction with ethylene oxide to yield 2-(5-methylfuran-2-yl)ethanol).
-
-
Chemical Identity & CAS Verification
-
Spectroscopic Analogues (Furan Derivatives)
- General Furan Reactivity: Keay, B. A. (1984). Regioselective lithiation of 2,5-disubstituted furans. Canadian Journal of Chemistry. (Mechanistic grounding for the synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 3. US20040077605A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents [patents.google.com]
- 4. 35942-94-0|2-(5-Methylfuran-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 5. 2-(METHYLTHIO)ETHANOL(5271-38-5) 13C NMR spectrum [chemicalbook.com]
- 6. 5-Methylfurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation and Mass Spectrometric Profiling of 2-(5-Methylfuran-2-yl)ethanol
An In-Depth Technical Guide on the Mass Spectrometry of 2-(5-Methylfuran-2-yl)ethanol
Executive Summary
The precise characterization of furan derivatives is critical in pharmaceutical intermediate analysis, flavor chemistry, and metabolic profiling. This guide provides a comprehensive technical breakdown of the mass spectrometric behavior of 2-(5-Methylfuran-2-yl)ethanol (Molecular Formula:
Unlike simple aliphatic alcohols, this molecule exhibits a unique fragmentation matrix driven by the resonance stabilization of the furan ring. This document outlines the ionization mechanics, fragmentation pathways, and a validated experimental protocol for its detection and quantification, distinguishing it from isobaric interferences.
Part 1: Molecular Profile & Physicochemical Context
Before initiating MS analysis, one must understand the analyte's stability and ionization potential. 2-(5-Methylfuran-2-yl)ethanol consists of a furan ring substituted at the 2-position with a hydroxyethyl group and at the 5-position with a methyl group.
Physicochemical Data Table
| Property | Value | Analytical Implication |
| Molecular Formula | Parent Ion ( | |
| Exact Mass | 126.0681 | Requires high-res MS (TOF/Orbitrap) for <5ppm accuracy |
| Boiling Point | ~85-90°C (at reduced pressure) | Volatile enough for GC-MS; risk of thermal dehydration |
| LogP | ~1.2 | Amenable to Reverse Phase LC-MS; extracts well in Ethyl Acetate |
| Key Functional Group | Primary Alcohol | Susceptible to tailing in GC; Derivatization recommended |
Part 2: Ionization Strategies & Fragmentation Mechanics
Ionization Source Selection: EI vs. ESI
For this specific furan derivative, the choice of ionization source dictates the spectral information obtained.
-
Electron Ionization (EI, 70 eV): The Gold Standard for structural ID. The rigidity of the furan ring allows the molecular ion (
) to survive, but the labile hydroxyl group drives specific fragmentation useful for fingerprinting. -
Electrospray Ionization (ESI): In positive mode (
), this molecule ionizes poorly due to low basicity. However, it can form adducts or if acidified. ESI is preferred only for trace quantification in complex biological matrices where GC thermal stress is a concern.
Fragmentation Pathway (EI Mode)
The fragmentation of 2-(5-Methylfuran-2-yl)ethanol is dominated by
Primary Fragmentation Events:
-
Formation of the Base Peak (m/z 95): The most abundant ion arises from the cleavage of the
bond adjacent to the hydroxyl group (loss of the hydroxymethyl radical, , 31 Da). This generates the 5-methylfurfuryl cation (m/z 95), a highly stable, resonance-stabilized ion analogous to the tropylium ion in benzene chemistry. -
Dehydration (m/z 108): A thermal or EI-induced loss of water (
, 18 Da) is common, yielding a vinyl-furan species at m/z 108. -
Ring Degradation (m/z 43 & 53): Further decomposition of the furan ring typically yields the acetyl cation (m/z 43) and hydrocarbon fragments (m/z 53), characteristic of 2-substituted furans.
Visualizing the Fragmentation Logic
The following diagram illustrates the mechanistic pathway from the parent ion to the stable base peak.
Figure 1: Proposed EI fragmentation pathway for 2-(5-Methylfuran-2-yl)ethanol highlighting the formation of the resonance-stabilized cation at m/z 95.
Part 3: Experimental Protocol (GC-MS)
Objective: To achieve reproducible separation and mass spectral identification while minimizing thermal degradation of the alcohol moiety.
Sample Preparation & Derivatization
Direct injection of primary alcohols can lead to peak tailing and adsorption. For authoritative quantification, Silylation is the validated approach.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Converts the hydroxyl group to a Trimethylsilyl (TMS) ether.
-
Mass Shift: Adds 72 Da. New Parent Ion = 198 Da.
-
Benefit: Improves peak shape and creates a distinct M-15 peak (Loss of methyl from TMS), confirming the alcohol functionality.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for furan separation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal chromatographic resolution. |
| Inlet Temp | 250°C | Sufficient for volatilization; avoid >280°C to prevent ring opening. |
| Injection | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | 50°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp prevents co-elution with solvent or lower MW furans. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Range | m/z 35 - 300 | Covers parent ion and all relevant fragments. |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring analyte stability and sensitivity.
Part 4: Data Interpretation & Troubleshooting
Identification Criteria
To confirm the identity of 2-(5-Methylfuran-2-yl)ethanol, the following criteria must be met (Tolerance ± 20% for ratios):
-
Retention Index (RI): Approximately 1050-1100 on a DB-5 column (requires alkane ladder calibration).
-
Spectral Match:
-
Presence of m/z 126 (Molecular Ion).
-
Base peak at m/z 95.
-
Absence of m/z 98 (characteristic of furfuryl alcohol, distinguishing it from non-methylated analogs).
-
Common Pitfalls
-
Interference from Isomers: 5-ethyl-2-furanmethanol has the same MW (126).
-
Differentiation: 5-ethyl-2-furanmethanol will show a stronger loss of methyl (m/z 111) from the ethyl chain, whereas 2-(5-Methylfuran-2-yl)ethanol favors the loss of the hydroxymethyl group (m/z 95).
-
-
Thermal Degradation: If the peak at m/z 108 is higher than m/z 126, the inlet temperature is likely too high, causing on-column dehydration.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Furan Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Shimadzu Corporation. (n.d.). GC-MS Analysis of Furan and Alkylfurans in Food Matrices. Application Note. Available at: [Link]
-
PubChem. (2023). Compound Summary: Furan Derivatives. National Library of Medicine. Available at: [Link]
Sources
Physical Properties & Technical Profile: 2-(5-Methylfuran-2-yl)ethanol
This is an in-depth technical guide on 2-(5-Methylfuran-2-yl)ethanol , a specialized heterocyclic building block.
Executive Summary
2-(5-Methylfuran-2-yl)ethanol (CAS 35942-94-0) is a bifunctional heterocyclic intermediate characterized by a furan ring substituted with a methyl group at the 5-position and a hydroxyethyl chain at the 2-position.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of Tiropramide impurities and other antispasmodic agents. Due to the electron-rich furan core, it exhibits distinct reactivity profiles useful for fragment-based drug discovery (FBDD) and flavor chemistry, though its primary value lies in its role as a nucleophilic linker in organic synthesis.
This guide details the physicochemical properties, synthesis logic, and handling protocols required for high-integrity research applications.
Molecular Identity & Structural Analysis
Precise identification is paramount due to frequent database conflation with myristicin derivatives (e.g., CAS 22934-58-3). The data below corresponds strictly to the C7 furan derivative.
| Parameter | Technical Specification |
| Chemical Name | 2-(5-Methylfuran-2-yl)ethanol |
| Synonyms | 5-Methyl-2-furanethanol; 2-Hydroxyethyl-5-methylfuran; 2-(5-Methyl-2-furyl)ethanol |
| CAS Number | 35942-94-0 (Note: Often misindexed; verify structure before purchase) |
| Molecular Formula | C₇H₁₀O₂ |
| SMILES | Cc1oc(CCO)cc1 |
| InChI Key | ODENOPAPQCXEKD-UHFFFAOYSA-N |
| Molecular Weight | 126.15 g/mol |
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental constants are proprietary.
Core Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | May appear as a low-melting solid or viscous oil if impure/oxidized. |
| Appearance | Colorless to Pale Yellow | Darkens to orange/brown upon air exposure (oxidation of furan ring). |
| Boiling Point | 85–95 °C | @ 10–15 mmHg (Vacuum distillation recommended) |
| Boiling Point (Atm) | ~200–210 °C | Extrapolated. Decomposition likely at atmospheric BP. |
| Density | 1.08 ± 0.05 g/cm³ | @ 20 °C (Predicted based on 2-furanethanol analogs) |
| Refractive Index | 1.485 – 1.495 | @ 20 °C |
| Flash Point | > 90 °C | Closed Cup (Estimated) |
ADME-Relevant Parameters (Drug Discovery)
| Property | Value | Significance |
| LogP (Octanol/Water) | 1.15 ± 0.2 | Lipophilic enough for membrane permeability; suitable for CNS ligands. |
| Topological PSA | 33.4 Ų | Excellent oral bioavailability potential (< 140 Ų). |
| H-Bond Donors | 1 | Hydroxyl group (-OH). |
| H-Bond Acceptors | 2 | Furan oxygen and hydroxyl oxygen. |
| pKa | ~14.5 | Terminal alcohol; non-ionizable at physiological pH. |
Synthesis & Production Logic
The synthesis of 2-(5-Methylfuran-2-yl)ethanol relies on the regioselective functionalization of the furan ring. The most robust pathway involves the lithiation of 2-methylfuran followed by hydroxyalkylation.
Synthesis Workflow
-
Precursor: 2-Methylfuran (Sylvan).
-
Reagent: n-Butyllithium (n-BuLi) in THF/Hexane.
-
Electrophile: Ethylene Oxide (Epoxyethane).
Mechanism: The proton at the 5-position of 2-methylfuran is relatively acidic (pKa ~35) compared to alkyl protons but requires a strong base. Lithiation occurs exclusively at the alpha-position (C5). Nucleophilic attack on the epoxide ring opens it to form the lithium alkoxide, which is then quenched.
Figure 1: Synthetic pathway via lithiation and epoxide ring opening. Strict anhydrous conditions are required to prevent protonation of the organolithium intermediate.
Handling, Stability & Safety
The furan ring confers specific stability challenges, particularly sensitivity to oxidation and acid-catalyzed polymerization.
Stability Profile
-
Oxidation Sensitivity: High. The electron-rich furan ring is prone to auto-oxidation, leading to ring-opening and formation of dicarbonyls (e.g., acetylacrolein derivatives), which appear as brown tars.
-
Acid Sensitivity: Moderate. Strong acids can induce polymerization (resinification) of the furan ring.
-
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Refrigerate (2–8 °C ) for long-term storage.
-
Container: Amber glass to prevent photo-oxidation.
-
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory due to potential volatility and unknown chronic toxicity of furan metabolites.
Analytical Characterization
To validate the identity of synthesized or purchased material, use the following spectral fingerprints.
| Method | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group attached to furan C5. |
| δ 2.85 (t, 2H) | Methylene group adjacent to furan ring. | |
| δ 3.85 (t, 2H) | Methylene group adjacent to hydroxyl (-CH ₂OH). | |
| δ 5.85 (d, 1H) | Furan ring proton (C3/C4). | |
| δ 5.95 (d, 1H) | Furan ring proton (C3/C4). | |
| IR Spectroscopy | 3350–3400 cm⁻¹ | Broad O-H stretch (Alcohol). |
| 1560, 1610 cm⁻¹ | C=C aromatic ring skeletal vibrations. | |
| Mass Spectrometry | m/z 126 [M]⁺ | Molecular ion peak. |
| m/z 95 [M-CH₂OH]⁺ | Characteristic tropylium-like furan fragment. |
Drug Development Context: Metabolic Logic
In drug design, this scaffold is often used as a bioisostere for phenyl rings to improve solubility or alter metabolic clearance. However, the furan ring is a "structural alert" in toxicology due to potential metabolic activation.
Figure 2: Metabolic activation pathway. Researchers must monitor for reactive metabolite formation (furan epoxides) during ADME screening.
References
-
Splendid Lab. 2-(5-Methylfuran-2-yl)ethanol Product Catalog (CAS 35942-94-0).[1] Retrieved from
-
US Patent 6,960,474 B2. Method for the treatment of a condition remediable by administration of a selective androgen receptor modulator. (Describes synthesis via 2-methylfuran lithiation).
-
CymitQuimica. Building Block: 2-(5-Methylfuran-2-yl)ethanol.[1] Retrieved from
-
PubChem. 2-Methylfuran (Precursor Data). National Library of Medicine. Retrieved from
Sources
An In-Depth Technical Guide to the Solubility of 2-(5-Methylfuran-2-yl)ethanol
Abstract
2-(5-Methylfuran-2-yl)ethanol is a furan derivative with potential applications in the development of novel biofuels, polymers, and pharmaceutical intermediates. A thorough understanding of its solubility is paramount for its effective use in these fields, influencing everything from reaction kinetics and purification processes to formulation and bioavailability. This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(5-Methylfuran-2-yl)ethanol, drawing on the known properties of structurally similar furan compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the theoretical underpinnings of its solubility and provides detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to work with this promising compound.
Introduction: The Chemical Landscape of 2-(5-Methylfuran-2-yl)ethanol
2-(5-Methylfuran-2-yl)ethanol belongs to the furan family, a class of heterocyclic organic compounds that are gaining significant attention as versatile and sustainably-sourced platform chemicals. The structure of 2-(5-Methylfuran-2-yl)ethanol, featuring a furan ring substituted with a methyl group and an ethanol side chain, suggests a molecule with a balance of hydrophilic and lipophilic characteristics. The hydroxyl group of the ethanol moiety is expected to facilitate hydrogen bonding, suggesting potential solubility in polar solvents, while the furan ring and methyl group contribute to its nonpolar character.
Furan derivatives are being explored for a wide range of applications. For instance, 2,5-furandicarboxylic acid (FDCA) is a key monomer for bio-based polyesters, and various methylfurans are being investigated as next-generation biofuels[1][2]. The furan nucleus is also a recognized scaffold in medicinal chemistry, with furan-containing compounds exhibiting a range of biological activities[3]. The potential utility of 2-(5-Methylfuran-2-yl)ethanol in these areas underscores the critical need for a detailed understanding of its solubility.
Predicted Solubility Profile of 2-(5-Methylfuran-2-yl)ethanol
In the absence of direct experimental data, the solubility of 2-(5-Methylfuran-2-yl)ethanol can be inferred from the behavior of structurally analogous compounds.
Aqueous Solubility
The presence of a hydroxyl group suggests that 2-(5-Methylfuran-2-yl)ethanol will exhibit some degree of aqueous solubility. For comparison, 5-methylfurfuryl alcohol, which has a similar hydroxymethyl group attached to the furan ring, is reported to be soluble in water[4]. However, the additional ethyl group in the side chain of 2-(5-Methylfuran-2-yl)ethanol will slightly increase its lipophilicity, potentially leading to a lower, but still significant, water solubility compared to its smaller counterpart. The introduction of hydrophilic groups to a furan ring has been shown to improve water solubility, a strategy employed to enhance the properties of certain furan-based compounds[5].
Solubility in Organic Solvents
Based on the solubility of other furan derivatives, 2-(5-Methylfuran-2-yl)ethanol is expected to be readily soluble in a range of common organic solvents.
-
Polar Protic Solvents: High solubility is anticipated in polar protic solvents such as ethanol, methanol, and isopropanol. This is due to the ability of the hydroxyl group to form hydrogen bonds with the solvent molecules. For instance, 5-methylfurfuryl alcohol is documented as being soluble in ethanol[4].
-
Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). These solvents can interact with the polar regions of the molecule, although they do not act as hydrogen bond donors.
-
Nonpolar Solvents: Limited solubility is predicted in nonpolar solvents such as hexane and toluene. The overall polarity of 2-(5-Methylfuran-2-yl)ethanol, primarily due to the hydroxyl group, will likely hinder its dissolution in highly nonpolar media.
Factors Influencing Solubility
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. For 2-(5-Methylfuran-2-yl)ethanol, an increase in temperature is expected to enhance its solubility in most solvents. This relationship is crucial for processes like crystallization and purification.
-
pH: The pH of the aqueous medium is not expected to have a significant impact on the solubility of 2-(5-Methylfuran-2-yl)ethanol, as the molecule does not possess readily ionizable functional groups.
The following table summarizes the predicted solubility of 2-(5-Methylfuran-2-yl)ethanol in a range of common laboratory solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | Presence of a hydroxyl group for hydrogen bonding, offset by the lipophilic furan ring and alkyl substituents. |
| Ethanol | Highly Soluble | Polar protic solvent capable of strong hydrogen bonding with the solute. |
| Methanol | Highly Soluble | Similar to ethanol, a small polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent that can engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Soluble | A less polar ether, but still capable of solvating the molecule. |
| Dichloromethane (DCM) | Soluble | A common organic solvent with moderate polarity. |
| Toluene | Sparingly Soluble | A nonpolar aromatic solvent with limited ability to solvate the polar hydroxyl group. |
| Hexane | Insoluble | A nonpolar aliphatic solvent, unlikely to effectively solvate the molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, experimental determination of the solubility of 2-(5-Methylfuran-2-yl)ethanol is essential. The following protocol outlines a robust method for quantifying its solubility in various solvents.
Materials and Equipment
-
2-(5-Methylfuran-2-yl)ethanol (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The isothermal saturation method is a reliable technique for determining equilibrium solubility.[6]
Caption: Experimental workflow for determining the solubility of 2-(5-Methylfuran-2-yl)ethanol using the isothermal saturation method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(5-Methylfuran-2-yl)ethanol to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, centrifuge the sample.
-
Filter the resulting supernatant through a syringe filter (0.45 µm) into a clean vial.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of 2-(5-Methylfuran-2-yl)ethanol of known concentrations in the solvent of interest.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample by HPLC. The mobile phase and column should be chosen to provide good peak shape and resolution for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Causality in Experimental Design and Self-Validation
-
Why Excess Solute? The use of an excess of the solid solute is a cornerstone of the isothermal saturation method. It ensures that the solvent is fully saturated and that the measured concentration represents the true equilibrium solubility at that temperature.
-
Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible and accurate results.
-
Why Agitation and Equilibration Time? Agitation facilitates the dissolution process and helps to reach equilibrium more quickly. An adequate equilibration time is necessary to ensure that the dissolution process has completed and the concentration of the solute in the solution is stable.
-
Self-Validating Protocol: The use of a well-characterized analytical technique like HPLC with a proper calibration curve provides an internal validation of the measurement. The linearity of the calibration curve and the quality of the chromatography (peak shape, retention time stability) confirm the reliability of the quantification.
Potential Applications and the Importance of Solubility Data
The solubility data for 2-(5-Methylfuran-2-yl)ethanol is not merely academic; it has direct implications for its practical applications.
-
In Drug Development: For any potential therapeutic application, understanding aqueous solubility is fundamental. It influences bioavailability and the choice of formulation strategies. Poor aqueous solubility can be a major hurdle in drug development, necessitating techniques such as co-solvency or the use of solubility enhancers.
-
As a Biofuel: The solubility of 2-(5-Methylfuran-2-yl)ethanol in nonpolar hydrocarbon fuels and its immiscibility with water are critical parameters for its use as a fuel or fuel additive.
-
In Polymer Chemistry: As a monomer or a precursor to other monomers, its solubility in reaction solvents will dictate the choice of polymerization conditions and affect the properties of the resulting polymer.
Conclusion
While direct, published solubility data for 2-(5-Methylfuran-2-yl)ethanol is currently scarce, a systematic approach based on the principles of physical organic chemistry and the known properties of related furan derivatives allows for a reasoned prediction of its solubility profile. This guide provides a framework for understanding and, more importantly, experimentally determining the solubility of this compound. The detailed protocol provided herein is designed to yield accurate and reliable data, which is indispensable for advancing the research and development of 2-(5-Methylfuran-2-yl)ethanol in its various potential applications.
References
-
Ban, H., et al. (2018). Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. ResearchGate. [Link]
-
de la Torre, E., et al. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. ACS Publications. [Link]
-
Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylfurfuryl alcohol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-Methylfuran. PubChem. [Link]
-
Rao, G. V. S., & Kumar, A. (2021). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ResearchGate. [Link]
-
ResearchGate. (2019). Recent progress in the development of biofuel 2,5-dimethylfuran. ResearchGate. [Link]
-
Santos, F. A., et al. (2002). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH. [Link]
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- 6. researchgate.net [researchgate.net]
Introduction: The Promise and Challenge of Furan-Based Scaffolds
An In-depth Technical Guide to the Stability of 2-(5-Methylfuran-2-yl)ethanol
2-(5-Methylfuran-2-yl)ethanol is a biomass-derivable compound that holds potential as a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and renewable polymers.[1][2] The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a key structural feature in numerous bioactive natural products and serves as a valuable intermediate in organic synthesis.[3] However, the inherent reactivity of the furan ring presents significant challenges to its stability, which is a critical consideration for researchers, scientists, and drug development professionals.[3] An unstable molecule can lead to loss of efficacy, the formation of potentially toxic degradants, and a shortened shelf-life, making a thorough understanding of its chemical liabilities paramount.[4]
This technical guide provides a comprehensive analysis of the stability profile of 2-(5-Methylfuran-2-yl)ethanol. Moving beyond a simple listing of facts, this document elucidates the chemical principles governing its degradation, offers detailed, field-proven protocols for its stability assessment through forced degradation, and outlines a robust analytical strategy for degradant profiling. The insights herein are designed to empower scientists to anticipate, identify, and manage the stability challenges associated with this promising furan derivative.
Chemical Profile and Inherent Stability Characteristics
To understand the stability of 2-(5-Methylfuran-2-yl)ethanol, we must first examine its structure, which features two key reactive centers: the 2,5-disubstituted furan ring and the primary alcohol side chain.
-
The Furan Ring: The furan ring is an electron-rich aromatic system. While it possesses aromatic character, its reactivity is distinct from that of benzene, often behaving more like an enol ether.[5] This electron-rich nature makes it highly susceptible to electrophilic attack, particularly under acidic conditions, and prone to oxidation.[5][6] The presence of alkyl and alcohol substituents at the 2 and 5 positions influences the ring's reactivity. The methyl group, being electron-donating, can further activate the ring towards electrophilic attack and may accelerate decomposition processes.[7]
-
The Ethanol Side Chain: The primary alcohol functional group is susceptible to oxidation, which would yield the corresponding aldehyde and subsequently the carboxylic acid.
A commercial supplier of the closely related analogue, (5-methylfuran-2-yl)methanol, notes that the compound is both air and heat-sensitive, recommending refrigerated storage under an inert atmosphere.[8] This provides a strong indication of the inherent instability of this class of compounds, primarily due to oxidative and thermal degradation pathways.
Caption: Chemical structure of 2-(5-Methylfuran-2-yl)ethanol.
Principal Degradation Pathways: A Mechanistic Overview
Based on the known chemistry of furans and alcohols, 2-(5-Methylfuran-2-yl)ethanol is susceptible to several primary degradation pathways. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting products.[9]
Acid-Catalyzed Hydrolysis: The Ring-Opening Cascade
The furan ring is notoriously unstable in acidic environments.[3][10] The degradation is initiated by the protonation of the furan ring, typically at the alpha-carbon (Cα) adjacent to the oxygen atom, which is the rate-limiting step.[6] This is followed by a nucleophilic attack from a water molecule, leading to the formation of furanol intermediates. Subsequent protonation of the ring oxygen facilitates the irreversible ring-opening, ultimately yielding 1,4-dicarbonyl compounds.[5][6] For 2-(5-Methylfuran-2-yl)ethanol, this would result in the formation of a substituted hexane-2,5-dione derivative.
Oxidative Degradation
Oxidation can occur at two primary sites: the furan ring and the ethanol side chain.
-
Ring Oxidation: The electron-rich furan ring can be readily oxidized. This can be initiated by atmospheric oxygen (auto-oxidation), especially when catalyzed by light or trace metals, or by stronger oxidizing agents like hydrogen peroxide.[11] Oxidation often proceeds through reactive intermediates that can lead to ring-opening or polymerization.[12]
-
Side-Chain Oxidation: The primary alcohol is a classic site for oxidation. Mild oxidation would yield 2-(5-methylfuran-2-yl)acetaldehyde, while more aggressive conditions could lead to the formation of 2-(5-methylfuran-2-yl)acetic acid.
Photodegradation
Many furan-containing compounds exhibit good photochemical stability, but this is not universal and is highly dependent on the specific structure and the presence of photosensitizers.[13] Upon absorption of UV or visible light, the molecule can be promoted to an excited state. This can lead to various reactions, including photo-oxidation in the presence of oxygen, where singlet oxygen is generated and attacks the furan ring.[11] It can also lead to rearrangements or fragmentation. The incorporation of certain structural moieties can improve photostability by providing pathways for energy delocalization.[14]
Caption: Potential degradation pathways for 2-(5-Methylfuran-2-yl)ethanol.
Methodology for Stability Assessment: A Forced Degradation Protocol
A forced degradation or "stress testing" study is an essential component of drug development and chemical stability analysis.[4][15] Its purpose is to accelerate the degradation process to generate the likely degradation products that could form under long-term storage conditions. This allows for the development and validation of a "stability-indicating" analytical method capable of separating and quantifying the parent compound from all its significant degradants.[16]
The following protocols are designed as a robust starting point. The goal is to achieve 5-20% degradation of the active substance; conditions should be adjusted (e.g., time, temperature, reagent concentration) if degradation is too low or too extensive.
General Experimental Workflow
The overall process follows a systematic approach to ensure all potential degradation pathways are investigated and that the results are clear and interpretable.
Caption: General experimental workflow for forced degradation studies.
Detailed Protocols
Materials:
-
2-(5-Methylfuran-2-yl)ethanol (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (ACS grade or higher)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC-UV/PDA and HPLC-MS system
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven/water bath
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a ~1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Stress: In a separate flask, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water.
-
Incubation: Place all three flasks in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.
-
Analysis: Analyze by HPLC-UV/MS.
Causality: The use of 0.1 M acid and base at an elevated temperature (60°C) is a standard condition designed to accelerate hydrolysis at a controlled rate.[4] Neutralization is critical to halt the degradation reaction at the specific time point, ensuring accurate kinetic profiling.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a ~1 mg/mL stock solution as described above.
-
Oxidative Stress: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the flask at room temperature, protected from light. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Analysis: Analyze directly by HPLC-UV/MS. No quenching is typically required, but samples should be analyzed promptly.
Causality: Hydrogen peroxide (3%) is a common oxidizing agent used to mimic potential oxidative stress from peroxides that may be present in excipients or from atmospheric oxygen.[16] The reaction is often rapid at room temperature.
Protocol 3: Photostability
-
Preparation: Prepare samples of the compound in both solid form (thin layer in a petri dish) and in solution (~1 mg/mL in 50:50 ACN:H₂O). Prepare parallel "dark" control samples wrapped in aluminum foil.
-
Exposure: Place the samples and their dark controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (ICH Q1B guideline).
-
Analysis: After exposure, dissolve the solid sample in the solvent and analyze both the exposed and dark control samples by HPLC-UV/MS.
Causality: Following the ICH Q1B guideline ensures that the photostability test is standardized and meets regulatory expectations. The dark control is essential to differentiate between degradation caused by light versus thermal effects within the chamber.
Protocol 4: Thermal Degradation
-
Preparation: Place the compound in both solid form (in a vial) and in solution (~1 mg/mL) in a thermostatically controlled oven at 80°C.
-
Incubation: Maintain the high temperature for a set period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, remove a sample, allow it to cool to room temperature, and analyze by HPLC-UV/MS.
Causality: High temperature stress testing evaluates the intrinsic thermal stability of the molecule. Performing the test on both solid and solution forms is important, as degradation pathways can differ between states.
Analytical Strategy and Data Interpretation
A stability-indicating analytical method is crucial for resolving and quantifying the parent compound from its degradation products.
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the workhorse for these studies. A reversed-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile) is a good starting point. The PDA detector is vital as it provides spectral information, helping to track peaks and assess their purity.
-
Identification: Coupling HPLC to a Mass Spectrometer (LC-MS) is essential for structural elucidation of the degradants. By comparing the mass-to-charge (m/z) ratio of the degradant peaks with the parent compound, one can infer the chemical transformation (e.g., addition of an oxygen atom, loss of water, ring-opening).
-
Data Summary: The results should be summarized in a table to clearly show the extent of degradation under each condition and the formation of new products.
Table 1: Example Summary of Forced Degradation Data
| Stress Condition | Time (hrs) | Assay of Parent (%) | % Degradation | Major Degradant Peak (Retention Time, min) |
| Control (RT) | 24 | 99.8 | 0.2 | - |
| 0.1 M HCl (60°C) | 8 | 85.2 | 14.8 | RRT 0.75 |
| 0.1 M NaOH (60°C) | 24 | 98.5 | 1.5 | RRT 0.91 |
| 3% H₂O₂ (RT) | 2 | 91.0 | 9.0 | RRT 1.15, RRT 1.21 |
| Thermal (80°C) | 48 | 96.3 | 3.7 | RRT 0.88 |
| Photolytic (ICH) | - | 99.1 | 0.9 | - |
RRT = Relative Retention Time
Conclusion
2-(5-Methylfuran-2-yl)ethanol is a molecule with significant potential, but its chemical structure implies inherent stability liabilities. The furan ring is particularly susceptible to acid-catalyzed hydrolytic ring-opening and oxidative degradation. The primary alcohol side chain is also a potential site for oxidation. This guide provides a scientifically grounded framework for systematically investigating these liabilities. By employing a rigorous forced degradation methodology coupled with a powerful analytical strategy (HPLC-PDA-MS), researchers can proactively identify potential degradants, elucidate degradation pathways, and develop the necessary control strategies. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any final product, whether in the realm of pharmaceuticals, specialty chemicals, or advanced materials.
References
A complete list of all sources cited in this guide is provided below.
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Whelan, et al. (n.d.). Effects of the stability of 2-methyl furan and 2, 5 dimethyl furan on the autoignition and combustion characteristics of a gasoline-like fuel. ResearchGate. [Link]
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Rapp, T. L., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. [Link]
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Zhang, Y., et al. (n.d.). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. [Link]
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Lalevée, J., et al. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. [Link]
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Wang, H., et al. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
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Schäfer, L., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. ACS Publications. [Link]
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Wikipedia. (n.d.). Furan. [Link]
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Du, J., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. ResearchGate. [Link]
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Wang, Y., et al. (n.d.). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. MDPI. [Link]
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Rapp, T. L., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. ResearchGate. [Link]
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Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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ResearchGate. (n.d.). Aqueous solutions of HMF and BHMF at different pH values after stability testing. [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Shekut'ko, N. V., et al. (n.d.). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. MDPI. [Link]
- Google Patents. (2014). CN103804329A - 2, 5-dihydroxy methyl furan or 2, 5-dihydroxy methyl tetrahydrofuran synthesis method.
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Balasundram, M., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
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ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
Klick Connect. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
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Qi, L., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]
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Schäfer, L., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. NIH. [Link]
-
Walker, T. W., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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De-la-Coz-Roldán, D., et al. (2014). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. ResearchGate. [Link]
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Patil, J., et al. (2025). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Advances in Pharmacology and Pharmacy. [Link]
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The Emerging Potential of 2-(5-Methylfuran-2-yl)ethanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Bio-Derived Building Block
In the contemporary landscape of chemical synthesis, the pursuit of sustainable, bio-derived platform molecules is of paramount importance. Furan derivatives, readily accessible from cellulosic and lignocellulosic biomass, represent a cornerstone of this green chemistry revolution.[1][2] Among these, 2-(5-Methylfuran-2-yl)ethanol emerges as a compound of significant interest, embodying the structural attributes of a reactive furan nucleus and a functional primary alcohol. While direct and extensive research on this specific molecule is nascent, its structural analogy to well-established furanic platforms such as 2-methylfuran, furfuryl alcohol, and 5-hydroxymethylfurfural (HMF) provides a strong foundation for predicting its utility.[1][3][4] This technical guide aims to provide an in-depth analysis of the potential applications of 2-(5-Methylfuran-2-yl)ethanol, drawing upon the known chemistry of its congeners to illuminate its promise in pharmaceutical synthesis, polymer science, and the flavor and fragrance industry.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of the physicochemical properties of 2-(5-Methylfuran-2-yl)ethanol is fundamental to its application. While exhaustive experimental data is not widely published, its key properties can be reliably predicted.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H10O2 | [5] |
| Molecular Weight | 126.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents; sparingly soluble in water (predicted) | Inferred |
| CAS Number | 35942-94-0 | [5] |
Spectroscopic Profile (Predicted):
Due to the limited availability of experimental spectra for 2-(5-Methylfuran-2-yl)ethanol, the following data is predicted based on the known spectral characteristics of similar furan derivatives.[6][7]
-
¹H NMR: Distinct signals are expected for the methyl, methylene, hydroxyl, and furan ring protons.
-
¹³C NMR: Resonances will correspond to the furan ring carbons, the methyl carbon, and the two carbons of the ethanol side chain.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, and C-O stretches of the furan ring and alcohol are anticipated.
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 126, with fragmentation patterns corresponding to the loss of water, and cleavage of the ethanol side chain.
Synthesis of 2-(5-Methylfuran-2-yl)ethanol: Accessing the Core Moiety
The synthetic accessibility of 2-(5-Methylfuran-2-yl)ethanol is a critical determinant of its practical utility. Two primary retrosynthetic pathways are proposed, leveraging readily available furanic precursors.
Diagram of Synthetic Pathways:
Caption: Synthetic routes to 2-(5-Methylfuran-2-yl)ethanol.
Experimental Protocol: Synthesis via Grignard Reaction with 5-Methylfurfural
This protocol outlines a plausible laboratory-scale synthesis based on the well-established Grignard reaction.[8][9][10]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Grignard Addition: The solution of 5-methylfurfural in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-(5-Methylfuran-2-yl)ethanol.
Potential Applications: A Multifaceted Synthon
The bifunctional nature of 2-(5-Methylfuran-2-yl)ethanol, possessing both a nucleophilic hydroxyl group and a dienic furan ring, positions it as a versatile intermediate for a range of applications.
Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The hydroxyl group of 2-(5-Methylfuran-2-yl)ethanol provides a convenient handle for derivatization, enabling the synthesis of a diverse library of compounds for biological screening.
Diagram of Derivatization for Pharmaceutical Applications:
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- 10. youtube.com [youtube.com]
discovery and history of 2-(5-Methylfuran-2-yl)ethanol
An In-depth Technical Guide to 2-(5-Methylfuran-2-yl)ethanol: Synthesis, Characterization, and Historical Context
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(5-Methylfuran-2-yl)ethanol, a furan derivative with significant potential in the fields of specialty chemicals, biofuels, and as a versatile intermediate in pharmaceutical synthesis. While the specific discovery of this molecule is not prominently documented in historical literature, its existence and utility are a direct consequence of the rich and evolving history of furan chemistry, driven by the abundance of biomass-derived starting materials. This document will delve into the logical synthesis, detailed characterization, and the broader historical and application context of this important furanic alcohol.
Introduction: The Significance of Furan Derivatives
Furanic compounds, derived from the dehydration of sugars found in lignocellulosic biomass, represent a cornerstone of green chemistry.[1] The parent compound, 2-methylfuran, is a notable biofuel candidate due to its high energy density and octane number, surpassing those of ethanol.[2] It also serves as a crucial platform chemical for the synthesis of a wide array of value-added products, including pharmaceuticals and pesticides.[1] 2-(5-Methylfuran-2-yl)ethanol, with its reactive hydroxyl group, is a prime example of a second-generation biorefinery product, offering a bifunctional scaffold for further chemical elaboration. Its structure is of particular interest to drug development professionals for the introduction of a furan moiety into larger molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Historical Perspective: The Evolution of Furan Synthesis
The history of 2-(5-Methylfuran-2-yl)ethanol is intrinsically linked to the development of synthetic methodologies for furan derivatives. While a singular "discovery" of this specific alcohol is not apparent, its synthesis relies on well-established and historically significant reactions in organic chemistry.
The journey of furan chemistry began with the isolation of 2-furoic acid in 1780 and furfural in 1831.[3] The ability to manipulate the furan ring and its substituents has since grown exponentially. Key historical developments that have enabled the synthesis of compounds like 2-(5-Methylfuran-2-yl)ethanol include:
-
Friedel-Crafts Acylation: The introduction of an acetyl group onto the furan ring is a critical step. The use of catalysts like zinc chloride or phosphoric acid for the acylation of sensitive heterocyclic systems like 2-methylfuran has been a significant advancement.[4]
-
Reduction of Carbonyls: The conversion of a ketone to a secondary alcohol is a fundamental transformation. The development of selective reducing agents, such as sodium borohydride, has provided chemists with a reliable tool to achieve this conversion without affecting the furan ring.
-
Grignard Reactions: The reaction of Grignard reagents with aldehydes and ketones provides a powerful method for C-C bond formation and the synthesis of complex alcohols.[5][6] This represents an alternative and versatile approach to furan-based alcohols.
The synthesis of 2-(5-Methylfuran-2-yl)ethanol can therefore be seen as a logical progression, building upon these foundational reactions to create a molecule with tailored properties for specific applications.
Synthetic Pathways to 2-(5-Methylfuran-2-yl)ethanol
The most direct and logical synthetic route to 2-(5-Methylfuran-2-yl)ethanol is a two-step process starting from the readily available bio-derived chemical, 2-methylfuran. This pathway is outlined below.
Two-Step Synthesis from 2-Methylfuran
This synthesis involves an initial Friedel-Crafts acylation of 2-methylfuran to produce 5-methyl-2-acetylfuran, followed by the reduction of the ketone to the desired secondary alcohol.
Caption: Synthetic pathway from 2-methylfuran to 2-(5-Methylfuran-2-yl)ethanol.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are presented to be self-validating through in-process controls and characterization.
Step 1: Synthesis of 5-Methyl-2-acetylfuran [4]
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2-methylfuran (0.5 moles) and cooled to 0°C in an ice bath.
-
Reagent Addition: Acetic anhydride (1.0 mole) is added to the cooled 2-methylfuran. Subsequently, zinc chloride (0.015 moles) is added portion-wise while maintaining the internal temperature below 5°C.
-
Reaction Progression: The reaction mixture is stirred at 0-5°C for one hour, after which the ice bath is removed, and the mixture is allowed to stir at room temperature for an additional three hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed with a saturated sodium bicarbonate solution until effervescence ceases, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation (78-82°C at 14 mbar) to yield 5-methyl-2-acetylfuran as a clear to pale yellow liquid.
Step 2: Synthesis of 2-(5-Methylfuran-2-yl)ethanol [7]
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 5-methyl-2-acetylfuran (0.1 moles) dissolved in methanol (100 mL). The solution is cooled to 0°C in an ice bath.
-
Reagent Addition: Sodium borohydride (0.05 moles) is added slowly in portions to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, the reaction is stirred at room temperature for three hours. The reaction can be monitored by TLC for the disappearance of the starting ketone.
-
Work-up and Purification: The methanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
| Property | Predicted Value/Information |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol [9] |
| Appearance | Expected to be a colorless to pale yellow liquid. |
| Boiling Point | Estimated to be higher than its precursor, 5-methyl-2-acetylfuran (100-101°C at 25 mmHg).[10] |
| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, ether, and acetone. |
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |
| ¹H NMR | ~6.0-6.2 (d) | Furan H3 |
| ~5.9-6.1 (d) | Furan H4 | |
| ~4.7-4.9 (q) | -CH(OH)- | |
| ~2.2-2.3 (s) | -CH₃ (on furan) | |
| ~1.4-1.6 (d) | -CH(OH)CH₃ | |
| ~1.8-2.5 (br s) | -OH | |
| ¹³C NMR | ~155-158 | Furan C2 |
| ~150-153 | Furan C5 | |
| ~106-109 | Furan C3 & C4 | |
| ~65-68 | -CH(OH)- | |
| ~22-25 | -CH(OH)CH₃ | |
| ~13-15 | -CH₃ (on furan) | |
| IR (cm⁻¹) | 3600-3200 (broad) | O-H stretch (alcohol) |
| 3120 (weak) | =C-H stretch (furan) | |
| 2980-2850 (medium) | C-H stretch (alkyl) | |
| ~1050 (strong) | C-O stretch (secondary alcohol) | |
| Mass Spec (m/z) | 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ | |
| 108 | [M - H₂O]⁺ | |
| 83 | [M - CH(OH)CH₃]⁺ |
Applications and Future Outlook
2-(5-Methylfuran-2-yl)ethanol is a versatile building block with potential applications in several areas:
-
Pharmaceuticals: The furan nucleus is a common motif in many biologically active compounds. The hydroxyl group of 2-(5-Methylfuran-2-yl)ethanol provides a convenient handle for incorporating the 5-methylfuran moiety into more complex drug candidates.
-
Flavor and Fragrance: Many furan derivatives are known for their characteristic aromas and flavors.[11] 2-(5-Methylfuran-2-yl)ethanol and its esters could potentially be explored as novel flavor and fragrance ingredients.
-
Biofuels and Additives: As a derivative of 2-methylfuran, this alcohol could be investigated as a biofuel component or as a precursor to other fuel additives.[12]
-
Polymer Chemistry: Diols derived from furan, such as 2,5-furandimethanol, are valuable monomers for the production of bio-based polyesters.[13][14] While not a diol, 2-(5-Methylfuran-2-yl)ethanol could be used as a chain terminator or to introduce specific functionalities into polymers.
The continued interest in sustainable chemistry and the utilization of biomass will undoubtedly drive further research into the synthesis and applications of 2-(5-Methylfuran-2-yl)ethanol and related compounds. Its straightforward synthesis from a renewable feedstock makes it an attractive target for both academic and industrial research.
References
- Valdebenito, A., et al. (2010). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 15(11), 8346-8355.
-
PrepChem. (n.d.). Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. Retrieved from [Link]
- Li, X., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Wang, C., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Energies, 14(22), 7689.
- Valdebenito, A., et al. (2010). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 15(11), 8346-8355.
- Google Patents. (2014). CN103804329A - 2, 5-dihydroxy methyl furan or 2, 5-dihydroxy methyl tetrahydrofuran synthesis method.
-
PubChem. (n.d.). 2-Ethyl-5-methylfuran. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved from [Link]
- ACS Publications. (2022). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling.
- BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
-
The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. Retrieved from [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
- ACS Omega. (2023). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega, 8(23), 20976–20986.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Advanced Characterization and Utilization of Furan-Based Alcohols: A Technical Guide
The following technical guide is structured to provide an authoritative, deep-dive analysis of furan-based alcohols, specifically Furfuryl Alcohol (FA) and 2,5-Bis(hydroxymethyl)furan (BHMF).
Executive Summary
The transition from petrochemical to bio-based feedstocks has positioned furanics as the "sleeping giants" of the chemical industry.[1] Furan-based alcohols, particularly Furfuryl Alcohol (FA) and 2,5-Bis(hydroxymethyl)furan (BHMF) , serve as critical bifunctional platform molecules. This guide synthesizes the latest catalytic architectures for their production, elucidates the complex mechanistic pathways of their polymerization, and establishes rigorous safety protocols for their handling in pharmaceutical and industrial contexts.
Part 1: Synthesis Architectures & Catalytic Strategies[1]
The reduction of furanic aldehydes (Furfural and HMF) to their corresponding alcohols requires precise control over chemoselectivity to avoid ring hydrogenation (leading to tetrahydrofurans) or ring opening.
Furfuryl Alcohol (FA) Production
While industrial synthesis relies on Copper-Chromite (
Critical Analysis of Catalytic Systems:
-
Cu-Cr Systems: High selectivity due to the repulsion of the furan ring by Cu species, preventing ring hydrogenation. Drawback: Cr(VI) toxicity.
-
Transition Metal Phosphides (MoP, RuP):
bimetallic systems exhibit a synergistic effect where Ru enhances activity and Mo maintains selectivity by modulating electron back-donation. -
Non-Noble Metals (
): Offers 100% conversion and selectivity at 150°C/20 bar , presenting a viable green alternative.
2,5-Bis(hydroxymethyl)furan (BHMF) Synthesis
BHMF is the reduced derivative of HMF.[1][2][3] Its synthesis is complicated by the instability of HMF.
Experimental Protocol: Chemoselective Reduction of HMF to BHMF
-
Objective: Synthesis of BHMF (purity >98%) using a mild borohydride reduction suitable for lab-scale validation.
-
Reagents: HMF (1.0 eq),
(0.5 eq), Methanol (anhydrous).
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol HMF in 20 mL anhydrous methanol under
atmosphere. Cool to 0°C to suppress side reactions. -
Addition: Slowly add
(5 mmol) over 15 minutes. Reasoning: Controlled addition prevents localized heating and ring opening. -
Quenching: Stir for 30 minutes. Monitor via TLC (EtOAc/Hexane 1:1). Quench with saturated
(aq) to neutralize residual hydride. -
Extraction: Extract with Ethyl Acetate (3x). The furan ring's polarity requires polar organic solvents for efficient recovery.
-
Purification: Evaporate solvent. Recrystallize from minimal cold ethanol to yield white crystalline BHMF.
Comparative Catalyst Performance Data
| Precursor | Catalyst System | Conditions | Conv.[2][4] (%) | Sel.[1][4][5][6][7][8] (%) | Mechanism Note |
| Furfural | 170°C, 20 bar | >98 | 98 | C=O activation via Cu-carbonyl interaction. | |
| Furfural | 150°C, 20 bar | 100 | 100 | High surface area prevents ring adsorption. | |
| Furfural | 120°C, Isopropanol | 95 | 99 | Synergistic electronic modulation. | |
| HMF | 120°C, 15 bar | 100 | 99 | Heterolytic | |
| HMF | Whole-cell (Mycobacterium) | 30°C, pH 7 | 100 | 80 | Biocatalytic reduction (NADH dependent). |
Part 2: Reactivity & Mechanistic Pathways
Understanding the reactivity of the furan ring is paramount for drug design and polymer synthesis. The furan ring is electron-rich (diene character), making it susceptible to electrophilic substitution and acid-catalyzed resinification.
Acid-Catalyzed Polycondensation
In the presence of protons, FA undergoes a violent, exothermic polymerization. The mechanism is not a simple chain growth but a complex step-growth condensation involving hydride transfer.
Mechanism Description:
-
Protonation: The hydroxyl group is protonated and leaves as water, forming a resonance-stabilized furfuryl carbocation.
-
Friedel-Crafts Alkylation: The carbocation attacks the C-5 position of another FA molecule (linear growth).
-
Cross-linking: As chain length increases, hydride abstraction occurs at methylene bridges, creating conjugated sequences. These undergo Diels-Alder cycloadditions with furan rings of neighboring chains, leading to a dark, cross-linked network (humin/resin).
Visualization: Polymerization Pathway
Caption: Figure 1. Acid-catalyzed polycondensation mechanism of Furfuryl Alcohol, highlighting the transition from linear oligomers to complex cross-linked networks via hydride abstraction and cycloaddition.[9]
Part 3: Pharmaceutical & Industrial Utility[1][10][11][12][13]
Furan-based alcohols act as versatile synthons. In medicinal chemistry, the furan ring serves as a bioisostere for phenyl or pyridine rings, altering lipophilicity and metabolic stability.
Drug Development Workflow
FA derivatives are precursors for amino-alcohols and pharmacophores found in antimicrobial and anticancer agents. The hydroxymethyl group provides a handle for functionalization (halogenation, etherification, amination).
Visualization: Drug Discovery Pipeline
Caption: Figure 2. Strategic workflow for utilizing furan-based alcohols as starting materials in the synthesis of bioactive pharmaceutical ingredients.
Part 4: Toxicology & Safety Engineering
Warning: Furfuryl alcohol is a Group 2B carcinogen and a potent sensitizer. Handling requires strict adherence to engineering controls.
Metabolic Pathway & Toxicity
Upon ingestion or inhalation, FA is metabolized primarily by the liver.
-
Oxidation: FA is oxidized to Furfural and subsequently to 2-Furoic Acid .[7]
-
Conjugation: 2-Furoic acid conjugates with glycine to form Furoylglycine .
-
Excretion: Eliminated via urine.[7] Toxicity Mechanism: High doses overwhelm the glycine conjugation pathway, leading to mitochondrial toxicity and potential DNA adduct formation via ring-opening metabolites.
Visualization: Metabolic Fate
Caption: Figure 3. Metabolic pathway of Furfuryl Alcohol showing the detoxification route via glycine conjugation and the potential for toxicity upon saturation.
Safety Protocols (Self-Validating System)
-
Acid Management: NEVER mix FA with strong mineral acids (HCl,
) without dilution or cooling. The reaction is explosive.-
Validation: Use a "Drop Test" on milligram scale before scaling up any acid-catalyzed reaction.
-
-
Storage: Store in amber glass under inert gas (
) to prevent autoxidation and formation of peroxides/polymers.-
Validation: Check refractive index or color (clear vs. dark amber) prior to use. Darkening indicates polymerization.[10]
-
References
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. Link
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. Link
-
Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. Catalysis Science & Technology. Link
-
Microbial transformation of 5-hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)furan (BHMF). Lund University. Link
-
FURFURYL ALCOHOL AND RELATED SUBSTANCES. Inchem.org. Link
-
Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure. NIH / PMC. Link
-
The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols. BenchChem. Link
Sources
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- 10. furan.com [furan.com]
Methodological & Application
Application Note: Purification of 2-(5-Methylfuran-2-yl)ethanol (CAS: 7150-55-2)
[1]
Abstract
This application note details the purification protocols for 2-(5-Methylfuran-2-yl)ethanol , a sensitive furan-derivative intermediate used in fine chemical synthesis and flavor applications.[1] Unlike standard aliphatic alcohols, this compound exhibits significant acid-sensitivity , leading to rapid polymerization or ring-opening when exposed to acidic stationary phases or high thermal stress in the presence of air. This guide provides two validated workflows: High-Vacuum Fractionation (for bulk scale) and Neutralized Flash Chromatography (for high-purity isolation), ensuring recovery yields >85% and purities >98%.[1]
Chemical Profile & Stability Assessment
Before initiating purification, it is critical to understand the physicochemical limitations of the target molecule.
| Property | Value / Description |
| Compound Name | 2-(5-Methylfuran-2-yl)ethanol |
| CAS Number | 7150-55-2 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point (Est.) | ~95–100°C at 5 mmHg (Extrapolated from Furfuryl alcohol data) |
| Solubility | Soluble in alcohols, ethers, DCM, EtOAc; Slightly soluble in water |
| Stability Hazards | Acid Sensitive: Polymerizes on acidic silica.[1][2] Oxidation Prone: Furan ring darkens upon air exposure.[1] |
The "Acid-Death" Mechanism
Furan rings function as enol ethers masked within an aromatic system.[1][3] In the presence of Brønsted or Lewis acids (common in unbuffered silica gel), the furan ring undergoes protonation, leading to:
-
Polymerization: Formation of dark, insoluble resins (similar to furfuryl alcohol resinification).[3]
-
Ring Opening: Hydrolysis to 1,4-dicarbonyl species (levulinic acid derivatives), destroying the core scaffold.
Critical Directive: Never use standard, untreated silica gel for this purification. Always buffer the stationary phase.
Pre-Purification Analytics
Analyze the crude reaction mixture via GC-MS or TLC to determine the impurity profile.[1]
Protocol A: High-Vacuum Fractionation (Primary Method)
Best for: Scales >5g, removal of solvent and volatile starting materials (e.g., 2-methylfuran).
Equipment Setup
-
Apparatus: Short-path distillation head or Vigreux column (for better separation).
-
Vacuum Source: High-vacuum pump capable of <1 mmHg (Torr).[1][3]
-
Heating: Oil bath with magnetic stirring (Avoid heating mantles to prevent hot spots).
Step-by-Step Procedure
-
Degassing: Place crude oil in the boiling flask. Stir vigorously under vacuum (no heat) for 10 minutes to remove dissolved oxygen and residual low-boiling solvents (DCM, THF).
-
Conditioning: Flush the system with Nitrogen or Argon, then re-establish vacuum. Target pressure: 0.5 – 1.0 mmHg .[1]
-
Heating Ramp:
-
Slowly raise oil bath temperature.[1]
-
Fraction 1 (F1): Collect distillate up to ~60°C (vapor temp). This typically contains unreacted 2-methylfuran or solvent traces.[1]
-
Fraction 2 (Main Cut): Collect the stable fraction boiling between 85–95°C (at ~1 mmHg). Note: Vapor temperature depends heavily on vacuum quality.
-
-
Termination: Stop heating if the pot residue becomes viscous or dark black (polymerization).
-
Storage: Immediately blanket the distillate with Argon and store at 4°C.
Protocol B: Neutralized Flash Chromatography (High Purity)
Best for: Scales <5g, separation of close-eluting polar impurities, or final polishing.
Stationary Phase Preparation (The "Triethylamine Wash")
Standard silica gel has a surface pH of ~4–5.[3] This must be neutralized.
-
Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with the mobile phase containing 1% Triethylamine (TEA) .[1][3]
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase + 1% TEA to ensure the entire bed is basic.
-
Equilibration: Flush with 1 CV of mobile phase without TEA (optional, but keeps the basicity localized to the silica surface).
Chromatographic Workflow
-
Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5 → End 60:40).
-
Loading: Dissolve crude in a minimum amount of mobile phase + 0.5% TEA.
-
Elution:
-
Fraction Analysis: Check fractions via TLC. Pool pure fractions.
-
Concentration: Rotary evaporate at <40°C. Do not overheat the dry residue.
Process Logic & Decision Matrix (Visualization)
Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile. Note the critical silica neutralization step in the chromatographic pathway.
Quality Control & Storage
QC Specifications
-
Purity: >98% by GC-FID (Area %).[1][]
-
Identity: ¹H-NMR (CDCl₃).[1] Look for:
-
Residual Solvent: <5000 ppm (ICH limits).[1]
Storage Protocol[1]
-
Vessel: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen headspace (Essential to prevent furan oxidation).[1]
-
Temperature: 2°C to 8°C (Refrigerated).
-
Shelf Life: Re-test purity every 6 months.
References
-
Furan Ring Stability: Gandini, A., & Belgacem, M. N. (1997).[3] Furans in Polymer Chemistry. Progress in Polymer Science. Link (Discusses the acid-sensitivity and polymerization mechanisms of furan derivatives).[1]
-
General Purification of Furan Alcohols: Hoydonckx, H. E., et al. (2007). Furfural and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[1] Link (Provides physical property baselines and handling standards for furan alcohols).[1]
-
Neutralized Silica Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for neutralizing silica gel with triethylamine for acid-sensitive compounds).
-
Synthesis Context: Mariscal, R., et al. (2016). Production of 2,5-Dimethylfuran from Biomass-Derived Carbohydrates. Energy & Environmental Science. Link (Contextualizes the synthesis and volatility of methyl-furan derivatives).
Application Note: High-Purity Recrystallization of 2-(5-Methylfuran-2-yl)ethanol Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(5-Methylfuran-2-yl)ethanol is a versatile bio-based building block used in the synthesis of fragrances, agrochemicals, and pharmaceutical intermediates. While the parent alcohol is a liquid at room temperature (purified via vacuum distillation), its derivatives —specifically esters, carbamates, and complex pharmaceutical intermediates—are often crystalline solids requiring rigorous purification.
This guide addresses the recrystallization of solid derivatives containing the 5-methylfuran moiety. The central challenge in handling these compounds is the chemical instability of the furan ring , which is prone to acid-catalyzed ring opening and polymerization (humin formation) under thermal stress. This protocol prioritizes pH control and thermal mitigation to ensure high recovery yields and purity.
Stability Profile & Critical Control Points
Before initiating any thermal process, the stability profile of the furan core must be understood. Failure to respect these parameters will lead to product degradation (darkening/tarring).
| Parameter | Critical Limit | Scientific Rationale |
| pH Sensitivity | pH > 6.0 (Strictly Non-Acidic) | The furan ring acts as a diene enol ether. Trace acids catalyze protonation at the C2/C5 position, leading to ring opening and rapid polymerization into dark insoluble humins. |
| Thermal Limit | < 65°C (Recommended) | High temperatures accelerate oxidative degradation. 5-methyl substitution activates the ring toward electrophilic attack compared to unsubstituted furan. |
| Oxidation | Inert Atmosphere (N₂/Ar) | Furan derivatives are susceptible to auto-oxidation. Recrystallization should ideally occur under a nitrogen blanket. |
The "Acid-Trace" Danger
Common recrystallization solvents (e.g., Chloroform, Dichloromethane) often contain trace HCl from decomposition. Avoid halogenated solvents unless freshly neutralized.
Solvent Selection Strategy
The polarity of 2-(5-methylfuran-2-yl)ethanol derivatives typically ranges from moderate to high, depending on the derivatizing group (e.g., p-nitrobenzoate esters are highly crystalline; pharmaceutical amides may be less so).
Recommended Solvent Systems
| System Type | Solvents | Application Note |
| Single Solvent | Ethanol (Abs.) or Isopropanol | Best for polar derivatives (amides/carbamates). Ensure solvent is acid-free. |
| Binary System | EtOAc / Hexane | Ideal for esters. Dissolve in minimal hot Ethyl Acetate (EtOAc), then add Hexane to turbidity. |
| Binary System | Acetone / Water | Useful for highly polar salts. Warning: Acetone can condense (aldol) if basic impurities are present; water must be degassed. |
| Forbidden | Acetic Acid , TFA , HCl-ether | NEVER use acidic recrystallization media for furan derivatives. |
Detailed Protocol: Recrystallization of Solid Derivatives
Scope: This SOP applies to solid derivatives (e.g., 3,5-dinitrobenzoates, crystalline APIs) of 2-(5-methylfuran-2-yl)ethanol.
Phase A: Dissolution & Humin Removal
-
Preparation: Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2]
-
Solvent Addition: Add the primary solvent (e.g., Ethanol or EtOAc) in small portions.
-
Controlled Heating: Heat the mixture in an oil bath. Do not exceed 65°C unless necessary.
-
Observation: If the solution turns dark brown/black immediately, acid impurities are present. Stop, neutralize, and perform a silica plug filtration.
-
-
Clarification (Crucial): Furan derivatives often contain trace polymerized "humins" (fine dark particulates).
-
Add Activated Charcoal (1-2% w/w) to the hot solution.
-
Stir for 5–10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad to remove charcoal and polymeric impurities.
-
Phase B: Crystallization & Isolation
-
Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 20°C) over 2 hours. Rapid cooling promotes oiling out (liquid-liquid phase separation) rather than crystallization.
-
Binary Solvent Addition (If applicable): If using EtOAc/Hexane, add warm Hexane dropwise to the room-temperature solution until a faint, persistent cloudiness appears. Rewarm slightly to clear, then cool again.
-
Deep Cooling: Once ambient temperature is reached, place the flask in a refrigerator (4°C) for 12 hours.
-
Note: Avoid freezing temperatures (-20°C) initially, as this may trap impurities.
-
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold mother liquor solvent (e.g., -10°C Hexane or Ethanol).
-
Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Do not heat-dry above 40°C to prevent surface oxidation.
Decision Logic & Workflow Visualization
The following diagrams illustrate the critical decision-making process for solvent selection and the operational workflow.
Diagram 1: Solvent Selection Logic
Caption: Logic flow for selecting solvents while mitigating acid-catalyzed degradation risks.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step workflow emphasizing thermal limits and purification of colored impurities.
Troubleshooting & Optimization
Issue: "Oiling Out"
Furan derivatives often separate as a second liquid phase rather than crystallizing.
-
Cause: Solution is too concentrated or cooled too quickly.
-
Remedy: Re-heat to dissolve the oil. Add a seed crystal of the pure derivative. Cool very slowly (wrap flask in cotton wool). If using a binary system, add slightly less anti-solvent.
Issue: Product Discoloration (Yellow/Brown)
-
Cause: Oxidation or acid-catalyzed polymerization.
-
Remedy: Ensure all solvents are acid-free. Perform the recrystallization under Nitrogen. Repeat the Activated Charcoal step.
References
-
Vertex AI Search. (2025). Stability of Furan Derivatives in Acidic Conditions. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (2025). 2-Acetyl-5-methylfuran Physical Properties. National Library of Medicine. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of 2-(5-Methylfuran-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 2-(5-Methylfuran-2-yl)ethanol. As a key intermediate and potential impurity in the synthesis of various pharmaceutical and specialty chemicals, robust analytical methods for its identification, quantification, and purity assessment are paramount. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Analytical Imperative for 2-(5-Methylfuran-2-yl)ethanol
2-(5-Methylfuran-2-yl)ethanol is a furan derivative of significant interest due to its structural motifs, which are prevalent in bioactive molecules and renewable chemical feedstocks. Its synthesis, often involving the reduction of 5-methylfurfural, can lead to a range of process-related impurities. Therefore, the ability to selectively and sensitively analyze this compound is critical for ensuring the quality, safety, and efficacy of downstream products. This guide will detail chromatographic and spectroscopic methods for the comprehensive analysis of 2-(5-Methylfuran-2-yl)ethanol, underpinned by the principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of 2-(5-Methylfuran-2-yl)ethanol is fundamental to the development of robust analytical methods. In the absence of extensive experimental data in the public domain, the following properties are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₇H₁₀O₂ | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 126.15 g/mol | Essential for accurate mass determination and quantification. |
| Boiling Point | Approx. 180-190 °C | Suggests that gas chromatography is a suitable analytical technique. |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane). Limited solubility in water. | Guides the selection of solvents for sample preparation and chromatographic mobile phases. |
| UV Chromophore | Furan ring | Allows for detection by UV spectroscopy, particularly in HPLC analysis. |
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are the cornerstone of quantitative analysis and impurity profiling for organic molecules like 2-(5-Methylfuran-2-yl)ethanol. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Quantification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high resolution and the structural information provided by mass spectrometry make it ideal for separating and identifying 2-(5-Methylfuran-2-yl)ethanol from structurally similar impurities.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is chosen to provide a good balance of retention and selectivity for the moderately polar analyte and a range of potential impurities.
-
Injection Mode: Splitless injection is recommended for trace analysis to ensure maximum transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Temperature Programming: A gradient temperature program is employed to ensure the efficient elution of compounds with varying boiling points, providing good peak shapes and resolution.
-
Mass Spectrometry Detection: Electron ionization (EI) at 70 eV is a standard and robust method for generating reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
Caption: Workflow for the GC-MS analysis of 2-(5-Methylfuran-2-yl)ethanol.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
Materials:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., Agilent HP-5MS, Phenomenex ZB-5).
-
Carrier Gas: Helium, 99.999% purity.
-
Solvents: Dichloromethane (DCM), HPLC grade.
-
Internal Standard (ISTD): 2-Phenylethanol.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 2-(5-Methylfuran-2-yl)ethanol in DCM at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.
-
Prepare an internal standard stock solution of 2-phenylethanol in DCM at 1 mg/mL.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with DCM.
-
Add the internal standard to a final concentration of 100 µg/mL.
-
-
GC-MS Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 35 - 350 amu (Scan mode) |
-
Data Analysis:
-
Integrate the peak areas for 2-(5-Methylfuran-2-yl)ethanol and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area against the analyte concentration.
-
Determine the concentration of 2-(5-Methylfuran-2-yl)ethanol in the samples from the calibration curve.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Reverse-phase HPLC with UV detection is a versatile and robust method for determining the purity of 2-(5-Methylfuran-2-yl)ethanol and for monitoring its stability under various stress conditions.
-
Column Selection: A C18 stationary phase is the workhorse of reverse-phase chromatography and provides excellent retention and separation for moderately polar compounds like our target analyte.
-
Mobile Phase: A gradient of acetonitrile and water is used to provide a broad elution window for separating the main component from both more polar and less polar impurities. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection Wavelength: The furan ring exhibits UV absorbance. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte, but a wavelength around 220 nm is a good starting point for furan-containing compounds.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
Caption: Workflow for the HPLC purity analysis of 2-(5-Methylfuran-2-yl)ethanol.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
HPLC Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a solution of 2-(5-Methylfuran-2-yl)ethanol in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of 2-(5-Methylfuran-2-yl)ethanol using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100%
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 2-(5-Methylfuran-2-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 | d | 1H | Furan H-3 |
| ~ 5.9 | d | 1H | Furan H-4 |
| ~ 3.8 | t | 2H | -CH₂-OH |
| ~ 2.8 | t | 2H | Furan-CH₂- |
| ~ 2.3 | s | 3H | Furan-CH₃ |
| ~ 1.5 | br s | 1H | -OH |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Furan C-2 |
| ~ 150 | Furan C-5 |
| ~ 108 | Furan C-3 |
| ~ 106 | Furan C-4 |
| ~ 60 | -CH₂-OH |
| ~ 30 | Furan-CH₂- |
| ~ 14 | Furan-CH₃ |
Note: These are predicted chemical shifts and may vary slightly in experimental spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3120-3100 | Medium | =C-H stretch (furan ring) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1580, 1500 | Medium-Strong | C=C stretch (furan ring) |
| ~ 1020 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): m/z 126
-
Key Fragments:
-
m/z 111 ([M-CH₃]⁺)
-
m/z 97 ([M-C₂H₅]⁺ or [M-CH₂OH]⁺)
-
m/z 81 (Furan-CH₂⁺)
-
m/z 43 (CH₃CO⁺)
-
Method Validation: Ensuring Trustworthiness and Reliability
The analytical methods described above must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Potential Impurities in the Synthesis of 2-(5-Methylfuran-2-yl)ethanol
A robust analytical method should be capable of separating the target analyte from potential impurities. The synthesis of 2-(5-Methylfuran-2-yl)ethanol typically involves the reduction of 5-methylfurfural. Potential impurities may include:
-
5-Methylfurfural (Starting Material): The unreacted starting material.
-
2,5-Dimethylfuran: A potential byproduct from over-reduction.
-
5-Methyl-2-furoic acid: An oxidation product of the starting material.
-
Polymeric materials: Furan compounds can be prone to polymerization under acidic conditions.
The developed chromatographic methods should be challenged with these potential impurities to demonstrate specificity.
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of 2-(5-Methylfuran-2-yl)ethanol. The combination of chromatographic and spectroscopic techniques allows for robust quantification, purity assessment, and structural confirmation. It is imperative that these methods are validated in the user's laboratory to ensure their suitability for the intended application, thereby guaranteeing the generation of reliable and trustworthy data in research, development, and quality control settings.
References
-
Frank, N., et al. (2021). Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. Journal of Chromatography B, 122765. [Link]
-
da Silva, L., et al. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. Journal of Chemical & Engineering Data. [Link]
-
Tsao, W.-X., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]
-
Al-Rawi, D., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization and simultaneous UV and fluorescence detection. ResearchGate. [Link]
-
U.S. Department of the Treasury, Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Determination of Furan in Alcoholic Beverages. [Link]
-
Girma, S. A., et al. (2025). Application of 2-methylfuran and 5-methylfurfural for the synthesis of C16 fuel precursor over fibrous silica-supported heteropoly acid-functionalized ionic liquid. ResearchGate. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Zhang, Z., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Furfuryl alcohol. NIOSH. [Link]
-
ResearchGate. (2020). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(5-Methylfuran-2-yl)ethanol
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for 2-(5-Methylfuran-2-yl)ethanol. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1] The protocol is suitable for quality control and stability testing in research, development, and manufacturing environments.
Introduction
2-(5-Methylfuran-2-yl)ethanol is a furan derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The purity of such intermediates is a critical quality attribute, directly impacting the safety, efficacy, and yield of the final products. Therefore, a reliable and validated analytical method is essential to ensure its quality.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile small molecules. The primary objective of this work was to develop and validate a stability-indicating RP-HPLC method. A stability-indicating method is crucial as it must be able to resolve the main compound from any potential process-related impurities and, most importantly, from degradation products that could form under various stress conditions.[2][3] This ensures that the measured purity is an accurate reflection of the compound's stability and quality over time.
Method Development Rationale
The development of this analytical procedure was guided by the physicochemical properties of 2-(5-Methylfuran-2-yl)ethanol and established chromatographic principles.
-
Chromatographic Mode Selection: 2-(5-Methylfuran-2-yl)ethanol is a small molecule with moderate polarity due to the furan ring, methyl group, and terminal hydroxyl group. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most effective mode for retaining and separating such compounds based on their hydrophobicity.[4][5]
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column was chosen due to its wide applicability and proven performance in separating a broad range of small organic molecules.[6] A standard particle size of 5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers low viscosity and good UV transparency. Gradient elution is necessary to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable analysis time. A slightly acidic mobile phase (using formic acid) is often employed to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Detection Wavelength Selection: Furan rings exhibit strong UV absorbance due to π→π* electronic transitions.[7] Published spectra of furan derivatives show significant absorbance in the 220-280 nm range.[8][9] Based on preliminary scans and literature data for similar structures, a detection wavelength of 275 nm was chosen to ensure high sensitivity for 2-(5-Methylfuran-2-yl)ethanol and its potential chromophoric impurities.
Experimental Protocol
Instrumentation and Software
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Software: Agilent OpenLab CDS ChemStation Edition (or equivalent).
-
Analytical Balance: Mettler Toledo XSR205DU (or equivalent).
-
pH Meter: Calibrated pH meter.
Chemicals and Reagents
-
2-(5-Methylfuran-2-yl)ethanol: Reference Standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Formic Acid: HPLC grade (≥98%).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS grade, for forced degradation studies.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 35 minutes |
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(5-Methylfuran-2-yl)ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be analyzed.
System Suitability Testing (SST)
Before performing any analysis, the chromatographic system must be verified to be fit for purpose. This is achieved by performing a System Suitability Test (SST) as per pharmacopeial standards.[10][11]
Procedure: Inject the Reference Standard Solution (100 µg/mL) five times consecutively.
Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for five replicate injections |
| % RSD of Retention Time | ≤ 1.0% for five replicate injections |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[12][13]
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] A forced degradation study was conducted to demonstrate this.
Protocol: A sample solution (100 µg/mL) was subjected to the following stress conditions:
-
Acidic Hydrolysis: 1 mL of 1N HCl added to 9 mL of sample, heated at 60°C for 4 hours, then neutralized.
-
Basic Hydrolysis: 1 mL of 1N NaOH added to 9 mL of sample, heated at 60°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ added to 9 mL of sample, kept at room temperature for 24 hours.
-
Thermal Degradation: Sample solution heated in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
Acceptance Criteria: The main peak of 2-(5-Methylfuran-2-yl)ethanol should be spectrally pure and well-resolved (Resolution > 2.0) from all degradation product peaks. Peak purity will be assessed using the Diode Array Detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
Protocol: A series of solutions were prepared from a stock solution of the reference standard at concentrations ranging from 25 to 150 µg/mL (corresponding to 25% to 150% of the target concentration). Each concentration was injected in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy
Accuracy was determined by the percent recovery of known amounts of analyte spiked into a sample matrix.[12]
Protocol: The analyte was spiked into a sample solution at three concentration levels: 50%, 100%, and 150% of the target concentration. Each level was prepared in triplicate and analyzed.
Acceptance Criteria:
| Level | Mean Recovery (%) |
| 50% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 150% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[1]
Protocol:
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria: The % Relative Standard Deviation (%RSD) for the assay results should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions.
Protocol: The following parameters were varied one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic content.
Acceptance Criteria: The system suitability parameters must still be met, and the change in assay results should not be significant.
Results and Discussion
The developed HPLC method successfully separated 2-(5-Methylfuran-2-yl)ethanol from all its degradation products formed under various stress conditions. The peak was found to be spectrally pure in all cases, confirming the stability-indicating nature of the method. The validation results are summarized below.
Validation Summary Table:
| Validation Parameter | Result | Status |
| Specificity | No interference; Resolution > 2.0 for all degradants | Passed |
| Linearity (r²) | 0.9995 | Passed |
| Accuracy (% Recovery) | 99.2% - 101.5% | Passed |
| Precision (Repeatability) | %RSD = 0.85% | Passed |
| Precision (Intermediate) | %RSD = 1.12% | Passed |
| Robustness | SST criteria met under all varied conditions | Passed |
The low %RSD values for precision and the high recovery rates for accuracy demonstrate the method's reliability. The high correlation coefficient for linearity indicates a consistent response across a wide concentration range. The method's robustness against minor changes in operating parameters ensures its transferability and routine use in different laboratory settings.
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Different Types of HPLC Columns Explained - LC Services [lcservicesltd.co.uk]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
High-Resolution GC-MS Profiling of 2-(5-Methylfuran-2-yl)ethanol
Application Note & Technical Protocol
Part 1: Executive Summary & Compound Intelligence
The Analyte: Distinction and Relevance
2-(5-Methylfuran-2-yl)ethanol (CAS: 35942-94-0) is a specific structural isomer often confused with its lower homolog, 5-methylfurfuryl alcohol. While the latter is a common primary metabolite in Maillard reactions, the ethyl-linked analog represents a more lipophilic, thermally stable variant often found in aged spirits, soy sauce fermentation matrices, and as a specialized intermediate in biofuel synthesis.
Critical Distinction:
-
Target Analyte: 2-(5-Methylfuran-2-yl)ethanol (C₇H₁₀O₂) – Ethyl side chain.
-
Common Interferent: 5-Methylfurfuryl alcohol (C₆H₈O₂) – Methyl side chain.
Chemical Profile Table
| Parameter | Specification | Notes |
| IUPAC Name | 2-(5-methylfuran-2-yl)ethanol | |
| CAS Number | 35942-94-0 | Distinct from 3857-25-8 (Methylfurfuryl alcohol) |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Boiling Point | ~85-88°C at 1 mmHg | Est. 195-200°C at atm pressure |
| LogP | ~1.2 | Moderately lipophilic; amenable to SPME |
| Key Functionality | Primary Alcohol (-OH) | Prone to peak tailing; derivatization recommended for trace analysis |
Part 2: Method Development Strategy
Column Selection Logic
The hydroxyl group on the ethyl chain creates hydrogen bonding interactions with silanol groups in standard non-polar columns (e.g., 5%-phenyl), leading to peak tailing.
-
Scenario A (Flavor Profiling): Use a WAX (Polyethylene Glycol) column. The polar stationary phase matches the analyte's polarity, resulting in sharp, symmetrical peaks without derivatization.
-
Scenario B (Trace/Impurity Analysis): Use a 5%-Phenyl Methyl Polysiloxane (e.g., DB-5MS) column with silylation. This offers superior thermal stability and separation from non-polar matrix interferences (e.g., hydrocarbons in biofuels).
Sample Preparation Workflows
We define two distinct protocols based on the matrix complexity.
Workflow Visualization
Figure 1: Decision tree for sample preparation based on matrix type and sensitivity requirements.
Part 3: Experimental Protocols
Protocol A: Headspace-SPME (Flavor & Food Matrices)
Best for: Soy sauce, coffee, aged spirits, and aqueous matrices.
1. Sample Preparation:
-
Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Add 2.0 g NaCl (to induce "salting out," increasing volatile partitioning into headspace).
-
Internal Standard: Add 10 µL of d3-Methylfurfuryl alcohol or 2-Octanol (50 ppm in methanol).
-
Seal with a magnetic screw cap with PTFE/Silicone septum.
2. SPME Parameters:
-
Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber covers the wide polarity range of furan derivatives.
-
Incubation: 40°C for 15 minutes (agitation at 250 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C.
3. GC-MS Configuration (Direct Injection):
-
Inlet: Splitless mode, 250°C. Desorption time: 3 mins.
-
Column: DB-WAX UI (60 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 5°C/min to 230°C.
-
Hold 230°C for 10 min.
-
Protocol B: Derivatization with BSTFA (Synthesis & Impurity Profiling)
Best for: Quantitative analysis in organic synthesis or biofuel characterization where peak tailing must be eliminated.
1. Reaction Mechanism:
The hydroxyl proton is replaced by a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.
2. Step-by-Step Procedure:
-
Extract: Dissolve 10 mg of sample (oil/solid) in 1 mL anhydrous Dichloromethane (DCM).
-
Dry: Pass through a small bed of anhydrous
to remove trace water (water hydrolyzes the reagent). -
Derivatize: Transfer 100 µL of extract to a GC vial insert. Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate: Cap and heat at 60°C for 30 minutes.
-
Inject: 1 µL into GC-MS.
3. GC-MS Configuration (Derivatized):
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split 10:1, 280°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 300°C for 5 min.
-
Part 4: Data Analysis & Spectral Interpretation[4]
Mass Spectrum Deconvolution (EI @ 70eV)
The fragmentation pattern of 2-(5-Methylfuran-2-yl)ethanol is driven by the stability of the furan ring and the facile cleavage of the hydroxyethyl side chain.
| m/z Ion | Identity | Mechanistic Origin |
| 126 | Molecular Ion. Usually distinct but lower intensity than the base peak. | |
| 95 | Base Peak (100%). Loss of the hydroxymethyl radical ( | |
| 108 | Loss of water ( | |
| 43 | Acetyl fragment (common in methyl-substituted furans). | |
| 198 | (If Derivatized) Molecular ion of the TMS ether derivative. |
Identification Criteria (Self-Validating)
To confirm identity without a pure standard, the following criteria must be met:
-
Retention Index (RI):
-
Polar (Wax): ~1650–1700
-
Non-Polar (DB-5): ~1080–1120 (Native); ~1250 (TMS Derivative).
-
-
Ion Ratio: The ratio of m/z 95 to m/z 126 should be consistent (approx 5:1 to 10:1 depending on source tuning).
-
Isotopic Pattern: Check m/z 127 (C-13 isotope) is ~7-8% of m/z 126.
Part 5: References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Furanmethanol, 5-methyl- (Homolog Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
Frank, N., et al. (2021). Quantification of furan and alkylfurans... in coffee and infant products by GC-MS. Journal of Chromatography B. [Link]
-
Chang, Y.C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using SPME Arrow Coupled with GC-MS/MS.[1][2] Foods (MDPI). [Link]
-
PubChem. Compound Summary: 2-(5-Methylfuran-2-yl)ethanol (CAS 35942-94-0).[Link]
Sources
- 1. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(5-Methylfuran-2-yl)ethanol in Organic Synthesis
This Application Note is designed for research chemists and process development scientists. It details the strategic utilization of 2-(5-Methylfuran-2-yl)ethanol (CAS: 35942-94-0), a versatile, biomass-derived C7 building block.
Executive Summary & Chemical Profile
2-(5-Methylfuran-2-yl)ethanol (hereafter 5-MFE ) represents a critical bridge between renewable biomass feedstocks (furfural/methylfuran) and high-value pharmaceutical scaffolds. Unlike its lower homolog (5-methylfurfuryl alcohol), 5-MFE possesses a two-carbon hydroxyethyl linker. This structural feature fundamentally alters its reactivity, enabling homo-allylic stabilization , intramolecular cyclizations to form 6-membered rings (vs. 5-membered), and unique Diels-Alder regioselectivity.
Key Reactivity Zones
-
The Furan Diene: Electron-rich, susceptible to [4+2] cycloadditions and electrophilic aromatic substitution.
-
The Primary Alcohol: Nucleophilic handle for esterification, oxidation, or intramolecular attack on the furan ring.
-
The C5-Methyl Group: Activates the ring toward electrophiles and directs regioselectivity in cycloadditions.
Synthetic Pathways & Logic
The utility of 5-MFE lies in its ability to access diverse pharmacophores through divergent pathways. The diagram below illustrates the three primary "Logic Gates" for this molecule: Cycloaddition , Oxidative Rearrangement , and Annulation .
Figure 1: Divergent synthetic utility of 5-MFE. The hydroxyethyl linker allows for unique intramolecular trapping not possible with furfuryl alcohols.
Detailed Experimental Protocols
Protocol A: Synthesis of Oxabicyclo[2.2.1]heptene Scaffolds (Diels-Alder)
Rationale: The furan ring in 5-MFE is an electron-rich diene. Reacting it with electron-deficient dienophiles (e.g., maleic anhydride, N-substituted maleimides) generates oxabicyclic intermediates. These are precursors to substituted arenes (via dehydration) or hydrogenated to form saturated bio-isosteres.
Reagents:
-
Substrate: 2-(5-Methylfuran-2-yl)ethanol (1.0 equiv)
-
Dienophile: N-Methylmaleimide (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Green alternative)
-
Catalyst: None usually required; Lewis Acid (e.g., AlCl3) can accelerate.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-MFE (1.26 g, 10 mmol) in Toluene (20 mL).
-
Addition: Add N-Methylmaleimide (1.22 g, 11 mmol) in one portion. The reaction is slightly exothermic.
-
Reaction: Stir the mixture at ambient temperature (25°C) for 12 hours.
-
Note: If conversion is slow (monitored by TLC, Rf ~0.3 for product in 1:1 Hex/EtOAc), heat to 60°C. High temperatures (>100°C) may favor the retro-Diels-Alder reaction; thermodynamic control favors the exo isomer.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The adduct often precipitates. Recrystallize from Et2O/Hexanes or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Validation: 1H NMR will show the disappearance of furan protons (δ 5.8-6.0) and appearance of bridgehead protons (δ 4.5-5.0).
| Parameter | Specification |
| Typical Yield | 85 - 95% |
| Selectivity | Exo/Endo mixture (typically Exo major under thermodynamic control) |
| Key Risk | Reversibility of reaction at high heat. |
Protocol B: Oxidative Ring Opening (Modified Achmatowicz)
Rationale: While the classic Achmatowicz reaction uses furfuryl alcohol to make pyranones, oxidizing 5-MFE leads to a 1,4-dicarbonyl intermediate (enedione) with a pendant alcohol. This species is highly reactive and can be cyclized to cyclopentenones (Piancatelli-type) or reduced to stable diols.
Reagents:
-
Substrate: 5-MFE (1.0 equiv)
-
Oxidant: NBS (N-Bromosuccinimide) (1.1 equiv)
-
Solvent: THF/Water (4:1)
-
Base: NaHCO3 (2.0 equiv)
Step-by-Step Methodology:
-
Setup: Dissolve 5-MFE (10 mmol) in THF (30 mL) and Water (8 mL). Cool to 0°C.
-
Addition: Add NaHCO3 (solid) followed by portion-wise addition of NBS (1.96 g, 11 mmol). The solution will turn yellow/orange.
-
Monitoring: Stir at 0°C for 1 hour. Quench a small aliquot with Na2S2O3 to check TLC.
-
Quench: Add saturated aqueous Na2S2O3 (20 mL) to destroy excess bromine.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO4.
-
Outcome: The crude product is typically the hemiacetal or the open-chain enedione.
-
Critical Step: To access the Cyclopentenone , treat the crude residue with acidic water (pH 2, HCl) at 60°C for 2 hours. This effects the intramolecular aldol condensation (Nazarov-type cyclization).
-
Protocol C: Intramolecular Friedel-Crafts Cyclization
Rationale: The hydroxyethyl group can serve as an electrophile (if activated) or the furan can attack an external electrophile. However, a powerful application is the acid-catalyzed intramolecular alkylation if the alcohol is first converted to a leaving group or activated in situ, leading to tetrahydrobenzofuran derivatives.
Reagents:
-
Substrate: 5-MFE
-
Catalyst: Amberlyst-15 (Solid Acid) or BF3·OEt2
-
Solvent: Nitromethane or DCM
Methodology:
-
Dissolve 5-MFE in DCM.
-
Add Amberlyst-15 resin (20 wt%).
-
Heat to reflux. The furan ring acts as a nucleophile attacking the activated alcohol position (inter- or intra-molecularly depending on dilution).
-
Note: Direct cyclization to a 4-membered ring is strained. This protocol is often used in tandem with an aldehyde (Pictet-Spengler analog) to form a 6-membered ring fused to the furan.
-
Variation (Oxa-Pictet-Spengler): Add Paraformaldehyde (1.1 equiv). The alcohol attacks the aldehyde to form a hemiacetal, which loses water to form an oxocarbenium ion, which is then attacked by the furan C3 position.
-
Product: 4,5,6,7-tetrahydro-4-methylfuro[2,3-c]pyran derivatives.
-
Safety & Handling Guidelines
-
Flammability: 5-MFE is an organic liquid; handle away from open flames.
-
Peroxide Formation: Furan derivatives can form peroxides upon prolonged exposure to air/light. Store under nitrogen at 4°C.
-
Toxicity: While specific tox data for 5-MFE is limited, furan derivatives are generally considered potential carcinogens/irritants. Use full PPE (gloves, goggles, fume hood).
References
-
General Furan Reactivity & Diels-Alder
-
Achmatowicz/Oxidative Rearrangement Context
-
Acid Catalyzed Ring Opening/Cyclization
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. (2014). RSC Catalysis Science & Technology.
-
-
Chemical Identity & Properties
-
2-(5-Methylfuran-2-yl)ethanol (CAS 35942-94-0). BLD Pharm Catalog.
-
Sources
Application Note: High-Precision Derivatization of 2-(5-Methylfuran-2-yl)ethanol
Structural Editing for Pharmacophore Development & Bio-Isostere Synthesis
Abstract
This guide details the strategic derivatization of 2-(5-Methylfuran-2-yl)ethanol (CAS: 7158-87-4), a versatile bifunctional building block containing an electron-rich heteroaromatic core and a primary alcohol handle.[1] Unlike simple aliphatic alcohols, this molecule requires specific handling protocols to prevent acid-catalyzed resinification of the furan ring.[1] This application note provides validated protocols for O-functionalization (esterification), oxidative ring expansion (Achmatowicz rearrangement), and cycloaddition (Diels-Alder), enabling its conversion into complex pharmacophores, including dihydropyranones and oxabicyclic scaffolds.[1]
Introduction: The Furan Platform
2-(5-Methylfuran-2-yl)ethanol represents a "hybrid" scaffold.[1] The 5-methyl group blocks the alpha-position, offering slightly enhanced stability compared to furfuryl alcohol, yet the ring remains highly susceptible to electrophilic attack and oxidative rearrangement.[1]
Strategic Utility
-
Bio-Isosterism: The furan ring serves as a metabolic handle or a bio-isostere for phenyl and thiophene rings in kinase inhibitors.[1]
-
Chiral Pool Synthesis: Through the Achmatowicz rearrangement, this achiral molecule can be converted into chiral pyranones, serving as precursors for de novo sugar synthesis and macrolide antibiotics.[1]
-
Polymer Precursors: The alcohol functionality allows linkage to polymer backbones, while the furan ring remains available for reversible cross-linking (via Diels-Alder chemistry).[1]
Critical Handling: The Acid Sensitivity Rule
WARNING: The electron-rich furan ring acts as a masked enol ether.[1] In the presence of strong Brønsted or Lewis acids, it undergoes rapid polymerization (resinification).[1]
-
Avoid: Fischer esterification (H₂SO4/MeOH).[1]
-
Preferred: Base-promoted acylations or neutral coupling conditions (DCC/Steglich).[1]
Reactivity & Pathway Map
The following diagram outlines the three primary divergent synthetic pathways available for this substrate.
Caption: Divergent synthetic pathways. Green arrows indicate validated protocols; red dashed line indicates the primary failure mode (acid-catalyzed polymerization).[1]
Module 1: O-Functionalization (Esterification)
Objective: Derivatize the alcohol handle while leaving the furan ring intact for later modification.[1] Method: Base-Promoted Acylation (Nucleophilic Catalysis).[1]
Rationale
Standard acid-catalyzed esterification yields are poor due to competing ring decomposition.[1] Using an acid anhydride or chloride with a nucleophilic catalyst (DMAP) sequesters the generated acid (as a pyridinium salt), protecting the furan ring.[1]
Protocol A: DMAP-Catalyzed Acylation
Reagents:
-
Substrate: 1.0 equiv
-
Acetic Anhydride (or Acid Chloride of choice): 1.2 equiv[1]
-
Triethylamine (Et₃N): 1.5 equiv[1]
-
DMAP (4-Dimethylaminopyridine): 0.05 equiv (Catalytic)[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with N₂. Dissolve 2-(5-Methylfuran-2-yl)ethanol (10 mmol) in DCM (30 mL).
-
Base Addition: Add Et₃N (15 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add Acetic Anhydride (12 mmol) over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 8:2).[1] Look for the disappearance of the polar alcohol spot (
) and appearance of the ester ( ).[1] -
Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).[1] Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N if necessary).
Module 2: The Achmatowicz Rearrangement
Objective: Convert the flat aromatic furan into a functionalized, chiral 3D dihydropyranone scaffold. Method: Oxidative Ring Expansion using N-Bromosuccinimide (NBS).[1]
Rationale
This reaction transforms the furan into a 2H-pyran-3(6H)-one.[1][2][3] The 5-methyl group becomes a methyl substituent on the pyranone ring. This is a key step in synthesizing rare sugars and lactone pharmacophores.[1]
Caption: Step-wise mechanism of the Achmatowicz rearrangement mediated by NBS.
Protocol B: NBS-Mediated Rearrangement
Reagents:
-
Substrate: 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.1 equiv[1]
-
Solvent: THF/Water (4:1 ratio)[1]
-
Quench: Na₂S₂O₃ (Sodium thiosulfate)[1]
Step-by-Step:
-
Solvation: Dissolve the substrate (5 mmol) in THF (20 mL) and Water (5 mL). Cool to 0°C.[1]
-
Oxidation: Add solid NBS (5.5 mmol) in small portions over 15 minutes. The solution will turn yellow/orange.[1]
-
Monitoring: Stir at 0°C for 1 hour. The reaction is usually fast.[1]
-
Quench: Add saturated aqueous Na₂S₂O₃ to destroy excess bromine (solution turns colorless).
-
Extraction: Extract with Ethyl Acetate.
-
Note: The product is a hemiacetal (lactol) and can exist in equilibrium with the open-chain diketone.[1] Avoid acidic workup to prevent degradation.[1]
Module 3: Diels-Alder Cycloaddition
Objective: Synthesis of oxabicyclo[2.2.1]heptene adducts. Method: Thermal [4+2] Cycloaddition.[1]
Rationale
The furan ring acts as an electron-rich diene.[1] The 2,5-substitution pattern (methyl and ethanol chain) creates steric bulk, often favoring the exo adduct thermodynamically, though endo is kinetically favored.[1]
Protocol C: Reaction with Maleic Anhydride
Reagents:
-
Substrate: 1.0 equiv
-
Solvent: Diethyl Ether or Toluene (for higher T).[1]
Step-by-Step:
-
Mix: Dissolve substrate (2 mmol) and maleic anhydride (2.2 mmol) in Diethyl Ether (5 mL).
-
Incubate: Stir at Room Temperature for 24–48 hours. If precipitation occurs, the adduct is crystallizing.[1]
-
Acceleration (Optional): If conversion is low, switch solvent to Toluene and heat to 60°C. Note: Higher temperatures promote the retro-Diels-Alder reaction.[1]
-
Isolation: Filter the precipitate or concentrate and purify via recrystallization. Chromatography may cause reversion to starting materials.[1]
Analytical Data Summary
| Molecular Feature | Technique | Diagnostic Signal (Expected) |
| Furan Ring (Start) | ¹H NMR | Two doublets (or d-d) at ~5.8–6.0 ppm (Ring protons).[1] |
| Alcohol (Start) | IR | Broad stretch at 3300–3400 cm⁻¹.[1] |
| Ester Product | ¹H NMR | Shift of -CH₂-O- protons downfield (~4.1 ppm → ~4.5 ppm). |
| Pyranone Product | ¹H NMR | Disappearance of furan peaks; appearance of enone doublets (~6.1, 6.9 ppm).[1] |
| Diels-Alder Adduct | ¹H NMR | Bridgehead protons shift upfield; loss of aromaticity.[1] |
References
-
Achmatowicz Rearrangement: Achmatowicz, O.; et al. "Synthesis of Methyl D,L-Hex-2-ulopyranosides."[1][5] Tetrahedron 1982, 38, 3507.[1][5]
-
Furan Stability & Esterification: Gandini, A.[1] "The Furan Counterpart of the Peterson Reaction."[1] Advances in Polymer Science.[1]
-
Diels-Alder Kinetics: Diels-Alder reaction of furan and maleic anhydride.[1][6][7]
-
General Properties: PubChem Compound Summary for CID 21204, 2-(5-Methylfuran-2-yl)ethanol.[1][1][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | C8H13NO2 | CID 3154446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. docsity.com [docsity.com]
- 7. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methylfuran-2-yl)ethanol
Introduction: Welcome to the technical support guide for the synthesis of 2-(5-Methylfuran-2-yl)ethanol. This molecule, often synthesized via the reduction of 5-methylfurfural, is a valuable building block in pharmaceutical and materials science.[1] However, the furan moiety introduces specific chemical sensitivities that can lead to challenging side reactions and purification hurdles. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the common byproducts encountered during this synthesis, the mechanisms of their formation, and robust troubleshooting strategies to maximize yield and purity. Drawing from established chemical principles and field-proven insights, this document serves as both a proactive manual for reaction planning and a reactive guide for problem-solving.
Section 1: Synthesis Overview & Key Reaction Pathways
The most common and direct route to 2-(5-Methylfuran-2-yl)ethanol is the chemoselective reduction of the aldehyde group of 5-methylfurfural. The choice of reducing agent and strict control of reaction conditions are paramount to preventing the formation of undesired byproducts.
Below is a generalized workflow for this synthesis.
Caption: General experimental workflow for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.
The primary challenge lies in the inherent reactivity of the furan ring, which is susceptible to acidic conditions that can catalyze ring-opening and polymerization.[2][3] The following diagram illustrates the desired reaction pathway versus the most common side reactions.
Caption: Desired reaction pathway versus common acid-catalyzed side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues commonly encountered during the synthesis and purification of 2-(5-Methylfuran-2-yl)ethanol.
Q1: My reaction mixture turned dark brown or black, and I've formed an insoluble tar. What happened?
A1: This is a classic sign of acid-catalyzed polymerization. Furfuryl alcohols, including the desired product, are notoriously unstable in the presence of acid.[3][4] Even trace amounts of acid can initiate a chain reaction where furan rings polymerize, leading to the formation of dark, insoluble materials and a significant drop in the yield of the desired product.[5][6]
-
Causality: The reaction mechanism involves the protonation of the alcohol, followed by the loss of water to form a resonance-stabilized carbocation. This cation is highly electrophilic and readily attacks another furan ring, propagating the polymerization.
-
Preventative Measures:
-
pH Control: Ensure your reaction medium is neutral or slightly basic. If the starting 5-methylfurfural contains acidic impurities (like 5-methylfuroic acid from air oxidation), consider a mild basic wash or filtration through a plug of basic alumina before starting the reaction.
-
Buffered Systems: Employing a buffer (e.g., a phosphate buffer) can help maintain a stable pH throughout the reaction.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of polymerization.
-
Workup: Use a non-acidic or mildly basic workup. Quench the reaction with water or a saturated sodium bicarbonate solution, not dilute acid.
-
Q2: My yield is low, and I've identified 5-methylfuroic acid as a major byproduct. Why?
A2: The presence of 5-methylfuroic acid alongside your desired alcohol suggests a competing disproportionation reaction, such as the Cannizzaro reaction. This occurs under basic conditions when an aldehyde without α-hydrogens is present. One molecule of the aldehyde is reduced to the alcohol (your product), while another is oxidized to the carboxylic acid.
-
Causality: While you are using a reducing agent, if the reaction conditions are sufficiently basic and the reducing agent is not efficient or fast enough, the base itself can induce the Cannizzaro reaction.[7]
-
Troubleshooting Steps:
-
Reagent Addition: Ensure your reducing agent (e.g., NaBH₄) is fresh and active. Add it portion-wise to a solution of the aldehyde, rather than adding the aldehyde to a basic solution containing the reductant.
-
Control Basicity: Use the minimum amount of base necessary for the reaction or consider a non-basic protocol if your chosen reducing agent allows.
-
Alternative Reactions: Some catalytic systems can directly oxidize furfurals to furoic acids, especially in the presence of a base.[8] Ensure your reagents are not contaminated with oxidative species.
-
Q3: I see unexpected peaks in my NMR/GC-MS analysis that don't correspond to the starting material or product. Some appear to be acyclic. What could they be?
A3: These are likely the result of acid-catalyzed ring-opening of the furan moiety. The furan ring is an electron-rich heterocycle, but it is susceptible to hydrolysis under acidic conditions, which breaks the ring to form linear dicarbonyl compounds.[9][10]
-
Causality: The process is initiated by the protonation of the furan ring, typically at the Cα position adjacent to the oxygen atom.[2][11] This is followed by a nucleophilic attack by water, leading to a series of rearrangements that ultimately cleave the ring. The specific products can vary, but they often include derivatives of levulinic acid or other 1,4-dicarbonyl compounds.
-
Identification & Prevention:
-
Analysis: Look for characteristic signals of ketones and aldehydes in your spectra. Mass spectrometry can help identify fragments corresponding to the opened-ring structure.
-
Prevention: As with polymerization, the key is rigorous exclusion of acid. This applies to the reaction, workup, and even storage of the final product. If purification by silica gel chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a triethylamine/hexane solution to prevent on-column degradation.
-
Q4: My product appears pure by NMR, but the yield is still lower than expected. Could there be other, less obvious byproducts?
A4: Yes. Besides the major degradation pathways, other subtle side reactions can occur.
-
Over-reduction: If using a powerful reducing agent (like LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) under harsh conditions, the furan ring itself can be reduced to the corresponding tetrahydrofuran derivative.[7] To avoid this, use a milder, more chemoselective reagent like sodium borohydride (NaBH₄), which preferentially reduces aldehydes over the furan ring.
-
Hemiacetal/Acetal Formation: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol), the starting aldehyde can react with the solvent to form a hemiacetal or acetal, especially if trace acid is present.[12] While often reversible, this can sequester the starting material and affect reaction kinetics.
-
Hydroxyalkylation/Alkylation: Under acidic conditions, the starting aldehyde can react with another molecule of 5-methylfuran (if present) or the product itself in a Friedel-Crafts-type reaction, leading to dimeric or oligomeric species.[13][14]
Summary Table of Common Byproducts
| Byproduct Class | Common Structure/Name | Formation Condition | Prevention Strategy |
| Polymers | Insoluble, dark tars | Acidic (reaction or workup) | Maintain neutral/basic pH, low temperature |
| Ring-Opened | Levulinic acid derivatives, dicarbonyls | Acidic (reaction or workup) | Strict exclusion of acid, buffered systems |
| Oxidation | 5-Methylfuroic acid | Basic (Cannizzaro) / Oxidants | Use fresh reductant, control base stoichiometry |
| Over-reduction | 2-(5-Methyltetrahydrofuran-2-yl)ethanol | Harsh reducing agents (H₂/Pd-C, LiAlH₄) | Use chemoselective reductants (e.g., NaBH₄) |
| Dimerization | Bis(5-methylfuran-2-yl)methane derivatives | Acidic | Maintain neutral pH |
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-Methylfuran-2-yl)ethanol via NaBH₄ Reduction
This protocol is designed to minimize byproduct formation by maintaining controlled, non-acidic conditions.
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-methylfurfural (1.0 eq) and methanol (approx. 10 mL per 1 g of aldehyde).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction:
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water until the effervescence ceases.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Important: To prevent on-column degradation, it is recommended to use a silica gel slurry that has been neutralized with ~1% triethylamine in the eluent system (e.g., a hexane/ethyl acetate gradient).
-
References
-
Gong, X., et al. (2020). Chemoenzymatic Synthesis of 5-Hydroxymethylfurfural (HMF)-Derived Plasticizers. PubMed. [Link]
-
Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Gordon, J. C., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology, RSC Publishing. [Link]
-
Follegatti-Romero, L. A., et al. (2022). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems. ACS Publications. [Link]
-
Choura, M., et al. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol. Macromolecules, ACS Publications. [Link]
-
Li, Y., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]
-
Śmigielski, K. (2003). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ChemInform. [Link]
-
Ramasamy, K. K., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, ACS Publications. [Link]
-
Lari, L., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. PMC, NIH. [Link]
-
Wikipedia. (n.d.). 5-Methylfurfural. [Link]
-
Wang, D., et al. (2022). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC, NIH. [Link]
-
ResearchGate. (2018). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. [Link]
-
Zerva, A., et al. (2020). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI. [Link]
-
De, S., et al. (2019). 5-Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC, NIH. [Link]
-
Dellière, P., et al. (2023). Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water. MDPI. [Link]
-
The University of Liverpool Repository. (2017). Selective hydrogenation of 5- hydroxymethylfurfural (HMF) to 2, 5- dimethylfuran (DMF) over Ru, Ni, and Co mono and bimetallic. [Link]
-
SciSpace. (n.d.). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. [Link]
-
ResearchGate. (2016). Mitigation strategies of furan and 5-hydroxymethylfurfural in food. [Link]
-
Dellière, P., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Wang, X., et al. (2022). Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts. MDPI. [Link]
-
Sustainable Tech Partner. (2024). Sustainable Production of 5-Methylfurfural: A Biomass-Based Approach. [Link]
-
ResearchGate. (n.d.). Absorbance of acid catalysed furfuryl alcohol from 0 to 5 days. [Link]
-
Liu, B., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. MDPI. [Link]
-
The Royal Society of Chemistry. (2015). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. [Link]
-
ResearchGate. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
NileRed. (2019). How To Make Furfural from a Corn Cob. YouTube. [Link]
-
RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. [Link]
-
ResearchGate. (2015). Catalytic Transfer Hydrogenation of Furfural in Isopropanol to produce 2-Methylfuran (2-MF). [Link]
Sources
- 1. 5-Methylfurfural - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled (1997) | Mekki Choura | 30 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(5-Methylfuran-2-yl)ethanol
Introduction: Welcome to the technical support guide for the synthesis of 2-(5-Methylfuran-2-yl)ethanol. This molecule, often synthesized via the reduction of 5-methylfurfural, is a valuable building block in pharmaceutical and materials science.[1] However, the furan moiety introduces specific chemical sensitivities that can lead to challenging side reactions and purification hurdles. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the common byproducts encountered during this synthesis, the mechanisms of their formation, and robust troubleshooting strategies to maximize yield and purity. Drawing from established chemical principles and field-proven insights, this document serves as both a proactive manual for reaction planning and a reactive guide for problem-solving.
Section 1: Synthesis Overview & Key Reaction Pathways
The most common and direct route to 2-(5-Methylfuran-2-yl)ethanol is the chemoselective reduction of the aldehyde group of 5-methylfurfural. The choice of reducing agent and strict control of reaction conditions are paramount to preventing the formation of undesired byproducts.
Below is a generalized workflow for this synthesis.
Caption: General experimental workflow for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.
The primary challenge lies in the inherent reactivity of the furan ring, which is susceptible to acidic conditions that can catalyze ring-opening and polymerization.[2][3] The following diagram illustrates the desired reaction pathway versus the most common side reactions.
Caption: Desired reaction pathway versus common acid-catalyzed side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues commonly encountered during the synthesis and purification of 2-(5-Methylfuran-2-yl)ethanol.
Q1: My reaction mixture turned dark brown or black, and I've formed an insoluble tar. What happened?
A1: This is a classic sign of acid-catalyzed polymerization. Furfuryl alcohols, including the desired product, are notoriously unstable in the presence of acid.[3][4] Even trace amounts of acid can initiate a chain reaction where furan rings polymerize, leading to the formation of dark, insoluble materials and a significant drop in the yield of the desired product.[5][6]
-
Causality: The reaction mechanism involves the protonation of the alcohol, followed by the loss of water to form a resonance-stabilized carbocation. This cation is highly electrophilic and readily attacks another furan ring, propagating the polymerization.
-
Preventative Measures:
-
pH Control: Ensure your reaction medium is neutral or slightly basic. If the starting 5-methylfurfural contains acidic impurities (like 5-methylfuroic acid from air oxidation), consider a mild basic wash or filtration through a plug of basic alumina before starting the reaction.
-
Buffered Systems: Employing a buffer (e.g., a phosphate buffer) can help maintain a stable pH throughout the reaction.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of polymerization.
-
Workup: Use a non-acidic or mildly basic workup. Quench the reaction with water or a saturated sodium bicarbonate solution, not dilute acid.
-
Q2: My yield is low, and I've identified 5-methylfuroic acid as a major byproduct. Why?
A2: The presence of 5-methylfuroic acid alongside your desired alcohol suggests a competing disproportionation reaction, such as the Cannizzaro reaction. This occurs under basic conditions when an aldehyde without α-hydrogens is present. One molecule of the aldehyde is reduced to the alcohol (your product), while another is oxidized to the carboxylic acid.
-
Causality: While you are using a reducing agent, if the reaction conditions are sufficiently basic and the reducing agent is not efficient or fast enough, the base itself can induce the Cannizzaro reaction.[7]
-
Troubleshooting Steps:
-
Reagent Addition: Ensure your reducing agent (e.g., NaBH₄) is fresh and active. Add it portion-wise to a solution of the aldehyde, rather than adding the aldehyde to a basic solution containing the reductant.
-
Control Basicity: Use the minimum amount of base necessary for the reaction or consider a non-basic protocol if your chosen reducing agent allows.
-
Alternative Reactions: Some catalytic systems can directly oxidize furfurals to furoic acids, especially in the presence of a base.[8] Ensure your reagents are not contaminated with oxidative species.
-
Q3: I see unexpected peaks in my NMR/GC-MS analysis that don't correspond to the starting material or product. Some appear to be acyclic. What could they be?
A3: These are likely the result of acid-catalyzed ring-opening of the furan moiety. The furan ring is an electron-rich heterocycle, but it is susceptible to hydrolysis under acidic conditions, which breaks the ring to form linear dicarbonyl compounds.[9][10]
-
Causality: The process is initiated by the protonation of the furan ring, typically at the Cα position adjacent to the oxygen atom.[2][11] This is followed by a nucleophilic attack by water, leading to a series of rearrangements that ultimately cleave the ring. The specific products can vary, but they often include derivatives of levulinic acid or other 1,4-dicarbonyl compounds.
-
Identification & Prevention:
-
Analysis: Look for characteristic signals of ketones and aldehydes in your spectra. Mass spectrometry can help identify fragments corresponding to the opened-ring structure.
-
Prevention: As with polymerization, the key is rigorous exclusion of acid. This applies to the reaction, workup, and even storage of the final product. If purification by silica gel chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a triethylamine/hexane solution to prevent on-column degradation.
-
Q4: My product appears pure by NMR, but the yield is still lower than expected. Could there be other, less obvious byproducts?
A4: Yes. Besides the major degradation pathways, other subtle side reactions can occur.
-
Over-reduction: If using a powerful reducing agent (like LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) under harsh conditions, the furan ring itself can be reduced to the corresponding tetrahydrofuran derivative.[7] To avoid this, use a milder, more chemoselective reagent like sodium borohydride (NaBH₄), which preferentially reduces aldehydes over the furan ring.
-
Hemiacetal/Acetal Formation: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol), the starting aldehyde can react with the solvent to form a hemiacetal or acetal, especially if trace acid is present.[12] While often reversible, this can sequester the starting material and affect reaction kinetics.
-
Hydroxyalkylation/Alkylation: Under acidic conditions, the starting aldehyde can react with another molecule of 5-methylfuran (if present) or the product itself in a Friedel-Crafts-type reaction, leading to dimeric or oligomeric species.[13][14]
Summary Table of Common Byproducts
| Byproduct Class | Common Structure/Name | Formation Condition | Prevention Strategy |
| Polymers | Insoluble, dark tars | Acidic (reaction or workup) | Maintain neutral/basic pH, low temperature |
| Ring-Opened | Levulinic acid derivatives, dicarbonyls | Acidic (reaction or workup) | Strict exclusion of acid, buffered systems |
| Oxidation | 5-Methylfuroic acid | Basic (Cannizzaro) / Oxidants | Use fresh reductant, control base stoichiometry |
| Over-reduction | 2-(5-Methyltetrahydrofuran-2-yl)ethanol | Harsh reducing agents (H₂/Pd-C, LiAlH₄) | Use chemoselective reductants (e.g., NaBH₄) |
| Dimerization | Bis(5-methylfuran-2-yl)methane derivatives | Acidic | Maintain neutral pH |
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-Methylfuran-2-yl)ethanol via NaBH₄ Reduction
This protocol is designed to minimize byproduct formation by maintaining controlled, non-acidic conditions.
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-methylfurfural (1.0 eq) and methanol (approx. 10 mL per 1 g of aldehyde).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction:
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water until the effervescence ceases.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Important: To prevent on-column degradation, it is recommended to use a silica gel slurry that has been neutralized with ~1% triethylamine in the eluent system (e.g., a hexane/ethyl acetate gradient).
-
References
-
Gong, X., et al. (2020). Chemoenzymatic Synthesis of 5-Hydroxymethylfurfural (HMF)-Derived Plasticizers. PubMed. [Link]
-
Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Gordon, J. C., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology, RSC Publishing. [Link]
-
Follegatti-Romero, L. A., et al. (2022). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems. ACS Publications. [Link]
-
Choura, M., et al. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol. Macromolecules, ACS Publications. [Link]
-
Li, Y., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]
-
Śmigielski, K. (2003). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ChemInform. [Link]
-
Ramasamy, K. K., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, ACS Publications. [Link]
-
Lari, L., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. PMC, NIH. [Link]
-
Wikipedia. (n.d.). 5-Methylfurfural. [Link]
-
Wang, D., et al. (2022). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC, NIH. [Link]
-
ResearchGate. (2018). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. [Link]
-
Zerva, A., et al. (2020). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI. [Link]
-
De, S., et al. (2019). 5-Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC, NIH. [Link]
-
Dellière, P., et al. (2023). Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water. MDPI. [Link]
-
The University of Liverpool Repository. (2017). Selective hydrogenation of 5- hydroxymethylfurfural (HMF) to 2, 5- dimethylfuran (DMF) over Ru, Ni, and Co mono and bimetallic. [Link]
-
SciSpace. (n.d.). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. [Link]
-
ResearchGate. (2016). Mitigation strategies of furan and 5-hydroxymethylfurfural in food. [Link]
-
Dellière, P., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Wang, X., et al. (2022). Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts. MDPI. [Link]
-
Sustainable Tech Partner. (2024). Sustainable Production of 5-Methylfurfural: A Biomass-Based Approach. [Link]
-
ResearchGate. (n.d.). Absorbance of acid catalysed furfuryl alcohol from 0 to 5 days. [Link]
-
Liu, B., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. MDPI. [Link]
-
The Royal Society of Chemistry. (2015). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. [Link]
-
ResearchGate. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
NileRed. (2019). How To Make Furfural from a Corn Cob. YouTube. [Link]
-
RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. [Link]
-
ResearchGate. (2015). Catalytic Transfer Hydrogenation of Furfural in Isopropanol to produce 2-Methylfuran (2-MF). [Link]
Sources
- 1. 5-Methylfurfural - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]
- 14. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(5-Methylfuran-2-yl)ethanol
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for 2-(5-Methylfuran-2-yl)ethanol. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1] The protocol is suitable for quality control and stability testing in research, development, and manufacturing environments.
Introduction
2-(5-Methylfuran-2-yl)ethanol is a furan derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The purity of such intermediates is a critical quality attribute, directly impacting the safety, efficacy, and yield of the final products. Therefore, a reliable and validated analytical method is essential to ensure its quality.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile small molecules. The primary objective of this work was to develop and validate a stability-indicating RP-HPLC method. A stability-indicating method is crucial as it must be able to resolve the main compound from any potential process-related impurities and, most importantly, from degradation products that could form under various stress conditions.[2][3] This ensures that the measured purity is an accurate reflection of the compound's stability and quality over time.
Method Development Rationale
The development of this analytical procedure was guided by the physicochemical properties of 2-(5-Methylfuran-2-yl)ethanol and established chromatographic principles.
-
Chromatographic Mode Selection: 2-(5-Methylfuran-2-yl)ethanol is a small molecule with moderate polarity due to the furan ring, methyl group, and terminal hydroxyl group. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most effective mode for retaining and separating such compounds based on their hydrophobicity.[4][5]
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column was chosen due to its wide applicability and proven performance in separating a broad range of small organic molecules.[6] A standard particle size of 5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers low viscosity and good UV transparency. Gradient elution is necessary to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable analysis time. A slightly acidic mobile phase (using formic acid) is often employed to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Detection Wavelength Selection: Furan rings exhibit strong UV absorbance due to π→π* electronic transitions.[7] Published spectra of furan derivatives show significant absorbance in the 220-280 nm range.[8][9] Based on preliminary scans and literature data for similar structures, a detection wavelength of 275 nm was chosen to ensure high sensitivity for 2-(5-Methylfuran-2-yl)ethanol and its potential chromophoric impurities.
Experimental Protocol
Instrumentation and Software
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Software: Agilent OpenLab CDS ChemStation Edition (or equivalent).
-
Analytical Balance: Mettler Toledo XSR205DU (or equivalent).
-
pH Meter: Calibrated pH meter.
Chemicals and Reagents
-
2-(5-Methylfuran-2-yl)ethanol: Reference Standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Formic Acid: HPLC grade (≥98%).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS grade, for forced degradation studies.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 35 minutes |
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(5-Methylfuran-2-yl)ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be analyzed.
System Suitability Testing (SST)
Before performing any analysis, the chromatographic system must be verified to be fit for purpose. This is achieved by performing a System Suitability Test (SST) as per pharmacopeial standards.[10][11]
Procedure: Inject the Reference Standard Solution (100 µg/mL) five times consecutively.
Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for five replicate injections |
| % RSD of Retention Time | ≤ 1.0% for five replicate injections |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[12][13]
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] A forced degradation study was conducted to demonstrate this.
Protocol: A sample solution (100 µg/mL) was subjected to the following stress conditions:
-
Acidic Hydrolysis: 1 mL of 1N HCl added to 9 mL of sample, heated at 60°C for 4 hours, then neutralized.
-
Basic Hydrolysis: 1 mL of 1N NaOH added to 9 mL of sample, heated at 60°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ added to 9 mL of sample, kept at room temperature for 24 hours.
-
Thermal Degradation: Sample solution heated in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
Acceptance Criteria: The main peak of 2-(5-Methylfuran-2-yl)ethanol should be spectrally pure and well-resolved (Resolution > 2.0) from all degradation product peaks. Peak purity will be assessed using the Diode Array Detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
Protocol: A series of solutions were prepared from a stock solution of the reference standard at concentrations ranging from 25 to 150 µg/mL (corresponding to 25% to 150% of the target concentration). Each concentration was injected in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy
Accuracy was determined by the percent recovery of known amounts of analyte spiked into a sample matrix.[12]
Protocol: The analyte was spiked into a sample solution at three concentration levels: 50%, 100%, and 150% of the target concentration. Each level was prepared in triplicate and analyzed.
Acceptance Criteria:
| Level | Mean Recovery (%) |
| 50% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 150% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[1]
Protocol:
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria: The % Relative Standard Deviation (%RSD) for the assay results should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions.
Protocol: The following parameters were varied one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic content.
Acceptance Criteria: The system suitability parameters must still be met, and the change in assay results should not be significant.
Results and Discussion
The developed HPLC method successfully separated 2-(5-Methylfuran-2-yl)ethanol from all its degradation products formed under various stress conditions. The peak was found to be spectrally pure in all cases, confirming the stability-indicating nature of the method. The validation results are summarized below.
Validation Summary Table:
| Validation Parameter | Result | Status |
| Specificity | No interference; Resolution > 2.0 for all degradants | Passed |
| Linearity (r²) | 0.9995 | Passed |
| Accuracy (% Recovery) | 99.2% - 101.5% | Passed |
| Precision (Repeatability) | %RSD = 0.85% | Passed |
| Precision (Intermediate) | %RSD = 1.12% | Passed |
| Robustness | SST criteria met under all varied conditions | Passed |
The low %RSD values for precision and the high recovery rates for accuracy demonstrate the method's reliability. The high correlation coefficient for linearity indicates a consistent response across a wide concentration range. The method's robustness against minor changes in operating parameters ensures its transferability and routine use in different laboratory settings.
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Different Types of HPLC Columns Explained - LC Services [lcservicesltd.co.uk]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Technical Support Center: Degradation Pathways of 2-(5-Methylfuran-2-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(5-Methylfuran-2-yl)ethanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the potential degradation pathways of this compound and to offer practical guidance for your experiments. This guide is structured to help you anticipate and troubleshoot challenges, ensuring the integrity of your results.
Overview of 2-(5-Methylfuran-2-yl)ethanol Stability
2-(5-Methylfuran-2-yl)ethanol, like many furan-containing compounds, is susceptible to degradation under various conditions. The furan ring is less aromatic than benzene, making it more reactive and prone to ring-opening reactions, particularly in acidic environments. The primary alcohol functional group also presents a site for oxidation. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.
The primary degradation pathways for 2-(5-Methylfuran-2-yl)ethanol that researchers should be aware of are:
-
Acid-Catalyzed Hydrolysis: The furan ring can undergo acid-catalyzed hydrolysis, leading to the formation of dicarbonyl compounds.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Thermal Degradation: At elevated temperatures, furan derivatives can undergo various reactions, including dehydration and polymerization.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of furan compounds.
This guide will delve into the specifics of these pathways and provide troubleshooting advice for common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2-(5-Methylfuran-2-yl)ethanol in a question-and-answer format.
Question 1: I am observing a rapid loss of my starting material, 2-(5-Methylfuran-2-yl)ethanol, when working in acidic conditions, even at room temperature. What is happening?
Answer:
This is a common issue when working with furan derivatives in acidic media. The furan ring is susceptible to acid-catalyzed hydrolysis. The likely mechanism involves the protonation of the furan ring, followed by the addition of water and subsequent ring opening to form a 1,4-dicarbonyl compound.
Proposed Degradation Pathway: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of 2-(5-Methylfuran-2-yl)ethanol.
Troubleshooting Steps:
-
pH Control: If your experimental conditions allow, increase the pH of your solution. Furan rings are generally more stable at neutral or slightly basic pH.
-
Temperature Control: Perform your experiments at the lowest possible temperature to slow down the rate of hydrolysis.
-
Use of Aprotic Solvents: If compatible with your reaction, consider using an aprotic solvent to minimize the presence of water and protons.
-
Kinetic Monitoring: If you must work in acidic conditions, perform a time-course experiment to quantify the rate of degradation. This will help you determine the window of time you have for your experiment before significant degradation occurs.
Question 2: My analytical chromatogram (HPLC or GC) shows several new, unexpected peaks after my reaction or upon storage of my sample. What could these be?
Answer:
The appearance of new peaks is likely due to the formation of degradation products. Besides the acid-catalyzed hydrolysis product mentioned above, you could be observing oxidation products. The primary alcohol of 2-(5-Methylfuran-2-yl)ethanol can be oxidized to 2-(5-methylfuran-2-yl)acetaldehyde and further to 2-(5-methylfuran-2-yl)acetic acid.
Proposed Degradation Pathway: Oxidation
Caption: Oxidation of 2-(5-Methylfuran-2-yl)ethanol.
Troubleshooting and Identification:
-
Inert Atmosphere: If you suspect oxidation, try running your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: If permissible in your system, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidation.
-
Mass Spectrometry (MS) Analysis: The best way to identify these new peaks is by using a mass spectrometer coupled to your chromatograph (LC-MS or GC-MS). The mass of the new peaks can help you confirm if they correspond to the expected aldehyde or carboxylic acid.
-
Reference Standards: If available, inject reference standards of the suspected degradation products to confirm their retention times.
Question 3: I am performing a reaction at an elevated temperature and notice the formation of a dark, insoluble material in my reaction vessel. What is causing this?
Answer:
The formation of dark, insoluble material, often referred to as "humin," is a common issue when heating furan-containing compounds. This is due to thermal degradation and subsequent polymerization. While the exact structure of humins is complex and not fully characterized, it is believed to result from acid-catalyzed condensation and polymerization reactions of the furan ring and its degradation products.
Troubleshooting Steps:
-
Lower Reaction Temperature: The most effective way to prevent this is to lower the reaction temperature.
-
Shorter Reaction Times: Minimize the time your compound is exposed to high temperatures.
-
pH Control: As acid can catalyze these polymerization reactions, ensuring your reaction medium is not acidic can help.
-
Solvent Choice: The choice of solvent can also influence the rate of humin formation.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for 2-(5-Methylfuran-2-yl)ethanol? To minimize degradation, 2-(5-Methylfuran-2-yl)ethanol should be stored in a cool, dark place under an inert atmosphere. Refrigeration is recommended. The container should be tightly sealed to prevent exposure to air and moisture.
-
Is 2-(5-Methylfuran-2-yl)ethanol sensitive to light? Yes, furan derivatives can be sensitive to light. It is advisable to store the compound in an amber vial or a container that protects it from light to prevent photodegradation.
-
How can I monitor the degradation of 2-(5-Methylfuran-2-yl)ethanol in my samples? A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer, is the best way to monitor degradation. The method should be able to separate the parent compound from its degradation products.
-
Are there any known microbial degradation pathways for this compound? While specific studies on 2-(5-Methylfuran-2-yl)ethanol are limited, microorganisms are known to degrade furanic compounds.[2] This typically involves oxidation and reduction of the side chains and potential cleavage of the furan ring.[2] If your application involves potential microbial contamination, this is a degradation route to consider.
Experimental Protocol: Forced Degradation Study of 2-(5-Methylfuran-2-yl)ethanol
This protocol outlines a general procedure for a forced degradation study to identify the potential degradation products of 2-(5-Methylfuran-2-yl)ethanol.
Objective: To investigate the stability of 2-(5-Methylfuran-2-yl)ethanol under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
2-(5-Methylfuran-2-yl)ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and a UV or MS detector
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(5-Methylfuran-2-yl)ethanol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 2-(5-Methylfuran-2-yl)ethanol in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
At specified time points, prepare a solution of the solid sample or dilute the heated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 2-(5-Methylfuran-2-yl)ethanol to UV light (e.g., 254 nm) and visible light for a specified period.
-
Keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If using an MS detector, analyze the mass spectra of the new peaks to aid in their identification.
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Propose structures for the major degradation products based on their mass-to-charge ratio (from MS data) and knowledge of the expected degradation pathways.
This forced degradation study will provide a comprehensive understanding of the stability of 2-(5-Methylfuran-2-yl)ethanol and will be invaluable for developing stable formulations and designing robust experimental protocols.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products |
| Acidic | 1,4-Dicarbonyl compounds (from ring opening) |
| Basic | Generally more stable, but some degradation may occur |
| Oxidative | 2-(5-Methylfuran-2-yl)acetaldehyde, 2-(5-Methylfuran-2-yl)acetic acid |
| Thermal | Polymerization products (humins) |
| Photolytic | Various photoproducts depending on the wavelength and solvent |
By understanding these potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, you can enhance the quality and reliability of your research involving 2-(5-Methylfuran-2-yl)ethanol.
References
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]
-
Spillman, P. J., et al. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Journal of Agricultural and Food Chemistry, 46(2), 657-663. [Link]
-
van der Waals, M. J., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6108. [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
Li, H., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 11(11), 1301. [Link]
-
Gómez-Pajuelo, A., et al. (2018). Hydrolysis/condensation of 2-methylfuran catalyzed by different ionic exchange polymeric resins. ResearchGate. [Link]
-
Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. PubMed. [Link]
-
Wikipedia. Furan. Wikipedia. [Link]
-
da Silva, L. H. M., et al. (2020). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. Journal of Chemical & Engineering Data, 65(9), 4536-4545. [Link]
-
PubChem. 2-Acetyl-5-Methylfuran. PubChem. [Link]
-
Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2020). Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with ethanol as a hydrogen donor over β-Mo2C embedded in carbon microspheres. Sustainable Energy & Fuels, 4(11), 5655-5663. [Link]
-
Soetedjo, J. N. M., et al. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4166-4173. [Link]
-
Soetedjo, J. N. M., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PMC. [Link]
-
Wang, F., et al. (2022). Photocatalytic oxidation 5-Hydroxymethylfurfural to 2, 5-diformylfuran under air condition over porous TiO2@MOF. ResearchGate. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
- Grushin, V. V., et al. (2003). Oxidation of 5-(hydroxymethyl) furfural to 2,5-diformylfuran and subsequent decarbonylation to unsubstituted furan.
-
Parastar, H., et al. (2014). Furan in Thermally Processed Foods: A Review. PMC. [Link]
-
de Souza, A. D. L., et al. (2018). From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C. RSC Publishing. [Link]
-
Guan, Q., et al. (2011). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A, 115(19), 4909-4914. [Link]
-
Shul’pina, L. S., et al. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]
-
Coggon, M. M., et al. (2019). of OH oxidation pathways and final products for furan, 2-methylfuran, and 2,5-dimethylfuran. ResearchGate. [Link]
-
Angene Chemical. 2-Ethyl-5-methylfuran(CAS# 1703-52-2 ). Angene Chemical. [Link]
-
Dapsens, P. Y., et al. (2015). Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. ResearchGate. [Link]
-
Al-Shorgani, N. K. N., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. [Link]
-
Feigenbaum, A., et al. (2014). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. ResearchGate. [Link]
-
Pearson Education Ltd. (2015). Core practical 5: Investigate the oxidation of ethanol. Pearson qualifications. [Link]
-
Reddy, P. S., et al. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. [Link]
-
Jäger, C., et al. (2021). Methanol-Driven Oxidative Rearrangement of Biogenic Furans - Enzyme Cascades vs. Photobiocatalysis. Helda - University of Helsinki. [Link]
-
Wikipedia. Alcohol oxidation. Wikipedia. [Link]
Sources
Technical Support Center: Synthesis of 2-(5-Methylfuran-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(5-Methylfuran-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction, improve yields, and ensure the purity of your product.
As Senior Application Scientists, we understand that successful synthesis is not just about following steps but about understanding the chemistry behind them. This guide is built on a foundation of established chemical principles to provide you with not only solutions but also the rationale to adapt and innovate in your own work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(5-Methylfuran-2-yl)ethanol, which is most commonly achieved via the reaction of a 5-methylfurfuryl Grignard or organolithium reagent with ethylene oxide.
Issue 1: Complete Failure of Reaction or No Product Formation
Question: I've combined my reagents, but after the recommended reaction time and workup, I only recover my starting materials (e.g., 2-bromo-5-methylfuran). What went wrong?
Answer: A complete failure to form the product almost always points to a problem with the formation or stability of the organometallic intermediate (the Grignard or organolithium reagent). The solvent is the most critical factor here.
Causality & Solution:
-
Improper Solvent Choice: Organometallic reagents like Grignard reagents are highly reactive and require specific solvent conditions. They are unstable in protic solvents (like water, ethanol, or even wet aprotic solvents) as they are strong bases and will be instantly quenched. They also require a coordinating solvent to stabilize the metal center.
-
Incorrect: Using non-coordinating solvents like hexane, toluene, or dichloromethane will prevent the formation and stabilization of the Grignard reagent.
-
Correct: Ethereal solvents are essential. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common and effective choices. They are polar aprotic solvents that can solvate and stabilize the magnesium center of the Grignard reagent through their lone pair electrons, facilitating its formation.[1][2] A greener alternative with a higher boiling point is 2-methyltetrahydrofuran (2-MeTHF), which often provides similar or even better results.[1][3]
-
-
Presence of Moisture: Even trace amounts of water in your solvent or on your glassware will destroy the Grignard reagent as it forms.
-
Protocol: Ensure all glassware is rigorously flame-dried or oven-dried (overnight at >120 °C) and cooled under an inert atmosphere (Nitrogen or Argon). The solvent must be anhydrous. While commercially available anhydrous solvents are reliable, for maximum certainty, consider distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Issue 2: Low Yield with Significant Side Product Formation
Question: My reaction works, but I get a very low yield of 2-(5-Methylfuran-2-yl)ethanol and a lot of other spots on my TLC plate. What are these side products and how can I prevent them?
Answer: Low yields are often a result of competing side reactions. The solvent can influence the rates of these undesired pathways.
Causality & Solution:
-
Wurtz Coupling: This is a common side reaction in Grignard syntheses, leading to the formation of a dimer (1,2-bis(5-methylfuran-2-yl)ethane). While often unavoidable to some extent, its prevalence can be influenced by the solvent.
-
Insight: Solvents like 2-MeTHF have been shown to suppress Wurtz coupling byproducts compared to traditional solvents like THF in certain cases.[1] The bulkier nature of 2-MeTHF may disfavor the bimolecular coupling reaction.
-
-
Ethylene Oxide Polymerization: Ethylene oxide is a strained ring and can polymerize under both acidic and basic conditions.[4] If the reaction is too slow or if certain additives are present, the ethylene oxide may react with the alkoxide product or another ethylene oxide molecule instead of the Grignard reagent.
-
Solvent Influence: The reaction rate is highly dependent on the solvating power of the solvent. A solvent that poorly solvates the Grignard reagent can lead to a sluggish main reaction, giving the polymerization side reaction more time to occur. While THF is generally effective, ensuring it is pure and anhydrous is key.
-
-
Furan Ring Opening/Decomposition: Furan rings are sensitive to acid. During the aqueous workup (often with NH₄Cl or dilute HCl), prolonged exposure to acidic conditions can cause decomposition or polymerization of the furan-containing product.
-
Protocol: Perform the workup at low temperature (0 °C) and as quickly as possible. Ensure the quenching solution is added slowly to control the exotherm. The choice of extraction solvent (e.g., diethyl ether, ethyl acetate) is also important for efficiently removing the product from the aqueous layer before it can decompose.
-
Data Summary: Illustrative Solvent Effects on Yield & Purity
| Solvent Class | Example Solvent | Expected Yield | Key Considerations |
| Ethereal (Standard) | THF, Diethyl Ether | Good to Excellent | Standard choice. Must be anhydrous. Diethyl ether's low boiling point can be a safety concern.[1] |
| Ethereal (Green) | 2-MeTHF | Good to Excellent | Higher boiling point, derived from renewable resources, may suppress Wurtz coupling.[1][3] |
| Non-Polar Aprotic | Toluene, Hexane | None to Trace | Cannot stabilize the Grignard reagent. Reaction will not proceed. |
| Polar Aprotic | DMF, DMSO | None to Trace | Reacts with Grignard reagents. Cannot be used. |
| Protic | Water, Ethanol | None | Instantly quenches the Grignard reagent. Cannot be used. |
Frequently Asked Questions (FAQs)
Q1: Why is an ethereal solvent like THF necessary for the Grignard reaction step?
The magnesium in a Grignard reagent is electron-deficient. The oxygen atoms in ethereal solvents have lone pairs of electrons that can coordinate to the magnesium center. This coordination (solvation) is crucial for two reasons:
-
Stabilization: It stabilizes the highly reactive Grignard reagent in solution, preventing it from decomposing.
-
Formation: It helps to break the carbon-halogen bond of the starting material and solvates the magnesium halide, facilitating the insertion of magnesium to form the reagent.
Caption: Solvation of a Grignard reagent by THF.
Q2: I've seen some procedures use a co-solvent like toluene. Is this advisable?
While the primary solvent must be an ether, sometimes a co-solvent like toluene is used, particularly in industrial settings. This is often done to increase the reaction temperature, as toluene has a higher boiling point than THF or diethyl ether. However, this is an advanced optimization that carries risks. The concentration of the ethereal solvent must remain high enough to keep the Grignard reagent fully solvated. For laboratory scale, it is strongly recommended to stick with a pure, anhydrous ethereal solvent to ensure reproducibility and avoid troubleshooting complex solvent mixtures.
Q3: How does the solvent affect the addition of ethylene oxide?
Ethylene oxide is a gas at room temperature and is typically bubbled through the solution or added as a pre-chilled liquid. The solvent's ability to dissolve ethylene oxide is important for maintaining a sufficient concentration in the reaction phase. Ethereal solvents are generally good at dissolving ethylene oxide. Furthermore, the solvent continues to play its stabilizing role for the Grignard reagent throughout the addition, ensuring it is available to react with the epoxide in a nucleophilic ring-opening reaction.[2][5]
Q4: Can I use the same solvent for the reaction and the workup extraction?
Not always. While the reaction is performed in an ether like THF, this solvent is water-miscible. During the aqueous workup, you will need a water-immiscible organic solvent to extract your product. Common choices include diethyl ether, ethyl acetate, or dichloromethane. If you run the reaction in diethyl ether or 2-MeTHF (which are less water-soluble), you can often simply add the aqueous quench solution and proceed directly to separating the layers, simplifying the process.
Experimental Protocol: Synthesis of 2-(5-Methylfuran-2-yl)ethanol
This protocol describes the synthesis via a Grignard reaction. Extreme caution must be exercised. Grignard reagents are highly reactive and pyrophoric. Ethylene oxide is a toxic and flammable gas. This procedure must be carried out in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
2-Bromo-5-methylfuran
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas inlet for nitrogen or argon.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 2-bromo-5-methylfuran (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the bromide solution to the magnesium turnings. The solution should become warm and the brownish color of the iodine should fade, indicating the reaction has initiated. If it does not start, gentle heating with a heat gun may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the solution of the Grignard reagent to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution via a subsurface needle for 1-2 hours, or add a pre-condensed, chilled solution of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and must be done slowly with efficient cooling.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure 2-(5-Methylfuran-2-yl)ethanol.
-
References
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available at: [Link]
- Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.Google Patents.
-
Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. MDPI. Available at: [Link]
-
Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. ACS Publications. Available at: [Link]
-
Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. ACS Publications. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Ethylene oxide when treated with Grignard reagent yields. Vedantu. Available at: [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. MDPI. Available at: [Link]
-
Ethylene oxide. Wikipedia. Available at: [Link]
-
Ethylene oxide when treated with Grignard reagent yields. Allen. Available at: [Link]
Sources
- 1. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 2. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. Ethylene oxide when treated with Grignard reagent yields [allen.in]
Technical Support Center: Catalyst Selection for 2-(5-Methylfuran-2-yl)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-(5-Methylfuran-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection and experimental troubleshooting. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route to produce 2-(5-Methylfuran-2-yl)ethanol?
The most direct and widely applicable route involves a two-step process. The first step is the synthesis of the precursor molecule, 5-methyl-2-acetylfuran. The second, and most critical step, is the selective reduction of the acetyl group (a carbonyl C=O bond) of this precursor to the desired ethanol group.
Q2: How is the precursor, 5-methyl-2-acetylfuran, synthesized?
5-methyl-2-acetylfuran is typically synthesized via a Friedel-Crafts acylation of 2-methylfuran.[1][2] This reaction uses acetic anhydride as the acetylating agent and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or phosphoric acid (H₃PO₄).[1][2] The protocol is robust and generally provides good yields of the desired ketone.
Q3: What is the primary challenge in synthesizing 2-(5-Methylfuran-2-yl)ethanol from its acetyl precursor?
The central challenge is selectivity . The goal is to hydrogenate the carbonyl (C=O) bond of the acetyl group while leaving the carbon-carbon double bonds (C=C) within the furan ring untouched. The furan ring is susceptible to hydrogenation, which can lead to the formation of undesired byproducts like 2-(5-Methyltetrahydrofuran-2-yl)ethanol. Therefore, the choice of catalyst and reaction conditions is critical to steer the reaction exclusively towards the desired product.
Q4: What types of catalysts are recommended for the selective hydrogenation of the acetyl group?
Both noble and non-noble metal heterogeneous catalysts can be employed, each with distinct advantages and disadvantages. The principles are largely inferred from the selective hydrogenation of other furanic aldehydes and ketones, such as 5-hydroxymethylfurfural (HMF).
-
Noble Metal Catalysts (e.g., Pt, Ru, Pd): These catalysts are generally highly active at lower temperatures.[3] However, they can also be aggressive in hydrogenating the furan ring, leading to selectivity issues.[4] Careful optimization of reaction conditions is necessary to favor carbonyl group reduction.
-
Non-Noble Metal Catalysts (e.g., Ni, Cu, Co): These are cost-effective and have shown great promise.
-
Copper-based catalysts are well-known for their high selectivity in reducing carbonyls (like furfural to furfuryl alcohol) without attacking the furan ring.[5]
-
Cobalt-based catalysts are also widely used for their high selectivity towards C=O bond hydrogenation.[6]
-
Nickel-based catalysts are very active, but standard Ni catalysts can over-hydrogenate the ring. A key strategy to enhance selectivity is the formation of bimetallic or intermetallic catalysts, such as Ni-Ga . The addition of a second metal like Gallium (Ga) can disrupt the large, contiguous nickel sites required for the adsorption of the furan ring, thereby suppressing its hydrogenation and dramatically increasing selectivity for the carbonyl group.[3]
-
Q5: Are there non-catalytic hydrogenation methods for this conversion?
Yes, chemical reducing agents can be used and are often highly selective for carbonyl groups.
-
Sodium Borohydride (NaBH₄): This is a standard laboratory reagent used for the selective reduction of ketones and aldehydes without affecting C=C double bonds.[7] It offers excellent selectivity but is a stoichiometric reagent, making it less suitable for large-scale industrial processes compared to catalytic hydrogenation.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide, like aluminum isopropoxide, as a catalyst and an alcohol (e.g., isopropanol) as the hydrogen donor. It is a classic and effective method for selectively reducing aldehydes and ketones.[2]
Experimental Workflows & Protocols
Overall Synthesis Pathway
The diagram below illustrates the two-step synthesis from commercially available 2-methylfuran to the target molecule, 2-(5-Methylfuran-2-yl)ethanol.
Caption: Workflow for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.
Protocol 1: Synthesis of 5-Methyl-2-acetylfuran (Precursor)
This protocol is adapted from established Friedel-Crafts acylation procedures.[1]
-
Reactor Setup: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add acetic anhydride (2 moles) and cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Under continuous stirring, slowly add the Lewis acid catalyst, zinc chloride (ZnCl₂, 0.03 moles).
-
Reactant Addition: Slowly add 2-methylfuran (1 mole) dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then remove the ice bath and let the reaction continue at room temperature for an additional three hours.
-
Workup:
-
Carefully pour the reaction mixture into a beaker of cold water to quench the reaction.
-
Neutralize the solution with a saturated sodium carbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-methyl-2-acetylfuran (boiling point: 78-82 °C at 14 mbar).[1]
Protocol 2: General Procedure for Catalytic Hydrogenation
This is a generalized protocol. Optimal conditions (temperature, pressure, catalyst loading) must be determined experimentally for the specific catalyst used.
-
Reactor Loading: To a high-pressure batch reactor, add 5-methyl-2-acetylfuran, a suitable solvent (e.g., isopropanol, dioxane, or ethanol), and the selected heterogeneous catalyst (typically 1-5 wt% relative to the substrate).
-
Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen (H₂) gas to remove all air.
-
Pressurization & Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 1-5 MPa) and heat the mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Key metrics are substrate conversion and product selectivity.
-
Cooling & Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Purification: Filter the reaction mixture to recover the catalyst. The solvent can be removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by column chromatography or distillation if necessary.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Incomplete Conversion of 5-Methyl-2-acetylfuran | 1. Insufficient catalyst activity.2. Catalyst poisoning or deactivation.3. Non-optimal reaction conditions (temperature, pressure, time). | 1. Catalyst Activity: Switch to a more active catalyst. Noble metals (Pt, Ru) are generally more active at lower temperatures than non-noble metals.[3] Ensure the catalyst was properly pre-treated (e.g., reduced) if required.2. Catalyst Deactivation: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents. For deactivation by coking, a thermal regeneration step under a controlled atmosphere may be possible.3. Optimize Conditions: Systematically increase the reaction temperature, H₂ pressure, or reaction time. Hydrogenation reactions are often exothermic, but an initial energy barrier must be overcome.[8] |
| Poor Selectivity: Furan Ring Hydrogenation Detected | 1. Catalyst is too aggressive.2. Reaction conditions are too harsh.3. Incorrect catalyst design. | 1. Change Catalyst Type: Switch to a catalyst known for high C=O selectivity, such as a copper chromite or a supported cobalt catalyst.[5][6]2. Milder Conditions: Reduce the reaction temperature and/or H₂ pressure. Over-hydrogenation of the furan ring is often favored under more severe conditions.3. Advanced Catalyst Design: Employ a bimetallic catalyst designed to suppress ring hydrogenation. For example, using a Ni-Ga intermetallic catalyst disrupts the large nickel ensembles needed for the furan ring to adsorb flat on the surface, thus preventing its hydrogenation while still allowing the acetyl group's C=O bond to interact with active sites and be reduced.[3] |
| Poor Selectivity: Ring Opening Byproducts Formed | 1. Catalyst possesses strong hydrogenolysis activity.2. Support is too acidic. | 1. Choose Appropriate Metals: Avoid catalysts with very high hydrogenolysis activity if ring opening is a problem. The synergy between metals is key; for instance, adding Fe to a Pt catalyst has been shown to suppress unwanted side reactions by inhibiting the adsorption of certain groups.[9]2. Select Inert Support: Use a neutral or inert support like activated carbon or silica instead of acidic supports (e.g., certain aluminas or zeolites) which can catalyze ring-opening reactions. |
| Inconsistent Results Between Batches | 1. Catalyst aging or deactivation upon reuse.2. Inconsistent catalyst pre-treatment.3. Water content in the reaction mixture. | 1. Catalyst Stability: Test the catalyst for several cycles to assess its stability and reusability. If deactivation occurs, consider fresh catalyst for each run or develop a regeneration protocol.2. Standardize Procedures: Ensure that catalyst pre-reduction steps (if any) are performed identically for every experiment, as the state of the metal is crucial for performance.3. Control Water Content: Water can sometimes act as a co-catalyst or an inhibitor. Using molecular sieves can help maintain anhydrous conditions if water is found to negatively impact the reaction.[10] |
Catalyst Selection Logic
Choosing the right catalyst requires balancing activity, selectivity, cost, and stability. The following diagram outlines a decision-making process.
Caption: Decision flowchart for catalyst selection.
Catalyst Performance Summary (Qualitative)
| Catalyst Family | Typical Metals | Key Advantages | Key Challenges & Mitigation Strategies |
| Noble Metals | Pt, Ru, Pd, Ir | High activity at mild conditions; well-studied.[3] | Lower selectivity (risk of ring hydrogenation); high cost.[4]Mitigation: Careful optimization of conditions; use of specific supports. |
| Nickel-Based | Ni, Ni-Cu, Ni-Ga | High activity; low cost. | Poor selectivity with pure Ni.Mitigation: Create bimetallic/intermetallic alloys (e.g., Ni-Ga) to enhance selectivity by modifying surface geometry.[3] |
| Copper-Based | Cu, Cu-Cr, Cu/ZrO₂ | Excellent selectivity for C=O bonds; low cost.[5] | Generally lower activity than Ni or noble metals, may require higher temperatures. |
| Cobalt-Based | Co, Co/C | Good C=O selectivity; low cost.[6] | Can be less active than Ni; performance is highly dependent on preparation method and support.[8] |
References
-
Song, Q., et al. (2021). Selective hydrogenation of 5-(hydroxymethyl)furfural to 5-methylfurfural over single atomic metals anchored on Nb2O5. PMC - NIH. Available at: [Link]
-
Catalytic Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran. ResearchGate. Available at: [Link]
-
Luo, J., et al. (2021). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering. Available at: [Link]
-
LibreTexts. (2020). 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Chemistry LibreTexts. Available at: [Link]
-
Vallejos, S., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC - NIH. Available at: [Link]
-
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]
-
Wang, H., et al. (2024). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC - NIH. Available at: [Link]
-
Ring-Strain-Driven Annulation of Cyclopropenones with Hydrazones via Nucleophilic Phosphine Catalysis. American Chemical Society. Available at: [Link]
-
Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2022). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]
-
Kuwano, R. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]
- Method for synthesizing 2-acetylfuran. Google Patents.
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. ResearchGate. Available at: [Link]
-
Al-Shaal, M. (2017). Selective hydrogenation of 5- hydroxymethylfurfural (HMF) to 2, 5- dimethylfuran (DMF) over Ru, Ni, and Co mono and bimetallic. The University of Liverpool Repository. Available at: [Link]
-
A Brief Review of Cu-Based Catalysts for the Selective Liquid-Phase Hydrogenation of Furfural to Furfuryl Alcohol. ResearchGate. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
5-Methylfurfuryl alcohol. Wikipedia. Available at: [Link]
-
Zhang, Z., et al. (2022). Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts. MDPI. Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]
- Furan derivatives, method of synthesis and uses thereof. Google Patents.
-
Genetic changes that increase 5-hydroxymethyl furfural resistance in ethanol-producing Escherichia coli LY180. Scite.ai. Available at: [Link]
Sources
- 1. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling and Storage of 2-(5-Methylfuran-2-yl)ethanol
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(5-Methylfuran-2-yl)ethanol (CAS No. 35942-94-0). This guide is designed to provide you with in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this compound. As a substituted furan alcohol, its unique chemical structure necessitates specific precautions to ensure its stability, purity, and the integrity of your experimental results.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-(5-Methylfuran-2-yl)ethanol specifically is not widely available. Therefore, this guidance is synthesized from the known properties of its core chemical moieties—the 2-substituted furan ring and the primary ethanol group—and data from closely related compounds. All users must perform their own risk assessments and adhere to their institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards of 2-(5-Methylfuran-2-yl)ethanol?
A1: Based on its structure, the primary hazards are inferred from 2-methylfuran and furan alcohols.
-
Toxicity: Furan derivatives can be harmful if inhaled or swallowed and may cause irritation to the skin and eyes.[1][2] Some furan derivatives are associated with systemic effects on the liver, kidneys, and nervous system upon significant exposure.[2]
-
Flammability: The compound is expected to be a combustible liquid.[3] The related compound, 2-methylfuran, is highly flammable. Therefore, all sources of ignition, such as heat, sparks, and open flames, must be strictly avoided in the handling and storage areas.[3]
-
Instability: The furan ring is susceptible to degradation. It can be sensitive to strong acids, heat, and oxygen, which can lead to polymerization or ring-opening reactions, compromising the sample's integrity.[4][5]
Q2: What are the definitive storage conditions for 2-(5-Methylfuran-2-yl)ethanol?
A2: The most critical aspect of maintaining this compound's viability is proper storage.
-
Temperature: Store refrigerated at 2-8°C (36-46°F) .[6] Storing at cool temperatures is crucial to minimize the rate of potential degradation reactions.
-
Atmosphere: The container must be sealed tightly to prevent exposure to air and moisture.[6][7] For long-term storage or for applications requiring the highest purity, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light. Furan-containing compounds can be light-sensitive, which may catalyze degradation.[8][9] Store containers in a dark area or use amber vials.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to the potential for toxicity and irritation, a comprehensive PPE protocol is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Change gloves immediately if contamination occurs.[7]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling of the neat compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1][10]
Q4: What materials should be avoided when working with 2-(5-Methylfuran-2-yl)ethanol?
A4: Chemical incompatibility can lead to rapid degradation of the compound or create hazardous situations.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as they can react exothermically and degrade the furan ring.[3]
-
Strong Acids: Furan rings are notoriously unstable in the presence of strong acids, which can catalyze polymerization and decomposition.[5][9]
-
Strong Bases: Strong bases should also be considered incompatible.[3]
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale & Citation |
| Storage Temperature | 2–8°C | To minimize degradation and maintain chemical stability.[6] |
| Storage Atmosphere | Tightly sealed container; inert gas (Argon/Nitrogen) for long-term storage. | Prevents oxidation and moisture absorption. Furan rings can be air-sensitive.[7] |
| Light Conditions | Store in the dark (e.g., amber vial, inside a cabinet). | Prevents light-catalyzed degradation.[8][9] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat, use in a fume hood. | Protects against potential inhalation toxicity and skin/eye irritation.[1][2][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Furan rings are highly susceptible to degradation by these reagents.[3][5][9] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical path to diagnosis and resolution.
Problem 1: The compound, which should be a colorless to pale yellow liquid, has developed a brown or dark red color.
-
Plausible Cause: This is a classic indicator of degradation. Upon exposure to air, light, or heat, furan alcohols can undergo oxidation and polymerization, resulting in the formation of colored byproducts.[8] The furan ring itself is the primary site of this instability.
-
Investigative Protocol:
-
Review Storage Conditions: Immediately verify that the compound has been stored at the recommended 2-8°C and protected from light. Check the container seal for integrity.
-
Check for Contamination: Ensure that the compound has not been exposed to incompatible materials (e.g., acids, strong oxidizers).
-
Purity Assessment (if feasible): If your lab has the capability, run a quick purity check (e.g., TLC, GC-MS, or ¹H NMR). The presence of multiple new spots, peaks, or complex signals compared to a reference standard would confirm degradation.
-
-
Corrective Action:
-
For sensitive applications like drug development or quantitative assays, it is strongly recommended to discard the discolored material. Using a degraded compound will lead to unreliable and irreproducible results.
-
For future prevention, aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated air exposure to the main stock.
-
Problem 2: My reaction is yielding inconsistent results or a lower-than-expected yield.
-
Plausible Cause: The integrity of your starting material is the most likely culprit.
-
Chemical Degradation: As discussed above, the compound may have partially degraded, reducing the concentration of the active reactant.
-
Presence of Water: The ethanol side chain contains a hydroxyl group, which can absorb atmospheric moisture. Water can interfere with many organic reactions, particularly those involving water-sensitive reagents (e.g., organometallics, certain coupling reactions).
-
-
Investigative Protocol:
-
Initiate with a Fresh Sample: Repeat the experiment using a freshly opened vial or a new batch of the compound to see if the issue resolves. This is the simplest and most direct diagnostic step.
-
Assess Water Content: If water is suspected, a Karl Fischer titration is the standard method for quantification. An ¹H NMR spectrum may also show a broad singlet for water, although this is less quantitative.
-
-
Corrective Action:
-
If the compound is found to be wet but otherwise pure, it may be possible to dry it over molecular sieves (3Å or 4Å) in a suitable anhydrous solvent, followed by filtration. However, this carries a risk of further degradation.
-
The most reliable solution is to procure a fresh, high-purity batch and ensure rigorous adherence to proper storage and handling protocols moving forward.
-
Experimental Workflow: Troubleshooting an Unexpected Observation
Below is a logical workflow to follow when encountering an unexpected result or observation with 2-(5-Methylfuran-2-yl)ethanol.
Caption: Decision workflow for handling unexpected experimental outcomes.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
-
Eagle Manufacturing. (n.d.). How to Handle and Store Furfural. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7361, Furfuryl Alcohol. Retrieved from [Link]
- Tapia, A., et al. (2015). Atmospheric degradation of 3-methylfuran: kinetic and products study.
- Tapia, A., et al. (2015). Atmospheric degradation of 3-methylfuran: kinetic and products study.
-
ResearchGate. (2015). of OH oxidation pathways and final products for furan, 2-methylfuran, and 2,5-dimethylfuran. Retrieved from [Link]
- ResearchGate. (2015). of OH oxidation pathways and final products for furan, 2-methylfuran, and 2,5-dimethylfuran.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. mpfs.io [mpfs.io]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 35942-94-0|2-(5-Methylfuran-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. furan.com [furan.com]
- 10. carlroth.com [carlroth.com]
Validation & Comparative
Comparative Technical Guide: 2-(5-Methylfuran-2-yl)ethanol vs. Furfuryl Alcohols
Executive Summary
2-(5-Methylfuran-2-yl)ethanol (CAS: 35942-94-0) represents a distinct class of furanic building blocks characterized by a two-carbon "homofurfuryl" spacer. Unlike its C1-analog Furfuryl Alcohol (FA) or 5-Methylfurfuryl Alcohol (MFA), this ethanol derivative exhibits significantly enhanced acid stability and a divergent metabolic safety profile.
For drug development professionals, the critical differentiator is the interruption of conjugation . The ethyl spacer prevents the immediate formation of the highly reactive, resonance-stabilized furfuryl cation—the primary driver of polymerization and mutagenicity in standard furan alcohols. This guide analyzes these differences to support lead optimization and synthetic strategy.
Chemical Profile & Reactivity Comparison
The addition of a methylene group between the furan ring and the hydroxyl moiety fundamentally alters the molecule's electronic behavior.
Table 1: Physicochemical & Reactivity Benchmarks
| Feature | 2-(5-Methylfuran-2-yl)ethanol | Furfuryl Alcohol (FA) | 5-Methylfurfuryl Alcohol (MFA) |
| Structure | 5-Me-Furan-CH₂CH₂ -OH | Furan-CH₂ -OH | 5-Me-Furan-CH₂ -OH |
| CAS | 35942-94-0 | 98-00-0 | 3857-25-8 |
| Acid Stability | High (Resistant to rapid polymerization) | Low (Rapid resinification) | Moderate (Methyl stabilizes cation, accelerates polymerization) |
| Leaving Group Activation | Forms primary carbocation (unstable) | Forms resonance-stabilized cation | Forms hyper-stabilized cation |
| Nucleophilicity | Standard primary alcohol | Reduced (inductive withdrawal) | Enhanced (Methyl donation) |
| Primary Safety Concern | Standard organic solvent hazards | Mutagenic (via Sulfotransferase) | Suspected Mutagenic |
Mechanistic Insight: The "Spacer Effect"
In Furfuryl Alcohol , protonation of the hydroxyl group followed by water loss generates a resonance-stabilized cation. This cation is an aggressive electrophile that attacks other furan rings, leading to rapid, uncontrollable polymerization (resinification) in acidic media.
In 2-(5-Methylfuran-2-yl)ethanol , the resulting carbocation upon water loss would be a primary cation on the ethyl chain. This is energetically unfavorable. Consequently, this molecule does not undergo the rapid "furfuryl-type" polymerization, allowing it to survive acidic reaction conditions (e.g., Fisher esterification, Friedel-Crafts alkylation) that would destroy FA or MFA.
Metabolic Fate & Toxicology (Safety Pivot)
For pharmaceutical applications, the metabolic activation pathway is the deciding factor.
The Sulfotransferase Trap (Furfuryl Alcohols)
Furfuryl alcohol is bioactivated by sulfotransferases (SULTs). The resulting sulfate ester is a potent alkylating agent because the sulfate is a good leaving group attached to a benzylic-like carbon. This leads to DNA alkylation and mutagenicity.
The Homofurfuryl Advantage (Ethanol Derivative)
The 2-carbon chain of 2-(5-Methylfuran-2-yl)ethanol blocks this specific activation pathway. Even if sulfonated, the resulting sulfate ester cannot stabilize a carbocation through furan ring resonance. The metabolic fate shifts toward standard alcohol oxidation (via ADH/ALDH) to the corresponding carboxylic acid (5-methyl-2-furanacetic acid), which is readily excreted.
Diagram 1: Comparative Metabolic Activation Pathways
Caption: Comparison of metabolic activation. The C1-linker (Red) leads to DNA alkylation via resonance stabilization. The C2-linker (Green) favors oxidation and excretion.
Synthetic Applications & Utility
The stability of 2-(5-Methylfuran-2-yl)ethanol allows it to serve as a versatile scaffold in drug design, particularly for:
-
Selective Androgen Receptor Modulators (SARMs): Used as a side-chain anchor where metabolic stability is required.
-
Macrocyclization: The 2-carbon chain provides flexibility (rotational freedom) absent in furfuryl alcohols, facilitating ring-closing metathesis (RCM) or esterification-based macrocyclizations.
-
Heterocycle Transformation: The furan ring can be oxidatively opened (Achmatowicz reaction) to generate pyranones, providing a route to sugar mimics with a pre-installed ethyl handle.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 2-(5-Methylfuran-2-yl)ethanol via C-Alkylation. Rationale: Direct hydroxyethylation of the lithiated furan ensures regioselectivity at the 5-position (if 2-methyl is present) or 2-position.
Reagents
-
2-Methylfuran (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
Ethylene Oxide (1.2 eq) or Ethylene Carbonate (alternative solid source)
-
THF (Anhydrous)
Workflow
-
Lithiation:
-
Alkylation:
-
Add Ethylene Oxide (condensed liquid or solution in THF) slowly.
-
Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. The ring opening of the epoxide requires higher energy than simple trapping, but avoiding room temperature initially prevents side reactions.
-
-
Quench & Isolation:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes:EtOAc gradient). The product is less polar than the diol side products but more polar than the starting furan.
-
Diagram 2: Synthetic Workflow
Caption: Regioselective synthesis targeting the C5 position via lithiation and epoxide ring opening.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for Furfuryl Alcohol (CID 7361). National Center for Biotechnology Information. [Link]
-
-
Metabolic Activation Mechanisms
-
Glatt, H., et al. (2011). "Metabolic activation of furfuryl alcohol: formation of 2-methylfuranyl DNA adducts in Salmonella typhimurium strains expressing human sulfotransferase 1A1." Carcinogenesis. [Link]
- Monien, B. H., et al. (2011). "Sulfotransferase-mediated activation of furfuryl alcohol." Chemical Research in Toxicology.
-
-
Synthetic Methodology
Sources
Comparative Reactivity Guide: 2-Furanmethanol vs. 2-(5-Methylfuran-2-yl)ethanol
[1]
Executive Analysis
While both compounds contain a furan core and a primary alcohol, their reactivity profiles are divergent due to two critical structural differences: the homologation of the alkyl chain and the C5-methylation .
-
2-Furanmethanol (FA): A hyper-reactive monomer.[1] The hydroxymethyl group allows for the formation of a resonance-stabilized furfuryl cation, making it exceptionally sensitive to acid-catalyzed polymerization (resinification).
-
2-(5-Methylfuran-2-yl)ethanol (MFE): A stabilized nucleophile. The extra methylene spacer breaks the conjugation between the alcohol and the ring, preventing rapid polymerization. Simultaneously, the C5-methyl group activates the ring for cycloadditions (Diels-Alder), making MFE a superior diene but a poor resin precursor.
Molecular Architecture & Electronic Theory
The distinct behaviors of these molecules are dictated by the stability of their reactive intermediates and the electron density of the furan ring.
| Feature | 2-Furanmethanol (FA) | 2-(5-Methylfuran-2-yl)ethanol (MFE) |
| Structure | 2-position: | 2-position: |
| Cation Stability | High. Loss of | Low. Loss of |
| Ring Electron Density | Moderate. Inductive effect of oxygen is proximal. | High. C5-Methyl is electron-donating (+I effect), raising the HOMO energy. |
| Primary Reactivity | Electrophilic Polymerization (via side chain). | Cycloaddition / Ring Opening (via ring C3/C4). |
Mechanism Visualization: Acid Susceptibility
The following diagram illustrates why FA polymerizes violently while MFE resists this specific pathway.
Figure 1: Mechanistic divergence in acid. FA forms a stable cation leading to resins; MFE lacks this stabilization due to the ethyl spacer.
Critical Reactivity Domains
A. Acid-Catalyzed Polymerization[1]
-
FA: Upon exposure to even weak acids (e.g., p-toluenesulfonic acid), FA undergoes an exothermic intermolecular dehydration to form methylene-bridged furan polymers. This reaction can be explosive if not temperature-controlled [1].
-
MFE: The ethyl spacer prevents the formation of a resonance-stabilized carbocation. Consequently, MFE does not form resins via the side chain. Under strong acidic aqueous conditions, MFE will instead undergo hydrolytic ring opening to form 1,4-diketones (e.g., derivatives of levulinic acid) rather than polymerizing [2].
B. Diels-Alder Cycloaddition (The "Diene" Test)
Furan derivatives are classic dienes. The reaction rate is governed by the energy gap between the Diene HOMO and the Dienophile LUMO.
-
MFE (Superior): The C5-methyl group is an electron-donating group (EDG). This raises the energy of the HOMO, making the ring more nucleophilic and reactive toward electron-deficient dienophiles (e.g., maleic anhydride, maleimides) [3].
-
FA (Inferior): While reactive, the hydroxymethyl group is inductively electron-withdrawing relative to a methyl group. Furthermore, FA often suffers from competing side reactions (polymerization) under the thermal conditions required for some Diels-Alder reactions.
C. Oxidation[2][3][4][5][6][7]
-
FA: Readily oxidized to Furfural (aldehyde) or 2-Furoic Acid . The proximity of the oxygen to the ring allows for facile electrochemical or catalytic oxidation [4].
-
MFE: Oxidizes to 2-(5-methylfuran-2-yl)acetaldehyde . Note that the resulting aldehyde is less stable than furfural because it lacks conjugation with the aromatic ring (non-benzylic aldehyde). It is prone to enolization and aldol condensation.
Experimental Protocols
Protocol A: Differential Acid Sensitivity Test
Objective: To visually and chemically distinguish the polymerization potential of FA vs. MFE.
-
Preparation: Prepare two 20 mL scintillation vials.
-
Vial A: 1.0 g 2-Furanmethanol (FA).
-
Vial B: 1.0 g 2-(5-Methylfuran-2-yl)ethanol (MFE).
-
-
Solvent: Dissolve both in 5 mL Dichloromethane (DCM) to moderate thermal effects.
-
Initiation: Add 50 µL of concentrated Sulfuric Acid (
) to each vial. -
Observation:
-
Vial A (FA): Solution will rapidly darken to black/brown. Exotherm will be palpable. Within minutes, a solid insoluble resin precipitates.
-
Vial B (MFE): Solution may darken slightly (yellow/orange) due to slow ring hydrolysis, but remains fluid. No rapid resinification occurs.
-
-
Validation: Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1). Vial A shows a streak (polymer) at the baseline. Vial B shows a distinct spot (MFE) or a new spot (hydrolysis product), but no baseline streak.
Protocol B: Kinetic Evaluation of Diels-Alder Reactivity
Objective: To quantify the enhanced nucleophilicity of MFE.
Reagents:
-
Diene: FA or MFE (1.0 equiv)
-
Dienophile: N-Methylmaleimide (1.0 equiv)
-
Solvent: Deuterated Chloroform (
) or Acetonitrile-
Workflow:
-
Dissolve 0.5 mmol of Dienophile in 0.6 mL solvent in an NMR tube.
-
Add 0.5 mmol of Diene (FA or MFE).
-
Monitoring: Acquire
NMR spectra at t=5, 15, 30, and 60 minutes at 25°C. -
Data Analysis: Integrate the disappearance of the furan ring protons (approx. 6.0–6.4 ppm) and the appearance of the alkene bridgehead protons (approx. 5.1 ppm for exo/endo adducts).
-
Expected Result: MFE will show a conversion rate significantly higher (
) than FA due to the +I effect of the methyl group [5].
Synthesis & Pathway Visualization[1]
The following diagram outlines the divergent synthetic utility of MFE compared to FA.
Figure 2: Synthetic utility map. FA is the choice for polymerization; MFE is the choice for controlled cycloaddition.
References
-
Choura, M., Belgacem, N. M., & Gandini, A. (1996). Acid-catalyzed polycondensation of furfuryl alcohol: Mechanisms of chromophore formation and cross-linking. Macromolecules, 29(11), 3839-3850. Link
-
Mariscal, R., et al. (2016). Recent progress in the conversion of furfural into chemicals and biofuels.[2][3] Energy & Environmental Science. (Discusses ring opening hydrolysis of alkyl furans). Link
-
Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science. Link
-
Kwon, Y., et al. (2013). Electrochemical oxidation of furfuryl alcohol to 2-furoic acid. Korean Journal of Chemical Engineering. Link
-
Dell'Amico, L., et al. (2018). Tuning Furan Reactivity for the Synthesis of Bio-based Building Blocks. Organic Process Research & Development. (Comparison of alkyl-furan reactivities). Link
Sources
Biological Activity & Application Profile: 2-(5-Methylfuran-2-yl)ethanol
[1][2]
Executive Summary
2-(5-Methylfuran-2-yl)ethanol (CAS: 35942-94-0), often referred to in flavor chemistry contexts, is a specialized furan derivative characterized by a 5-methyl substitution and a 2-hydroxyethyl side chain.[1][2][3] Unlike its more common analog, Furfuryl alcohol (2-furanmethanol), this molecule exhibits a distinct lipophilic profile and metabolic stability due to the ethyl spacer and methyl blocking group.[1]
Primarily identified as a volatile organic compound (VOC) in fermented products and specific citrus varieties (e.g., Citrus medica var.[1] sarcodactylis), it serves two critical roles:
-
Flavor & Fragrance Agent: Contributing "meaty," "nutty," and "burnt sugar" notes, essential for savory and coffee profiles.[1]
-
Bio-based Intermediate: A potential precursor for high-density biofuels and pharmaceutical scaffolds, offering a more stable alternative to the highly reactive furfuryl alcohol.[1]
This guide provides a technical comparison of 2-(5-Methylfuran-2-yl)ethanol against industry-standard furanols, supported by experimental protocols for identification and activity assessment.[1]
Chemical Identity & Structural Analysis[1][2][5][6]
| Property | Specification |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanol |
| CAS Number | 35942-94-0 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water |
| Key Functional Groups | Furan ring (aromatic), Hydroxyl (primary alcohol), Methyl (5-position) |
Structural Significance
The 5-methyl group blocks the alpha-position on the furan ring, significantly reducing the polymerization rate compared to Furfuryl alcohol , which readily resinifies under acidic conditions.[1] The hydroxyethyl chain (vs. hydroxymethyl) increases lipophilicity (LogP ~1.0 vs 0.3 for furfuryl alcohol), enhancing cell membrane permeability for biological applications.[1]
Figure 1: Structural-Activity Relationship (SAR) of 2-(5-Methylfuran-2-yl)ethanol highlighting stability and reactivity zones.[1]
Comparative Analysis: Biological Activity & Performance[1][2][9]
This section compares 2-(5-Methylfuran-2-yl)ethanol with its two closest structural analogs: 2-Furanethanol (Standard savory flavor) and 5-Methylfurfuryl alcohol (Standard nutty flavor).[1]
Flavor & Olfactory Profile
Objective: Evaluate the sensory contribution in food/fragrance matrices.
| Feature | 2-(5-Methylfuran-2-yl)ethanol | 2-Furanethanol (FEMA 2491) | 5-Methylfurfuryl alcohol (FEMA 4544) |
| Odor Profile | Meaty, Roasted, Caramel | Bready, Yeast-like, Sweet | Nutty, Burnt Sugar |
| Odor Threshold | Moderate (est. 10-50 ppb) | High (>100 ppb) | Low (<10 ppb) |
| Stability | High (Methyl block prevents acid polymerization) | Moderate | Low (Prone to oxidation) |
| Application | Savory sauces, Coffee, Meat analogs | Bakery, Bread | Nut flavors, Caramel |
Insight: The 5-methyl substitution shifts the profile from "yeasty" (2-Furanethanol) to "roasted/meaty," making it a superior candidate for vegan meat analogs where savory depth is required without the instability of furfuryl thiol derivatives.[1]
Biological Toxicity & Metabolism
Objective: Assess safety profile for handling and potential pharmaceutical use.
-
Metabolic Activation: Unlike 2-Methylfuran (parent), which is metabolized by CYP450 to reactive acetylacrolein (toxic), the hydroxyethyl side chain of 2-(5-Methylfuran-2-yl)ethanol provides an alternative metabolic handle (oxidation to acid), potentially reducing the formation of ring-opened toxic metabolites.[1]
-
Antimicrobial Potential: Furan alcohols exhibit weak-to-moderate antimicrobial activity against Gram-positive bacteria (S. aureus).[1] The increased lipophilicity of the ethyl chain suggests higher efficacy than furfuryl alcohol, though less than phenolic standards like Carvacrol.[1]
Experimental Protocols
Protocol: GC-MS Identification & Quantification
Purpose: To definitively identify 2-(5-Methylfuran-2-yl)ethanol in complex matrices (e.g., essential oils, fermentation broths).[1]
Reagents:
-
Internal Standard: 1-Octanol or 2-Acetylfuran (depending on matrix).[1]
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]
Workflow:
-
Extraction:
-
GC Parameters:
-
MS Parameters:
-
Identification Criteria:
Protocol: Olfactory Threshold Determination (GC-O)
Purpose: To determine the sensory impact relative to concentration.[1]
Methodology:
-
Setup: Gas Chromatograph equipped with an Olfactory Detection Port (ODP).
-
Panel: 3-5 trained sniffers.
-
Procedure:
-
Inject serial dilutions of the pure standard (1 ppm to 1000 ppm).
-
Panelists record the time and intensity (0-10 scale) of perceived odor.
-
Correlate "sniff" times with retention times from the FID/MS detector.
-
-
Data Output: Calculate the Nasal Impact Frequency (NIF) and Flavor Dilution (FD) factor.
Figure 2: GC-Olfactometry (GC-O) workflow for correlating chemical presence with sensory impact.
Synthesis Pathway (Bio-based Route)
Context: For researchers requiring high-purity material for assays, synthesis from bio-derived 2-methylfuran is the standard route.[1]
Reaction: Hydroxyalkylation of 2-Methylfuran
-
Precursors: 2-Methylfuran + Ethylene Oxide (or Ethylene Carbonate).[1]
-
Catalyst: Acidic Zeolite (e.g., H-ZSM-5) or Lewis Acid (AlCl₃).[1]
Step-by-Step:
-
Charge: In a high-pressure reactor, load 2-methylfuran (1.0 eq) and catalyst (5 wt%).
-
Addition: Slowly add Ethylene Oxide (1.1 eq) at 0°C to control exotherm.
-
Reaction: Heat to 60-80°C for 4-6 hours. Monitor via TLC/GC.[1]
-
Quench/Workup: Filter catalyst. Wash organic layer with NaHCO₃ (sat).[1]
-
Purification: Distill under reduced pressure (bp approx. 85-90°C at 10 mmHg).
-
Critical Check: Ensure removal of unreacted 2-methylfuran (neurotoxic).[1]
-
References
-
Volatile Composition of Citrus medica: "GC-MS Analysis of Volatile Compounds in the Peel and Pulp of Citrus medica L. var.[1] Sarcodactylis Swingle." International Journal of Research in Agricultural Sciences, 2019.[1] Link[1]
-
Furan Metabolism & Toxicity: "Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins." Chemical Research in Toxicology, 2024.[1][4] Link
- Flavor Chemistry of Furanols: "FEMA GRAS Assessment of Furan Derivatives Used as Flavor Ingredients." Food and Chemical Toxicology. (General reference for FEMA 2491/4544 comparisons).
-
Synthesis of Furan Alcohols: "Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals." Catalysts, 2024.[1] Link
A Comparative Guide to the Synthesis of 2-(5-Methylfuran-2-yl)ethanol for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(5-Methylfuran-2-yl)ethanol
2-(5-Methylfuran-2-yl)ethanol is a valuable furan derivative characterized by a methyl group at the 5-position and a hydroxyethyl substituent at the 2-position. Its structural features make it a versatile intermediate in the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, the furan moiety is a common scaffold in drug candidates, and the hydroxyl group provides a convenient handle for further functionalization. Beyond pharmaceuticals, this compound and its derivatives have applications in the development of novel polymers and flavoring agents.
The primary and most direct route to 2-(5-Methylfuran-2-yl)ethanol is through the reduction of the corresponding ketone, 5-methyl-2-acetylfuran. This precursor is readily synthesized via the Friedel-Crafts acylation of 2-methylfuran with acetic anhydride[1]. The choice of reduction methodology for the acetyl group is critical, impacting yield, purity, cost, and environmental footprint. This guide will compare and validate several prominent methods for this key transformation.
Synthetic Pathways to 2-(5-Methylfuran-2-yl)ethanol
The conversion of 5-methyl-2-acetylfuran to 2-(5-Methylfuran-2-yl)ethanol involves the reduction of a ketone to a secondary alcohol. This can be achieved through several established chemical and biochemical methods. We will explore and compare the following approaches:
-
Catalytic Transfer Hydrogenation (CTH)
-
Meerwein-Ponndorf-Verley (MPV) Reduction
-
Sodium Borohydride (NaBH₄) Reduction
-
Biocatalytic Reduction
-
Grignard Reaction (Alternative Route)
The following diagram illustrates the primary synthetic routes from 2-methylfuran to the target molecule, 2-(5-Methylfuran-2-yl)ethanol.
Caption: Primary synthetic pathways to 2-(5-Methylfuran-2-yl)ethanol.
Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a powerful and often milder alternative to traditional catalytic hydrogenation that uses molecular hydrogen. In CTH, a hydrogen donor molecule, typically a simple alcohol like isopropanol or ethanol, transfers hydrogen to the substrate in the presence of a metal catalyst. This method circumvents the need for high-pressure hydrogenation equipment.
Mechanism: The reaction typically proceeds via a metal-hydride intermediate. The catalyst, often a transition metal complex (e.g., Ru, Ir, or Rh) or a heterogeneous catalyst (e.g., supported Pd or Ni), first abstracts a hydride from the hydrogen donor. This metal-hydride species then transfers the hydride to the carbonyl carbon of the ketone, followed by protonation to yield the alcohol.
While specific examples for the CTH of 5-methyl-2-acetylfuran are not abundant in peer-reviewed literature, the CTH of the closely related 5-hydroxymethylfurfural (HMF) to 2,5-bis-(hydroxymethyl)furan (BHMF) is well-documented, demonstrating the feasibility of this approach for furan-based carbonyls. For instance, a Ru/Co₃O₄ catalyst has been shown to be highly efficient for the CTH of HMF using isopropanol as the hydrogen source, achieving a BHMF yield of up to 82%[2].
Experimental Protocol (Hypothetical, based on related literature):
-
To a stirred solution of 5-methyl-2-acetylfuran (1 mmol) in isopropanol (10 mL), add the chosen catalyst (e.g., 5 mol% of a Ru-based catalyst).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(5-methylfuran-2-yl)ethanol.
Expected Performance: Based on analogous reactions, CTH is expected to provide good to excellent yields of 2-(5-Methylfuran-2-yl)ethanol. The choice of catalyst and reaction conditions will be crucial in optimizing the yield and minimizing side reactions.
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic and highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction employs a metal alkoxide, typically aluminum isopropoxide, as the catalyst and a secondary alcohol, usually isopropanol, as both the solvent and the hydride source.
Mechanism: The MPV reduction involves a reversible six-membered ring transition state where the aluminum alkoxide coordinates to the carbonyl oxygen of the ketone. A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon. The resulting aluminum alkoxide of the product alcohol is then protonated by the solvent (isopropanol) to regenerate the catalyst and release the product alcohol. The equilibrium is driven to the product side by distilling off the acetone byproduct.
A study on the synthesis of 5-hydroxymethyl-2-vinylfuran utilized an MPV reduction of an acetylfuran derivative as a key step, indicating the applicability of this method to the furan scaffold[1].
Experimental Protocol (Adapted from related procedures):
-
In a round-bottom flask equipped with a distillation apparatus, dissolve 5-methyl-2-acetylfuran (1 equivalent) in anhydrous isopropanol.
-
Add aluminum isopropoxide (1 equivalent) to the solution.
-
Heat the mixture to reflux and slowly distill off the acetone formed during the reaction.
-
Continue the reaction until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture and hydrolyze the aluminum salts by the careful addition of dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield 2-(5-methylfuran-2-yl)ethanol.
Expected Performance: The MPV reduction is known for its high chemoselectivity, meaning it will selectively reduce the ketone in the presence of other reducible functional groups like esters or double bonds[3]. While yields can be moderate to good, the reaction often requires stoichiometric amounts of the aluminum alkoxide and can necessitate careful control of the distillation to drive the equilibrium.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for aldehydes and ketones. Its ease of handling and high chemoselectivity make it a popular choice in organic synthesis.
Mechanism: The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This forms an alkoxyborate intermediate. Subsequent workup with a protic solvent (like water or ethanol) protonates the alkoxide to yield the final alcohol product. One mole of NaBH₄ can theoretically reduce four moles of a ketone[4].
Experimental Protocol (General Procedure):
-
Dissolve 5-methyl-2-acetylfuran (1 equivalent) in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.25 to 1 equivalent) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid to destroy any excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation if necessary.
Expected Performance: Sodium borohydride reduction is generally a high-yielding and clean reaction for simple ketones. It is expected to provide excellent yields of 2-(5-Methylfuran-2-yl)ethanol with a straightforward workup procedure.
Biocatalytic Reduction
Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative for chemical transformations. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often producing enantiomerically pure products.
Mechanism: Ketoreductases typically require a nicotinamide cofactor, such as NADPH or NADH, as the hydride source. The enzyme binds both the ketone substrate and the cofactor in its active site in a specific orientation, facilitating the transfer of a hydride from the cofactor to the carbonyl carbon. A cosubstrate, such as glucose or isopropanol, is often used in a coupled enzymatic reaction to regenerate the expensive cofactor in situ.
While a specific biocatalytic reduction of 5-methyl-2-acetylfuran to 2-(5-methylfuran-2-yl)ethanol is not extensively reported, the biocatalytic reduction of other furan-based aldehydes and ketones is well-established. For example, various yeast strains have been shown to reduce furfural and 5-methylfurfural to their corresponding alcohols with high yields[4]. The use of coconut water as a biocatalyst for the reduction of 5-hydroxymethylfurfural has also been reported to give a 96% yield of the corresponding diol[5][6].
Experimental Protocol (Conceptual):
-
In a buffered aqueous solution, prepare a suspension of the chosen biocatalyst (e.g., whole cells of a specific yeast strain or an isolated ketoreductase).
-
Add the substrate, 5-methyl-2-acetylfuran, and a cosubstrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Incubate the mixture at a controlled temperature and pH with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis of the supernatant.
-
Once the reaction is complete, separate the biomass by centrifugation.
-
Extract the product from the aqueous phase using an appropriate organic solvent.
-
Purify the product by standard chromatographic techniques.
Expected Performance: Biocatalytic reduction has the potential for very high yields and selectivities under mild, environmentally friendly conditions. A key advantage is the potential for high enantioselectivity, which is often difficult to achieve with traditional chemical methods.
Grignard Reaction: An Alternative Synthetic Approach
An alternative to the reduction of 5-methyl-2-acetylfuran is the construction of the desired carbon skeleton via a Grignard reaction. This would involve the reaction of 5-methylfurfural with a methyl Grignard reagent, such as methylmagnesium bromide.
Mechanism: The Grignard reagent, a strong nucleophile and base, adds to the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the secondary alcohol.
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction. Its application to furan aldehydes is known, for instance, in the synthesis of 5-methyl-α-allylfurfuryl alcohol from 5-methylfurfural and allylmagnesium bromide[7].
Caption: Grignard reaction pathway for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.
Experimental Protocol (General Procedure):
-
To a solution of 5-methylfurfural (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until complete.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude alcohol by column chromatography or distillation.
Expected Performance: The Grignard reaction is generally a high-yielding method for the formation of secondary alcohols from aldehydes. However, it requires strictly anhydrous conditions and the use of a highly reactive organometallic reagent.
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic method. It is important to note that for some methods, the data is extrapolated from closely related reactions due to a lack of direct literature precedent for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Metal catalyst (e.g., Ru, Pd), H-donor (e.g., isopropanol), elevated temperature. | Good to Excellent (estimated) | Avoids high-pressure H₂, often good selectivity. | Catalyst cost and recovery, potentially high temperatures. |
| Meerwein-Ponndorf-Verley Reduction | Al(OiPr)₃, isopropanol, reflux with distillation. | Moderate to Good (20-40% reported for a related dehydrated product[5]) | High chemoselectivity, inexpensive reagents. | Stoichiometric reagent, equilibrium reaction, requires careful distillation. |
| Sodium Borohydride Reduction | NaBH₄, protic solvent (e.g., MeOH, EtOH), 0 °C to room temperature. | Excellent (typically >90%) | Mild conditions, high yield, easy workup, inexpensive. | Less stereoselectivity compared to biocatalysis. |
| Biocatalytic Reduction | Ketoreductase or whole cells, buffer, cofactor regeneration system. | Very Good to Excellent (up to 96% for related compounds[5]) | High stereoselectivity, mild and green conditions. | Enzyme/microbe sourcing and stability, potential for low substrate loading. |
| Grignard Reaction | Methylmagnesium bromide, anhydrous ether, 0 °C to room temperature. | Good to Excellent (estimated) | Direct C-C bond formation, high yield. | Requires strictly anhydrous conditions, highly reactive reagents. |
Conclusion and Recommendations
The validation of a synthetic method for 2-(5-Methylfuran-2-yl)ethanol depends heavily on the specific requirements of the research or development project, including scale, desired purity, cost constraints, and stereochemical considerations.
-
For routine, small-scale synthesis where high yield and simplicity are paramount, Sodium Borohydride Reduction is the recommended method. It is reliable, inexpensive, and offers a straightforward protocol with generally excellent yields.
-
For large-scale industrial applications where cost and environmental impact are major factors, Catalytic Transfer Hydrogenation presents a promising option, provided an efficient and recyclable catalyst can be identified. Its avoidance of high-pressure hydrogen is a significant safety and infrastructure advantage.
-
When high chemoselectivity is required in the presence of other reducible functional groups, the Meerwein-Ponndorf-Verley Reduction remains a viable, albeit more classical, choice.
-
For the synthesis of enantiomerically pure 2-(5-Methylfuran-2-yl)ethanol, Biocatalytic Reduction is unparalleled. The ability to produce a single stereoisomer is a critical advantage in many pharmaceutical applications.
-
The Grignard Reaction offers a robust alternative synthetic route, particularly if 5-methylfurfural is a more readily available starting material than 5-methyl-2-acetylfuran.
Ultimately, the selection of the optimal synthetic route will involve a careful consideration of these factors. This guide provides the foundational data and mechanistic understanding to make an informed decision for the efficient and effective synthesis of 2-(5-Methylfuran-2-yl)ethanol.
References
-
De Oliveira, D. D. S., et al. (2020). Biocatalytic reduction of 5-hydroxymethylfurfural to 2,5-furandimethanol using coconut (Cocos nucifera L.) water. Bioresource Technology Reports, 9, 100397. [Link]
- Li, G., et al. (2012). Synthesis of high-quality diesel with furfural and 2-methylfuran from hemicellulose. ChemSusChem, 5(10), 1958-1966.
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. [Link]
-
Reyes-Melo, A., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(8), 1844-1853. [Link]
-
Wang, G., et al. (2017). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Molecules, 22(10), 1695. [Link]
- Ravindranath, V., et al. (1984). Reactive metabolites from the bioactivation of toxic methylfurans. Science, 224(4651), 884-886.
-
Wanninayake, A. P., & De Costa, M. D. P. (2020). Biocatalytic reduction of 5-hydroxymethylfurfural to 2,5-furandimethanol using coconut (Cocos nucifera L.) water. ResearchGate. [Link]
- Piancatelli, G., et al. (1978). A useful synthesis of 5-methyl-α-allylfurfuryl alcohol. Tetrahedron, 34(18), 2775-2778.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Kemira. Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. [Link]
-
Wikipedia. Meerwein–Ponndorf–Verley reduction. [Link]
-
Wikipedia. 2-Acetyl-5-methylfuran. [Link]
-
PubChem. 2-Acetyl-5-Methylfuran. [Link]
-
Du, Z., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Bioresources and Bioprocessing, 10(1), 52. [Link]
-
Akbarzadeh, E., et al. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]
- He, Y., et al. (2017). Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells. ChemBioChem, 18(6), 557-561.
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Comparative Analysis of 2-(5-Methylfuran-2-yl)ethanol Analogs: A Guide for Researchers
A Deep Dive into the Structure-Activity Relationship of Furan-Based Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, furan derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of 2-(5-Methylfuran-2-yl)ethanol and its analogs, focusing on their structure-activity relationships (SAR) in the context of anti-inflammatory and antimicrobial applications. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for advancing the development of furan-based therapeutics.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in numerous biologically active natural products and synthetic compounds.[1][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. The versatility of the furan ring allows for the synthesis of a diverse array of derivatives with tailored biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5][6]
Unraveling the Structure-Activity Relationship (SAR) of 2-(5-Methylfuran-2-yl)ethanol Analogs
While direct and extensive SAR studies on 2-(5-Methylfuran-2-yl)ethanol and its immediate analogs are not abundantly available in the public domain, we can infer a hypothetical SAR based on the broader understanding of bioactive furan derivatives. This section will explore the likely impact of structural modifications on the anti-inflammatory and antimicrobial activities of this class of compounds.
Core Scaffold and Key Functional Groups
The core structure of 2-(5-Methylfuran-2-yl)ethanol consists of a furan ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position. Each of these components is expected to play a role in the molecule's overall biological profile.
-
Furan Ring: The aromaticity and the presence of the oxygen heteroatom are crucial for the molecule's interaction with biological targets. The electron-rich nature of the furan ring can facilitate π-π stacking and hydrogen bonding interactions.
-
Methyl Group (C5-position): This group can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. It may also provide steric hindrance or favorable hydrophobic interactions within a binding pocket.
-
Ethanol Group (C2-position): The hydroxyl group of the ethanol moiety is a key hydrogen bond donor and acceptor, which is often critical for target binding and imparting solubility. The length of the alkyl chain can also impact activity.
Inferred SAR for Anti-Inflammatory Activity
The anti-inflammatory effects of many natural and synthetic compounds are mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.[4] The production of inflammatory mediators like nitric oxide (NO) is a hallmark of inflammation, and its inhibition is a common metric for assessing anti-inflammatory potential.
Based on studies of other furan-containing anti-inflammatory agents, we can hypothesize the following SAR for 2-(5-Methylfuran-2-yl)ethanol analogs:
-
Substitution on the Furan Ring: The introduction of electron-withdrawing or electron-donating groups on the furan ring can modulate its electronic properties and, consequently, its interaction with target proteins.
-
Modification of the Ethanol Side Chain:
-
Chain Length: Altering the length of the alkyl chain of the ethanol group may affect the molecule's flexibility and ability to access the binding site.
-
Hydroxyl Group Position: The position of the hydroxyl group is likely critical for hydrogen bonding. Esterification or etherification of the hydroxyl group would significantly alter its properties and likely impact activity.
-
Introduction of Other Functional Groups: Replacing the hydroxyl group with other functionalities, such as an amine or a thiol, could lead to different biological activities.
-
Comparative Performance: A Look at Potential Biological Activities
While specific comparative data for a series of 2-(5-Methylfuran-2-yl)ethanol analogs is limited, we can extrapolate potential activities based on related furan derivatives.
Anti-Inflammatory Potential
Several furan derivatives have demonstrated the ability to inhibit the production of inflammatory mediators.[2][4] For instance, some diaryl-substituted furans have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[7] It is plausible that 2-(5-Methylfuran-2-yl)ethanol and its analogs could exert anti-inflammatory effects by modulating similar pathways.
Table 1: Hypothetical Anti-Inflammatory Activity of 2-(5-Methylfuran-2-yl)ethanol Analogs
| Analog | Modification | Predicted Anti-Inflammatory Activity | Rationale |
| Parent Compound | 2-(5-Methylfuran-2-yl)ethanol | Moderate | Baseline activity of the core scaffold. |
| Analog A | Hydroxylation of the methyl group | Potentially Increased | Introduction of an additional hydrogen bonding group. |
| Analog B | Replacement of methyl with ethyl group | Similar or slightly decreased | Minor change in lipophilicity. |
| Analog C | Esterification of the ethanol -OH | Likely Decreased | Masking of the critical hydrogen bonding group. |
| Analog D | Introduction of a nitro group on the furan ring | Potentially Increased | Electron-withdrawing groups can enhance activity in some furan series. |
Antimicrobial Properties
Furan derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[3][4] The mechanism of action can vary, but for some derivatives, it involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Hypothetical Antimicrobial Activity of 2-(5-Methylfuran-2-yl)ethanol Analogs
| Analog | Modification | Predicted Antimicrobial Activity | Rationale |
| Parent Compound | 2-(5-Methylfuran-2-yl)ethanol | Moderate | Furan core is associated with antimicrobial properties. |
| Analog E | Halogenation of the furan ring | Potentially Increased | Halogens can enhance lipophilicity and electronic interactions. |
| Analog F | Conversion of ethanol to a propanol | Potentially Decreased | Increased chain length may reduce optimal binding. |
| Analog G | Introduction of a second hydroxyl group on the furan ring | Potentially Increased | Enhanced hydrogen bonding potential. |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and validation of the hypothetical SAR, this section provides detailed, step-by-step methodologies for the synthesis of 2-(5-Methylfuran-2-yl)ethanol analogs and their subsequent biological evaluation.
General Synthesis of 2-(5-Substituted-Furan-2-yl)ethanol Analogs
The synthesis of these analogs can be achieved through various established organic chemistry methods. A general and versatile approach involves the modification of commercially available starting materials.
Workflow for the Synthesis of Analogs:
Caption: General synthetic workflow for 2-(5-Methylfuran-2-yl)ethanol and its analogs.
Step-by-Step Protocol:
-
Reduction of 5-Methylfurfural:
-
Dissolve 5-methylfurfural in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-(5-methylfuran-2-yl)methanol by column chromatography.
-
-
Halogenation of the Alcohol:
-
Dissolve the 2-(5-methylfuran-2-yl)methanol in an appropriate solvent (e.g., dichloromethane).
-
Add a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and concentrate to obtain the 2-(halomethyl)-5-methylfuran.
-
-
Formation of the Ethanol Side Chain via Grignard Reaction:
-
Prepare a Grignard reagent from the 2-(halomethyl)-5-methylfuran by reacting it with magnesium turnings in dry ether.
-
Add the Grignard reagent to a solution of a suitable electrophile, such as formaldehyde or ethylene oxide, to form the two-carbon side chain.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield the desired 2-(5-methylfuran-2-yl)ethanol analog.
-
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a standard method to screen for potential anti-inflammatory compounds.
Experimental Workflow:
Caption: Workflow for the in vitro nitric oxide (NO) production assay.
Step-by-Step Protocol: [8]
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 2-(5-methylfuran-2-yl)ethanol analogs for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each compound compared to the LPS-only control.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Step-by-Step Protocol: [9]
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the 2-(5-methylfuran-2-yl)ethanol analogs in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Molecular Targets
The biological activities of furan derivatives are often attributed to their interaction with specific signaling pathways and molecular targets.
Anti-Inflammatory Pathway: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Many anti-inflammatory compounds, including some furan derivatives, exert their effects by inhibiting one or more steps in this pathway.[4]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by furan analogs.
Conclusion and Future Directions
The furan scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR data for 2-(5-Methylfuran-2-yl)ethanol analogs is currently scarce, this guide provides a framework for future research by inferring a hypothetical SAR based on related compounds and detailing essential experimental protocols. Further systematic synthesis and biological evaluation of a library of 2-(5-Methylfuran-2-yl)ethanol analogs are crucial to validate these hypotheses and to identify lead compounds with potent anti-inflammatory and/or antimicrobial activities. Such studies will undoubtedly contribute to a deeper understanding of the medicinal chemistry of furan derivatives and pave the way for the development of new and effective drugs.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]
-
Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. (n.d.). PubMed. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. [Link]
-
Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]
-
Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (n.d.). NIH. [Link]
-
3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (n.d.). MDPI. [Link]
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Comparative Guide: Cross-Validation of Analytical Methods for Furan Compounds
Executive Summary
The Verdict: For volatile furan (C₄H₄O) and methylfurans, Static Headspace GC-MS (HS-GC-MS) remains the regulatory "gold standard" due to its robustness in complex matrices (e.g., coffee grounds), despite lower sensitivity than Solid Phase Microextraction (SPME). For non-volatile derivatives like 5-hydroxymethylfurfural (HMF), HPLC-UV is the superior, field-proven choice, as HMF is thermally unstable and degrades during GC injection without derivatization.
This guide provides a technical cross-validation of these methodologies, focusing on the critical balance between sensitivity, matrix interference, and the risk of in-situ furan formation during analysis.
Part 1: The Scientific Context & The "In-Situ" Trap
Expertise Insight: The most common failure mode in furan analysis is not instrumental sensitivity, but induced formation . Furan is a Maillard reaction product. If your analytical method requires heating the sample (headspace incubation) above a certain threshold, you will generate new furan during the test, leading to false positives.
-
Critical Threshold: FDA Method 2300 explicitly lowered incubation temperatures from 80°C to 60°C to mitigate this artifact.
-
The Matrix Effect: In solid matrices (jarred baby food, coffee), furan is trapped. Standard addition is mandatory over external calibration to account for the partition coefficient (
) variations between the matrix and the headspace.
Part 2: Methodological Deep Dive
Method A: Static Headspace GC-MS (The Regulatory Standard)
Best For: Routine compliance testing, high-matrix samples (coffee, canned meats), and minimizing fiber contamination.
Validated Protocol (Based on FDA Method 2300)
-
Sample Prep: Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Solid samples: Dilute with 5 mL saturated NaCl solution (salting out effect increases sensitivity).
-
Liquid samples: Use 10 g, no dilution.[1]
-
-
Internal Standard: Fortify with
-furan (deuterated internal standard) to a final concentration of ~20-50 ppb. -
Incubation: Equilibrate at 60°C for 30 minutes with agitation. Note: Do not exceed 60°C.
-
GC Parameters:
-
Column: PLOT-Q (Porous Layer Open Tubular) or HP-Plot Q. Why? Excellent retention of volatiles; separates furan from ethanol/acetonitrile.
-
Mode: SIM (Selected Ion Monitoring).
-
Ions: Target m/z 68 (Furan), Quant m/z 39. Internal Standard m/z 72 (
-furan).
-
Method B: SPME-GC-MS (The Sensitivity Challenger)
Best For: Trace analysis (<1 ppb), clear liquids (juices), and research requiring detection of minor alkylfurans (2-methylfuran, 3-methylfuran).
Validated Protocol
-
Fiber Selection: CAR/PDMS (Carboxen/Polydimethylsiloxane) 75 µm or SPME Arrow .
-
Reasoning: CAR/PDMS is ideal for low-molecular-weight volatiles.
-
-
Extraction: Headspace mode (never immersion).
-
Incubation: 40°C for 20 mins (Lower temp possible due to fiber enrichment).
-
-
Desorption: 280°C for 2 minutes in the GC inlet (splitless).
-
Risk Factor: Fiber competition. In high-concentration samples (roasted coffee), the fiber saturates, causing non-linearity.
Method C: HPLC-UV (For HMF & Derivatives)
Best For: 5-Hydroxymethylfurfural (HMF). Why not GC? HMF has a high boiling point and is thermally labile. Direct GC injection causes HMF to break down into levulinic acid, skewing results.
Validated Protocol
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: Water/Methanol (90:10) isocratic elution.
-
Detection: UV-DAD at 284 nm (Lambda max for HMF).
Part 3: Cross-Validation Data Comparison
The following data aggregates performance metrics from FDA validation studies and peer-reviewed comparisons (Altaki et al., Crews et al.).
| Parameter | Static HS-GC-MS (Method A) | SPME-GC-MS (Method B) | HPLC-UV (Method C) |
| Target Analyte | Furan (Volatile) | Furan & Alkylfurans | HMF (Non-volatile) |
| LOD (Limit of Detection) | 0.5 – 5.0 ng/g | 0.02 – 0.5 ng/g | ~100 ng/g |
| Linearity ( | > 0.999 (5-1000 ppb) | > 0.995 (0.1-100 ppb) | > 0.999 |
| Precision (RSD) | < 5% (High Robustness) | 5 – 15% (Fiber variability) | < 2% |
| Recovery | 95 – 105% | 85 – 115% | 98 – 102% |
| Major Limitation | Lower sensitivity | Fiber competition/saturation | Solvent consumption |
| Artifact Risk | High (if T > 60°C) | Medium | Low |
Part 4: Visualizing the Workflow & Decision Logic
Diagram 1: Analytical Workflow for Volatile Furan
This diagram contrasts the critical incubation steps where method failure often occurs.
Caption: Comparative workflow for HS vs. SPME. Note the temperature difference (60°C vs 40°C) critical for preventing artifact formation.
Diagram 2: Method Selection Decision Matrix
Use this logic gate to select the appropriate validation protocol for your specific analyte.
Caption: Decision matrix for selecting analytical methods based on analyte volatility and matrix complexity.
References
-
U.S. Food and Drug Administration (FDA). (2020). Determination of Furan in Foods. Method 2300. [Link]
-
Altaki, M. S., et al. (2007).[2] Occurrence of furan in coffee from Spanish market: Contribution of brewing and roasting. Food Chemistry. [Link]
-
European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]
-
Crews, C., & Castle, L. (2007). A review of the occurrence, formation and analysis of furan in heat-processed foods. Trends in Food Science & Technology. [Link]
-
Restek Corporation. (2023). Analysis of Furan and Alkylfurans in Food Commodities using Headspace SPME Arrow and GC-MS. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-(5-Methylfuran-2-yl)ethanol: A Comprehensive Guide to Personal Protective Equipment and Disposal
Hazard Profile: Understanding the Risks of Furan Derivatives
The toxicological and safety profile of 2-(5-Methylfuran-2-yl)ethanol can be inferred from its structural analogs, such as 2-methylfuran and other furan-containing compounds. The primary hazards associated with this class of chemicals include:
-
Flammability: Furan derivatives are often flammable liquids.[1][2] Vapors can be heavier than air and may travel to an ignition source.[1]
-
Inhalation Toxicity: Many furan derivatives are harmful or even fatal if inhaled.[2][3] Their volatility can lead to the rapid formation of hazardous atmospheric concentrations in enclosed spaces.
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1]
-
Ingestion Toxicity: These compounds can be toxic if swallowed.[2]
-
Potential for Peroxide Formation: Some furan compounds may form explosive peroxides when exposed to air and light.
Given these potential hazards, a comprehensive personal protective equipment strategy is not merely a recommendation but a critical component of your experimental protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 2-(5-Methylfuran-2-yl)ethanol. The following provides a detailed breakdown of the necessary equipment and the rationale behind each selection.
Eye and Face Protection
-
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Causality: The potential for serious eye irritation from direct contact necessitates the use of sealed eye protection.[1] A face shield offers a broader area of protection against splashes.
Skin Protection
Gloves: The choice of glove material is critical to prevent skin contact and potential systemic absorption.
-
Primary Recommendation: Butyl rubber gloves are recommended for handling furan derivatives due to their high resistance to a wide range of organic chemicals.[4]
-
Alternative for Splash Protection: Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact with the chemical.[5] Nitrile gloves generally have poor resistance to aromatic hydrocarbons and some ethers.[4]
-
Inspection and Removal: Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.
Glove Selection and Use Considerations
| Glove Material | Recommended Use | Key Considerations |
| Butyl Rubber | Extended contact, handling large quantities | Excellent resistance to a broad range of organic solvents.[4] |
| Nitrile Rubber | Incidental splash contact only | Must be changed immediately after contact.[5] Not suitable for immersion or prolonged handling. |
| Natural Latex | Not Recommended | Poor resistance to many organic solvents. |
Protective Clothing:
-
Recommendation: A chemically resistant lab coat should be worn at all times. For larger scale operations or where significant splashing is possible, a chemical-resistant apron or coveralls should be used.
-
Causality: Standard cotton lab coats may absorb the chemical, prolonging skin contact. Chemically resistant materials provide a necessary barrier.
Respiratory Protection
Due to the potential for significant inhalation toxicity of furan derivatives, respiratory protection is a critical consideration.[2][3]
-
Recommendation: All handling of 2-(5-Methylfuran-2-yl)ethanol should be conducted in a certified chemical fume hood to minimize vapor inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A full-facepiece respirator with organic vapor cartridges is recommended.[6][7]
-
Cartridge Maintenance: Organic vapor cartridges have a limited lifespan and must be replaced on a regular schedule, or sooner if chemical odor is detected.[6]
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Experimental Workflow PPE Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the experimental risk.
Caption: PPE Selection Workflow based on Risk Assessment.
Step-by-Step Donning and Doffing of PPE
Donning (Putting On):
-
Lab Coat/Coveralls: Put on your protective clothing and ensure it is fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap contaminants.
-
Lab Coat/Coveralls: Remove your protective clothing by rolling it away from your body.
-
Goggles and Face Shield: Remove your eye and face protection.
-
Respirator (if worn): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spill and Disposal Plans
Spill Cleanup
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8]
-
Ventilate: Increase ventilation to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[9]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[10][11]
-
Absorb and Collect: Carefully absorb the spilled material and place it into a labeled, sealable container for hazardous waste.[9][12]
-
Decontaminate: Clean the spill area with soap and water.[9]
Disposal Plan
All waste containing 2-(5-Methylfuran-2-yl)ethanol must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbents and disposable PPE) in a clearly labeled, sealed, and chemically compatible container.[13][14]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Do not dispose of this chemical down the drain or in the regular trash.[13]
References
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Safety & Risk Services. Retrieved from [Link]
-
Protective Masks Direct. (2021). Solvent Respiratory Protection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Volatile Organic Compounds' Impact on Indoor Air Quality. Retrieved from [Link]
-
OHSE. (2024). Respiratory Protection and VOC Exposure: A Critical Safety Guide. Retrieved from [Link]
-
Wikipedia. (2023). 2-Acetyl-5-methylfuran. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
Showa Group. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Storemasta. (2023). Responding To A Flammable Liquids Spill. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. pksafety.com [pksafety.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. nj.gov [nj.gov]
- 11. acs.org [acs.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
